2-(5-bromo-1H-indol-3-yl)acetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEAZVAMEMXQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550046 | |
| Record name | (5-Bromo-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774-14-1 | |
| Record name | (5-Bromo-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(5-Bromo-1H-indol-3-yl)acetonitrile: A Keystone Intermediate for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The indole nucleus is a cornerstone of medicinal chemistry, a "privileged scaffold" that forms the structural basis for a multitude of natural products and synthetic drugs with profound therapeutic impact.[1][2] The strategic functionalization of this core allows for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on 2-(5-bromo-1H-indol-3-yl)acetonitrile, a versatile building block whose value lies in its trifecta of reactive sites: the indole nitrogen, the C5-bromine, and the C3-acetonitrile side chain. The introduction of a bromine atom at the 5-position not only modulates the electronic properties of the indole ring but also serves as a crucial handle for advanced synthetic transformations, unlocking a vast chemical space for drug discovery.[1][3] This document provides a comprehensive exploration of its synthesis, properties, and strategic applications, offering field-proven insights for professionals in pharmaceutical research and development.
Synthesis: Strategic Pathways to the Core Scaffold
The efficient synthesis of this compound is critical for its utilization as a starting material. Several reliable routes have been established, primarily commencing from either 5-bromogramine or 5-bromoindole-3-carboxaldehyde. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.
The Classic Route: Cyanation of 5-Bromogramine
This is arguably the most common and direct method for preparing indole-3-acetonitriles.[4] The methodology hinges on the exceptional leaving group ability of the dimethylaminomethyl group after its conversion to a quaternary ammonium salt.
Causality of Experimental Choices:
-
Quaternization: (5-Bromo-1H-indol-3-yl)methyl-dimethylamine (5-bromogramine) is treated with an alkylating agent, typically iodomethane. This converts the tertiary amine into a quaternary ammonium salt. The rationale is to transform the dimethylamino group, a poor leaving group, into a positively charged trimethylammonium iodide, which is an excellent leaving group.
-
Nucleophilic Substitution: The intermediate salt is then subjected to nucleophilic substitution with a cyanide source. While sodium or potassium cyanide can be used, reagents like trimethylsilyl cyanide (TMSCN) in the presence of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) are often preferred in modern synthesis for their solubility in organic solvents and controlled reactivity.[5]
Caption: Synthetic workflow from 5-bromogramine.
Detailed Experimental Protocol (from 5-Bromogramine)[5]
-
Quaternization: To an ice-cooled suspension of (5-bromo-1H-indol-3-ylmethyl)-dimethylamine (1.0 eq) in benzene, add iodomethane (3.0 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The formation of the quaternary salt is often observed as a precipitate.
-
Isolation of Intermediate: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess iodomethane.
-
Cyanation: Dissolve the resulting residue in anhydrous tetrahydrofuran (THF). Add trimethylsilyl cyanide (2.0 eq) followed by tetrabutylammonium fluoride (3.2 eq of a 1.0 M solution in THF).
-
Reaction: Stir the mixture for approximately 2.5 hours at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Partially concentrate the mixture to remove the bulk of the THF. Partition the remaining residue between ethyl acetate and water.
-
Purification: Separate the organic phase, wash it sequentially with water and brine, and then dry it over anhydrous magnesium sulfate. After filtration, evaporate the solvent. Purify the crude product by flash chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield pure 5-bromo-1H-indole-3-acetonitrile.[5]
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is essential for its handling, reaction setup, and characterization.
Physical and Chemical Properties
The following data has been consolidated from established chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrN₂ | PubChem[6] |
| Molecular Weight | 235.08 g/mol | PubChem[6], ChemicalBook[7] |
| Melting Point | 105.9 °C | ChemicalBook[7] |
| Boiling Point | 427.5 ± 30.0 °C (Predicted) | ChemicalBook[7] |
| Density | 1.629 ± 0.06 g/cm³ (Predicted) | ChemicalBook[7] |
| pKa | 15.35 ± 0.30 (Predicted) | ChemicalBook[7] |
| CAS Number | 774-14-1 | PubChem[6], ChemicalBook[7] |
Spectroscopic Signatures
While detailed spectra require experimental acquisition, the expected spectroscopic characteristics can be predicted based on the molecular structure:
-
¹H NMR: The spectrum would feature a characteristic singlet for the indole N-H proton (typically > 8.0 ppm). The aromatic region would show distinct signals for the protons at the C2, C4, C6, and C7 positions, with coupling patterns influenced by the bromine at C5. The methylene protons (-CH₂CN) would appear as a singlet, typically in the 3.8-4.2 ppm range.
-
¹³C NMR: The spectrum would show 10 distinct carbon signals. The nitrile carbon (-CN) would appear downfield (around 117-118 ppm). The signal for the brominated carbon (C5) would be observed, and its chemical shift would be influenced by the heavy atom effect. Other signals would correspond to the remaining indole ring carbons and the methylene carbon.
-
IR Spectroscopy: Key absorption bands would include a sharp peak for the N-H stretch (around 3400 cm⁻¹), a characteristic nitrile (C≡N) stretch (around 2250 cm⁻¹), and various C=C and C-H stretching and bending frequencies for the aromatic system.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the hallmark of a monobrominated compound. The molecular ion peak would be observed at m/z ≈ 234/236.
Chemical Reactivity and Strategic Applications in Drug Discovery
The true power of this compound lies in its capacity to serve as a versatile scaffold for generating diverse compound libraries. The bromine atom and the acetonitrile group are key handles for chemical elaboration.[5]
Caption: High-level workflow for anticancer screening.
Conclusion
This compound is more than just a chemical compound; it is a strategic platform for innovation in medicinal chemistry. Its well-defined synthesis and the orthogonal reactivity of its key functional groups provide researchers with a reliable and versatile tool for the rapid generation of molecular diversity. The demonstrated potential of its derivatives, particularly in oncology, underscores the enduring importance of the 5-bromoindole scaffold. This guide has illuminated the pathways for its synthesis, detailed its fundamental properties, and outlined the strategic vision for its application in the development of next-generation therapeutics.
References
- BenchChem. (n.d.). The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers.
- BenchChem. (n.d.). The Versatile Scaffold: 2-Bromo-1H-indole-3-acetonitrile in Medicinal Chemistry.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemicalBook. (2023). 5-Bromoindole-3-acetonitrile.
- Hassan, O. M., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anticancer Agents in Medicinal Chemistry, 23(11), 1336-1348.
- PubMed. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. National Library of Medicine.
- Iwao, M., & Kuraishi, T. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516.
- Chem-Impex. (n.d.). 5-Bromo-1H-indole-3-carboxylic acid.
- BenchChem. (n.d.). Application Notes and Protocols: 2-bromo-1H-indole-3-acetonitrile as a Versatile Building Block for Heterocyclic Synthesis.
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A Technical Guide to the Biological Potential of the 2-(5-bromo-1H-indol-3-yl)acetonitrile Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The strategic placement of a bromine atom at the 5-position, combined with a reactive acetonitrile moiety at the 3-position, endows the 2-(5-bromo-1H-indol-3-yl)acetonitrile scaffold with significant potential as a versatile precursor for novel therapeutics. While direct biological data on the parent compound is limited, its utility as a building block is well-documented. This guide provides an in-depth exploration of the biological activities demonstrated by derivatives of this scaffold, focusing on their potential as anticancer and anti-inflammatory agents. We will delve into the mechanistic underpinnings of these activities, provide field-proven experimental protocols for their evaluation, and present a framework for the rational design of next-generation drug candidates based on this privileged structure.
The this compound Core: A Privileged Synthetic Intermediate
The title compound is recognized not as an end-product therapeutic, but as a high-potential starting material for chemical elaboration.[1] Its value lies in two key structural features:
-
The 5-Bromo Substituent: The bromine atom serves as a crucial synthetic handle. It readily participates in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of a diverse array of aryl, heteroaryl, and alkyl groups.[1] This functionalization is critical for tuning the molecule's steric and electronic properties to achieve optimal binding to biological targets.
-
The 3-Acetonitrile Group: This reactive moiety offers multiple avenues for chemical modification. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to construct more complex heterocyclic systems.[1] This versatility allows for the generation of large libraries of novel compounds for high-throughput screening.
The following workflow illustrates a general approach to leveraging this scaffold in a drug discovery program.
Caption: General workflow for drug discovery using the this compound scaffold.
Anticancer Potential: Targeting Key Oncogenic Pathways
Derivatives of the 5-bromoindole core have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[2] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and the disruption of cellular processes essential for tumor growth.[2][3]
Inhibition of Receptor Tyrosine Kinases: The Case of EGFR
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.[2] A significant body of research has focused on developing 5-bromoindole derivatives as inhibitors of EGFR tyrosine kinase.[2][3][4] By binding to the ATP-binding site of the kinase domain, these compounds prevent the autophosphorylation and downstream signaling that leads to cell proliferation and survival.[3][4] Inhibition of EGFR by these compounds has been shown to induce cell cycle arrest and apoptosis.[2][3][4]
Caption: Inhibition of the EGFR signaling cascade by a 5-bromoindole derivative.
Novel 5-bromoindole-2-carboxylic acid derivatives have demonstrated potent antiproliferative activity against liver (HepG2), lung (A549), and breast (MCF-7) cancer cell lines.[2][3][4] Computational docking studies have consistently shown strong binding energies of these derivatives to the EGFR tyrosine kinase domain.[5]
Table 1: In Vitro Cytotoxic Activity of Selected 5-Bromoindole Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | MCF-7 (Breast) | 2.93 ± 0.47 | [6] |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7c) | MCF-7 (Breast) | 7.17 ± 0.94 | [6] |
| 5-bromoindole-2-carboxylic acid deriv. (3a) | HepG2, A549, MCF-7 | Most potent of series |[3][4] |
Disruption of Microtubule Dynamics
Agents that interfere with tubulin polymerization are among the most successful classes of anticancer drugs.[7][8] Microtubules are essential for forming the mitotic spindle, the cellular machinery responsible for chromosome segregation during cell division.[9] Indole-based molecules have been extensively investigated as tubulin polymerization inhibitors, often binding to the colchicine site.[9][10] This binding disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[8] Various classes, including aroylindoles and arylthioindoles, have shown potent inhibition of tubulin polymerization.[7][8][9] The this compound scaffold provides an excellent starting point for designing novel analogs that fit this mechanistic class.
Anti-inflammatory Potential
Chronic inflammation is a key driver of many diseases. Indole-3-acetonitrile derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[1] Furthermore, studies on brominated indoles from marine organisms have demonstrated significant inhibitory activity against NO, TNFα, and PGE2 in lipopolysaccharide (LPS)-stimulated macrophage models.[11] This activity is often linked to the inhibition of the NF-κB signaling pathway.[11] The anti-inflammatory activity of brominated isatins (an oxidized indole derivative) is dependent on the position of the bromine atom, with 5-bromo substitution showing potent effects.[11] This suggests that derivatives of this compound are strong candidates for development as novel anti-inflammatory agents.
Key Experimental Protocols
To validate the biological activity of novel derivatives synthesized from the core scaffold, a series of standardized in vitro assays are essential. The following protocols represent the foundational experiments for assessing anticancer potential.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][13]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[12] The amount of formazan produced is quantified by measuring its absorbance after solubilization.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to triplicate wells for each concentration. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Exposure: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 10-15 minutes in the dark to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using a sigmoidal dose-response curve fit.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is used to determine a compound's ability to inhibit a specific protein kinase (e.g., EGFR). It quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the degree of kinase inhibition.[14][15]
Principle: The kinase reaction consumes ATP, producing ADP. A proprietary reagent is added to stop the kinase reaction and deplete the remaining ATP. A second detection reagent converts the ADP back to ATP, which then fuels a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to the initial kinase activity.[14][15]
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor (e.g., 10-point, 3-fold dilution) in the appropriate assay buffer. Include a positive control inhibitor (e.g., Staurosporine) and a no-inhibitor (DMSO) control.
-
Reaction Setup: In a 96-well or 384-well white plate, add the following to each well in order:
-
2.5 µL of serially diluted test compound.
-
2.5 µL of the target kinase enzyme solution (e.g., recombinant human EGFR).
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Add 5 µL of a substrate/ATP mixture (containing the specific peptide substrate for the kinase and ATP at a concentration near its Km) to each well.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mix. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
Luminescence Reading: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold stands as a highly valuable and versatile starting point for the development of novel therapeutic agents. The wealth of data on its derivatives strongly suggests that this chemical core is predisposed to generating compounds with potent anticancer and anti-inflammatory activities. The strategic bromine at the 5-position provides a key anchor point for structure-activity relationship (SAR) studies, allowing for the fine-tuning of potency and selectivity against targets like EGFR and other kinases. Future research should focus on the systematic exploration of chemical space around this scaffold, guided by computational docking and validated through the robust in vitro protocols outlined herein. The translation of potent in vitro hits into in vivo models will be the critical next step in realizing the full therapeutic potential of this privileged chemical framework.
References
A comprehensive list of all sources cited within this technical guide is provided below for verification and further reading.
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Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry. [Link]
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Li, W., et al. (n.d.). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. [Link]
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Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents. Taylor & Francis Online. [Link]
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ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]
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MDPI. (n.d.). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]
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Pinney, K. G., et al. (n.d.). Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs. BEARdocs. [Link]
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ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]
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ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... ResearchGate. [Link]
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PubMed. (n.d.). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. [Link]
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Kitano, H., et al. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
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Wikipedia. (n.d.). Epidermal growth factor receptor. Wikipedia. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]
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Vasanthan, T., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. PMC. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Al-Ostath, A., et al. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
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ResearchGate. (2023). (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
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Unlocking the Therapeutic Potential of 2-(5-bromo-1H-indol-3-yl)acetonitrile: A Mechanistic and Methodological Guide
Foreword: The Enduring Promise of the Indole Scaffold
The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, a foundational structure from which a multitude of biologically active molecules have been derived.[1][2] From anti-inflammatory agents to potent kinase inhibitors in oncology, the versatility of the indole ring system is well-documented.[1][3] This guide focuses on a specific, yet promising, member of this family: 2-(5-bromo-1H-indol-3-yl)acetonitrile. While direct, extensive research on this particular molecule is emerging, its structural features—a halogenated indole core and a reactive acetonitrile moiety—suggest a rich potential for therapeutic intervention.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal, experience-driven framework for investigating the mechanism of action of this compound. We will explore its plausible therapeutic targets, propose detailed experimental workflows for validation, and offer insights into the interpretation of potential findings. Our approach is grounded in the established pharmacology of related indole derivatives, providing a robust starting point for novel discovery.
The Molecular Profile of this compound: A Versatile Synthetic Intermediate
This compound is a halogenated indole derivative that is increasingly recognized as a valuable building block in the synthesis of novel therapeutic agents.[4][5] The presence of the bromine atom at the 5-position and the acetonitrile group at the 3-position of the indole core provides multiple avenues for chemical modification, allowing for the generation of diverse compound libraries.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrN₂ | [6] |
| Molecular Weight | 235.08 g/mol | [6] |
| IUPAC Name | This compound | [6] |
The synthetic utility of this compound is significant. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of various aryl and heteroaryl groups.[7] The acetonitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to construct more complex heterocyclic systems.
Postulated Mechanisms of Action: Extrapolating from the Indole Family
Based on the extensive literature on substituted indole derivatives, we can postulate several primary mechanisms of action for this compound and its subsequent derivatives. These hypotheses form the basis of the experimental workflows detailed in the subsequent sections.
Kinase Inhibition: A Prominent Target in Oncology
The indole scaffold is a core component of numerous approved and investigational kinase inhibitors.[2][7] Dysregulation of protein kinases is a hallmark of many cancers, making them a prime therapeutic target.[7] It is highly probable that derivatives of this compound could function as inhibitors of various kinases.
Potential Kinase Targets and Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: Crucial for cell growth, survival, and metabolism.[7][8]
-
MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and apoptosis.[7]
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[2]
-
Src Family Kinases: Involved in cell growth, differentiation, and metastasis.
The bromination at the 5-position can enhance binding affinity and selectivity for the ATP-binding pocket of specific kinases.
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Compound -> Kinase [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; Kinase -> Substrate_P [label="Phosphorylation", color="#4285F4", fontcolor="#4285F4"]; Substrate_P -> Downstream_Signaling; Downstream_Signaling -> Cell_Proliferation; Downstream_Signaling -> Apoptosis [arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; }
Postulated kinase inhibition pathway.
Anticancer Activity via Non-Kinase Mechanisms
Beyond kinase inhibition, indole derivatives exert anticancer effects through various mechanisms.[9]
-
Induction of Apoptosis: Bromo-substituted indoles have been shown to induce programmed cell death in cancer cells.[10]
-
Cell Cycle Arrest: Many indole compounds can halt the cell cycle at different phases, preventing tumor cell proliferation.[9]
-
Inhibition of NF-κB Activation: The transcription factor NF-κB plays a crucial role in cancer cell survival and proliferation, and its inhibition by indole derivatives is a known anticancer mechanism.[11]
Anti-inflammatory Effects
The indole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1][12] The anti-inflammatory properties of indole derivatives are often attributed to their ability to modulate key inflammatory pathways.
Potential Anti-inflammatory Mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Particularly COX-2, which is involved in the synthesis of prostaglandins.[12][13]
-
Downregulation of Pro-inflammatory Cytokines: Reduction in the production of mediators like TNF-α and IL-1β.[13]
-
Inhibition of iNOS: Inducible nitric oxide synthase (iNOS) produces nitric oxide, a pro-inflammatory molecule.[13]
Compound [label="this compound\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammatory_Stimulus [label="Inflammatory Stimulus\n(e.g., LPS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_Pathway [label="NF-κB Pathway", fillcolor="#FFFFFF", fontcolor="#202124"]; COX2_iNOS [label="COX-2 / iNOS", fillcolor="#FFFFFF", fontcolor="#202124"]; Pro_Inflammatory_Mediators [label="Pro-inflammatory Mediators\n(Prostaglandins, NO, Cytokines)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Inflammatory_Stimulus -> NFkB_Pathway; NFkB_Pathway -> COX2_iNOS; COX2_iNOS -> Pro_Inflammatory_Mediators; Compound -> NFkB_Pathway [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; Compound -> COX2_iNOS [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; }
Potential anti-inflammatory mechanism.
A Framework for Mechanistic Investigation: Experimental Protocols
The following section provides detailed, step-by-step methodologies to investigate the postulated mechanisms of action. These protocols are designed to be self-validating, with built-in controls and clear endpoints.
Workflow for Assessing Anticancer Activity and Kinase Inhibition
This workflow outlines a systematic approach to screen for anticancer effects and identify potential kinase targets.
Start [label="Synthesize Derivatives of\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytotoxicity_Screening [label="In Vitro Cytotoxicity Screening\n(MTT/MTS Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Assay [label="Apoptosis Assay\n(Annexin V/PI Staining)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Cycle_Analysis [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#FFFFFF", fontcolor="#202124"]; Kinase_Profiling [label="Kinase Profiling Assay\n(Broad Panel Screen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot Analysis of\nSignaling Pathways", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vivo_Studies [label="In Vivo Xenograft Studies", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Cytotoxicity_Screening; Cytotoxicity_Screening -> Apoptosis_Assay; Cytotoxicity_Screening -> Cell_Cycle_Analysis; Cytotoxicity_Screening -> Kinase_Profiling; Kinase_Profiling -> Western_Blot; Western_Blot -> In_Vivo_Studies; }
Workflow for anticancer investigation.
Protocol 3.1.1: In Vitro Cytotoxicity Screening
-
Objective: To determine the concentration-dependent cytotoxic effects of the test compound on various cancer cell lines.
-
Methodology:
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and its derivatives. Treat the cells with a range of concentrations for 24, 48, and 72 hours.
-
MTT/MTS Assay: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound and cell line.
-
-
Causality: This initial screen identifies potent compounds and the cell lines most sensitive to their effects, guiding further investigation.
Protocol 3.1.2: Kinase Profiling Assay
-
Objective: To identify the specific kinases inhibited by the most active compounds.
-
Methodology:
-
Compound Selection: Select the most potent compounds based on the cytotoxicity screen.
-
Kinase Panel Screen: Submit the selected compounds to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a broad panel of human kinases at a fixed concentration (e.g., 1 or 10 µM).
-
Data Analysis: Analyze the percentage of inhibition for each kinase. Identify "hits" (kinases inhibited by more than a certain threshold, e.g., 50%).
-
-
Causality: This provides a direct link between the compound and its potential molecular targets, moving from a phenotypic observation (cytotoxicity) to a mechanistic one.
Protocol 3.1.3: Western Blot Analysis of Downstream Signaling
-
Objective: To validate the inhibition of the identified kinase and its downstream signaling pathway within the cell.
-
Methodology:
-
Cell Treatment: Treat the relevant cancer cell line with the active compound at its IC₅₀ concentration for various time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by gel electrophoresis, transfer them to a membrane, and probe with primary antibodies against the target kinase (and its phosphorylated form) and key downstream signaling proteins (e.g., phospho-Akt, phospho-ERK).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme for detection. Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
-
-
Causality: This experiment confirms that the compound's effect on the isolated kinase translates to the inhibition of its activity within the complex cellular environment.
Workflow for Assessing Anti-inflammatory Activity
This workflow details the steps to evaluate the potential anti-inflammatory properties of this compound and its derivatives.
Protocol 3.2.1: In Vitro Anti-inflammatory Screening in Macrophages
-
Objective: To assess the ability of the test compounds to inhibit the production of pro-inflammatory mediators in activated macrophages.
-
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages.
-
Compound Pre-treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS).
-
Nitric Oxide (NO) Measurement: After 24 hours, measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-6 in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Causality: This assay provides a robust in vitro model of inflammation and allows for the quantification of key inflammatory mediators.
Protocol 3.2.2: Western Blot for Inflammatory Pathway Proteins
-
Objective: To investigate the effect of the compounds on the expression of key inflammatory proteins.
-
Methodology:
-
Cell Treatment: Treat macrophages with the active compound and LPS as described above.
-
Protein Extraction and Western Blotting: Perform western blotting as in Protocol 3.1.3, using primary antibodies against iNOS, COX-2, and key proteins in the NF-κB pathway (e.g., phospho-IκBα, p65).
-
-
Causality: This directly links the observed reduction in inflammatory mediators to the modulation of specific protein expression and signaling pathways.
Concluding Remarks and Future Directions
This compound represents a promising starting point for the development of novel therapeutics. Its versatile chemistry allows for the creation of a wide array of derivatives with the potential to target key pathways in cancer and inflammation. The true value of this scaffold, however, can only be unlocked through rigorous, mechanism-driven investigation.
The experimental frameworks provided in this guide offer a clear and logical path forward for researchers. By systematically evaluating the cytotoxic and anti-inflammatory properties of novel derivatives and then delving into the specific molecular targets and signaling pathways, we can build a comprehensive understanding of their therapeutic potential. The insights gained from these studies will be invaluable in guiding the optimization of lead compounds and ultimately, in translating the promise of the indole scaffold into tangible clinical benefits.
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A Comprehensive Technical Guide to 2-(5-bromo-1H-indol-3-yl)acetonitrile: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of 2-(5-bromo-1H-indol-3-yl)acetonitrile, a halogenated indole derivative of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and the strategic placement of a bromine atom and a reactive acetonitrile moiety offers a versatile platform for the synthesis of novel therapeutic agents. This document details the chemical identity, physicochemical properties, and established synthetic routes for this compound, including the preparation of its key precursor, 5-bromoindole. Furthermore, it explores the potential biological activities, particularly in oncology and anti-inflammatory research, by drawing parallels with structurally related analogues. Spectroscopic characterization methods are discussed, and comprehensive, step-by-step experimental protocols are provided to facilitate its practical application in a research setting.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for designing molecules that can effectively interact with biological targets. The introduction of a bromine atom at the 5-position of the indole ring, as in this compound, serves multiple purposes. It can enhance binding affinity to target proteins through halogen bonding, modulate the compound's lipophilicity and metabolic stability, and provide a reactive handle for further chemical modifications via cross-coupling reactions. The acetonitrile group at the 3-position is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct more complex heterocyclic systems, further expanding the accessible chemical space for drug discovery.
Chemical Identity and Physicochemical Properties
The accurate identification and understanding of the physicochemical properties of a compound are fundamental to its application in research and development.
Nomenclature and Structure
-
IUPAC Name: this compound[2]
-
Synonyms: 5-Bromoindole-3-acetonitrile, (5-bromo-1H-indol-3-yl)-acetonitrile, 5-Bromo-3-indolylacetonitrile[2][3]
-
CAS Number: 774-14-1[2]
-
Molecular Formula: C₁₀H₇BrN₂[2]
-
Molecular Weight: 235.08 g/mol [2]
-
Chemical Structure:
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in various experimental conditions, including solubility, permeability, and formulation.
| Property | Value | Source |
| Melting Point | 105.9 °C | [3] |
| Boiling Point (Predicted) | 427.5 ± 30.0 °C | [3] |
| Density (Predicted) | 1.629 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 15.35 ± 0.30 | [3] |
| XLogP3 | 3.3 | PubChem |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that typically begins with the bromination of indole to produce the key intermediate, 5-bromoindole. This intermediate is then functionalized at the 3-position to introduce the acetonitrile moiety.
Synthesis of 5-Bromoindole
5-Bromoindole is a critical precursor and its efficient synthesis is paramount. Several methods have been reported, with a common approach involving the direct bromination of indole. However, controlling the regioselectivity of this reaction can be challenging. A more controlled, multi-step synthesis is often preferred for higher purity and yield.
This protocol involves a three-step process to ensure selective bromination at the 5-position.[4]
-
Step 1: Sulfonation of Indole. Dissolve indole (1 equivalent) in an alcoholic solvent (e.g., ethanol). Add an aqueous solution of sodium bisulfite (6-9 equivalents by weight) and stir at room temperature for 15-20 hours. The resulting precipitate is filtered, washed, and dried to yield 2-sodium sulfonate-indole.
-
Step 2: Acetylation. The intermediate from Step 1 is mixed with acetic anhydride and heated to 68-75 °C for 2-3 hours. An ester or benzene-based solvent is added, and the reaction continues for another 0.5-1 hour. After cooling, the product is filtered, washed, and dried.
-
Step 3: Bromination and Hydrolysis. The acetylated intermediate is dissolved in water and cooled to 0-5 °C. Bromine (1-2 equivalents by weight) is added, and the reaction is maintained at this temperature for 1-3 hours before being allowed to warm to room temperature for an additional 1-2 hours. An aqueous solution of sodium bisulfite is added, followed by a strong base like sodium hydroxide. The mixture is refluxed for 12-18 hours. Upon cooling, the 5-bromoindole product crystallizes and is collected by filtration, washing, and drying.[4]
Synthesis of this compound
The most common and efficient method for introducing the acetonitrile group at the 3-position of an indole is via the corresponding gramine intermediate.
The Mannich reaction is a powerful tool for the C-alkylation of acidic protons located alpha to a carbonyl group, and it is particularly effective for the functionalization of electron-rich heterocycles like indole.[5] In this context, 5-bromoindole reacts with formaldehyde and dimethylamine to form 5-bromo-3-((dimethylamino)methyl)-1H-indole, commonly known as 5-bromogramine.
Caption: The Mannich reaction pathway for the synthesis of 5-bromogramine.
This protocol describes the conversion of 5-bromogramine to the target compound via nucleophilic substitution.
-
Step 1: Quaternization of 5-Bromogramine. To an ice-cooled suspension of 5-bromogramine (1.0 equivalent) in a suitable solvent like benzene, add iodomethane (3.0 equivalents). Stir the reaction mixture overnight at room temperature. Concentrate the mixture under reduced pressure to obtain the quaternary ammonium salt.
-
Step 2: Cyanation. Dissolve the residue from Step 1 in tetrahydrofuran (THF). Add trimethylsilyl cyanide (2.0 equivalents) followed by tetrabutylammonium fluoride (TBAF) (3.2 equivalents of a 1.0 M solution in THF). Stir the mixture for 2.5 hours at room temperature.
-
Step 3: Work-up and Purification. Quench the reaction by adding water. Partially concentrate the mixture to remove most of the THF. Partition the residue between ethyl acetate and water. Separate the organic phase and wash it with water and then brine. Dry the organic phase over anhydrous magnesium sulfate and evaporate to dryness. The crude product can be purified by silica gel column chromatography.
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A Technical Guide to 2-(5-bromo-1H-indol-3-yl)acetonitrile: A Versatile Scaffold for Drug Discovery
This in-depth technical guide provides a comprehensive overview of 2-(5-bromo-1H-indol-3-yl)acetonitrile, a key building block for researchers, medicinal chemists, and drug development professionals. This document delves into its chemical identity, synthesis, applications, and safety considerations, offering field-proven insights into its utility in modern pharmaceutical research.
Core Identity: CAS Number and Synonyms
This compound is a halogenated indole derivative that has garnered significant interest as a versatile intermediate in the synthesis of biologically active compounds.[1] Its unique bifunctional nature, featuring a reactive bromine atom and a modifiable acetonitrile group, provides multiple avenues for chemical elaboration.
-
IUPAC Name : this compound[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrN₂ | [2] |
| Molecular Weight | 235.08 g/mol | [2] |
| Appearance | White to pink powder | [4] (inferred from similar compounds) |
| Melting Point | 105.9 °C (predicted) | [3] |
| Boiling Point | 427.5 ± 30.0 °C (predicted) | [3] |
| Density | 1.629 ± 0.06 g/cm³ (predicted) | [3] |
| pKa | 15.35 ± 0.30 (predicted) | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One common and effective method involves the cyanation of a gramine intermediate. The rationale for this approach lies in the good leaving group ability of the dimethylamino group after quaternization, allowing for nucleophilic substitution with a cyanide source.
Experimental Protocol: Cyanation of (5-bromo-1H-indol-3-ylmethyl)-dimethylamine
This protocol is a representative procedure and may require optimization for specific laboratory conditions.
Step 1: Quaternization of the Amine
-
Suspend (5-bromo-1H-indol-3-ylmethyl)-dimethylamine (1.0 equivalent) in benzene in an ice bath.
-
Add iodomethane (3.0 equivalents) to the cooled suspension.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Concentrate the reaction mixture under reduced pressure to obtain the quaternary ammonium salt.
Step 2: Nucleophilic Substitution with Cyanide
-
Dissolve the residue from Step 1 in tetrahydrofuran (THF).
-
Add trimethylsilyl cyanide (2.0 equivalents) and tetrabutylammonium fluoride (3.2 equivalents of a 1.0 M solution in THF).
-
Stir the mixture for 2.5 hours at room temperature.[1]
-
Quench the reaction by the careful addition of water.
-
Partially concentrate the mixture to remove the majority of the THF.
Step 3: Work-up and Purification
-
Partition the remaining residue between ethyl acetate and water.
-
Separate the organic phase and wash it sequentially with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to dryness.
-
Purify the crude product by flash chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.[1]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of a diverse range of therapeutic candidates.[1]
-
Kinase Inhibitors : The indole scaffold is a common feature in many kinase inhibitors.[1] The bromo-substituted indole acetonitrile core can be elaborated to optimize binding to the ATP-binding pocket of various kinases. For instance, substituted indole-3-carbonitriles have been investigated as inhibitors of DYRK1A, a kinase implicated in neurodegenerative diseases.[1]
-
Anticancer Agents : Various indole derivatives have demonstrated potent anticancer activity. Some act as dual inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are crucial for tumor growth and metastasis.[1] The this compound scaffold provides a platform for synthesizing novel compounds for screening against various cancer cell lines.[1]
-
Anti-inflammatory Agents : Indole-3-acetonitrile derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[1] This suggests that compounds derived from this scaffold could be developed as potential treatments for inflammatory disorders.[1]
The bromine atom at the 5-position is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[1][5] The acetonitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to construct more complex heterocyclic systems.[1]
Drug Discovery Workflow Diagram
Caption: Drug discovery workflow utilizing the target scaffold.
Analytical Characterization
Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic methods.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring and the methylene protons of the acetonitrile group. The aromatic region will display characteristic splitting patterns influenced by the bromine substituent.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will show signals corresponding to the ten carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic downfield region.
-
Mass Spectrometry : Mass spectral analysis will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹.
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting.[2]
-
GHS Hazard Statements :
-
Precautions for Safe Handling :
-
Conditions for Safe Storage :
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This compound - 苏州奥佰医药 (Suzhou Aobai Pharmaceutical). [Link]
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2-(5-bromo-1H-indol-3-yl)-2-methyl-propanenitrile | C12H11BrN2 | CID - PubChem. [Link]
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One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. [Link]
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physical and chemical properties of 2-(5-bromo-1H-indol-3-yl)acetonitrile
An In-Depth Technical Guide to 2-(5-bromo-1H-indol-3-yl)acetonitrile: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Strategic Value of a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of natural products and pharmacologically active compounds.[1] Within this esteemed class, this compound (CAS No. 774-14-1) emerges as a particularly valuable and versatile building block for drug discovery and development.[2] Its structure is strategically functionalized: the indole core provides a robust biological scaffold, the bromine atom at the 5-position serves as a reactive handle for sophisticated molecular engineering via cross-coupling reactions, and the acetonitrile moiety at the 3-position offers a gateway to diverse chemical transformations.[1][2]
This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into the synthesis, reactivity, and strategic application of this potent intermediate.
Section 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical properties is fundamental to its application in synthesis and screening. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 774-14-1 | [2][3][4] |
| Molecular Formula | C₁₀H₇BrN₂ | [2][3] |
| Molecular Weight | 235.08 g/mol | [2][3] |
| Appearance | Solid (form may vary) | [5] |
| Melting Point | 105.9 °C | [2] |
| Boiling Point | 427.5 ± 30.0 °C (Predicted) | [2] |
| Density | 1.629 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 15.35 ± 0.30 (Predicted) | [2] |
Spectroscopic Characterization
While this compound is commercially available, detailed and publicly archived spectral data is limited. However, based on established spectroscopic principles and data from closely related analogs, a clear characterization profile can be predicted. This is crucial for reaction monitoring and quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Indole NH: A broad singlet, typically downfield (> 8.0 ppm), corresponding to the acidic proton on the indole nitrogen.
-
Aromatic Protons: The benzene portion of the indole ring will display three signals. Based on data for 5-bromo-3-methyl-1H-indole[1], one would expect: a doublet near 7.7 ppm (H4, ortho to the bromine), a doublet of doublets near 7.3 ppm (H6, meta to bromine), and a doublet near 7.2 ppm (H7, para to bromine).
-
Indole C2-H: A singlet between 7.0-7.5 ppm.
-
Methylene Protons (-CH₂CN): A sharp singlet, typically in the range of 3.8-4.2 ppm, representing the two protons of the acetonitrile side chain.
-
-
¹³C NMR Spectroscopy: The carbon spectrum should display 10 distinct signals. Key predicted resonances include:
-
Nitrile Carbon (C≡N): A signal in the range of 115-120 ppm.
-
Aromatic & Heterocyclic Carbons: A cluster of signals between approximately 100 ppm and 140 ppm. The carbon bearing the bromine (C5) would be identifiable by its reduced intensity and characteristic chemical shift.
-
Methylene Carbon (-CH₂CN): A signal in the aliphatic region, expected around 15-20 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.
-
N-H Stretch: A sharp to medium absorption band in the region of 3300-3400 cm⁻¹.
-
C≡N Stretch: A sharp, medium-intensity absorption band characteristic of a nitrile group, expected around 2240-2260 cm⁻¹.[6]
-
C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
Section 2: Synthesis and Purification Protocol
The synthesis of indole-3-acetonitriles can be approached through several established routes. A common and effective strategy involves the conversion of an indole-3-carboxaldehyde. This method is advantageous as the aldehyde precursor can often be prepared via Vilsmeier-Haack or similar formylation reactions on the corresponding 5-bromoindole.[7][8]
The conversion of the aldehyde to the nitrile can be achieved via a one-pot reduction and cyanation sequence.[8]
Caption: High-level workflow for synthesis.
Step-by-Step Synthesis Protocol
This protocol is an illustrative method based on established chemical principles for converting indole-3-aldehydes to their corresponding acetonitriles.[8] Researchers should perform their own risk assessment and optimization.
-
Reaction Setup: To a solution of 5-bromoindole-3-carboxaldehyde (1.0 eq.) in a 1:1 mixture of methanol (MeOH) and formamide (NH₂CHO), add sodium borohydride (NaBH₄, ~1.3 eq.) portion-wise at room temperature.
-
Causality: The aldehyde is first reduced to the more stable alcohol intermediate. Formamide as a co-solvent has been shown to improve yields and suppress the formation of undesired side products compared to using methanol alone.[8]
-
-
Intermediate Formation: Stir the reaction mixture at room temperature for 1 hour. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC).
-
Cyanation: Once the reduction is complete, add sodium cyanide (NaCN, ~10 eq.) to the mixture.
-
Causality: A large excess of cyanide is used to ensure the efficient displacement of the hydroxyl group (which is a poor leaving group but can be displaced under these conditions, likely via an intermediate imine or related species formed with formamide).
-
-
Reaction: Heat the reaction mixture to reflux (oil bath at ~100°C) and stir for 4-6 hours, continuing to monitor by TLC.
-
Workup and Extraction: After cooling to room temperature, carefully add brine to the reaction mixture. Extract the aqueous layer with an organic solvent such as ethyl acetate or a 5:95 mixture of MeOH/CHCl₃ (3x).
-
Causality: The brine wash helps to break up any emulsions and begins the removal of water-soluble components like excess salts and formamide. Ethyl acetate is a standard solvent for extracting moderately polar organic products.
-
-
Washing: Combine the organic layers and wash sequentially with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Self-Validation: The identity and purity of the final product must be confirmed by the spectroscopic methods outlined in Section 1.1 and by melting point analysis.
-
Section 3: Chemical Reactivity and Strategic Applications
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups, allowing for systematic and diverse library synthesis.
Caption: Key reactivity pathways for library synthesis.
C5-Position: The Power of Palladium
The bromine atom at the C5 position is the key to diversification. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of substituents.
-
Suzuki-Miyaura Coupling: Reacting with aryl or heteroaryl boronic acids (or esters) introduces new carbon-carbon bonds, generating libraries of 5-arylindole derivatives. This is a robust and widely used method for exploring structure-activity relationships (SAR) by modifying the aromatic substituent.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, coupling the indole core with various primary or secondary amines. This is critical for synthesizing compounds that can mimic peptide bonds or engage in hydrogen bonding with biological targets.
C3-Acetonitrile Group: A Versatile Functional Handle
The acetonitrile side chain is not merely a placeholder; it is a reactive group that can be transformed into other critical functionalities.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (5-bromoindole-3-acetic acid). This introduces a key functional group for salt formation or for further derivatization into amides or esters.
-
Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation yields 5-bromotryptamine derivatives, a class of compounds with significant neurological activity.
Section 4: Relevance in Drug Discovery
The derivatives synthesized from this compound are being actively investigated across multiple therapeutic areas.
-
Kinase Inhibition: The indole scaffold is a frequent component of ATP-competitive kinase inhibitors. Derivatives have been explored as inhibitors of targets like DYRK1A, which is implicated in neurodegenerative conditions such as Alzheimer's disease.[1]
-
Anticancer Agents: By modifying the C5 position, novel compounds can be designed to target key oncogenic drivers. Some indole derivatives have shown activity as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Src kinase, both crucial in tumor progression.[1]
-
Anti-inflammatory Agents: Indole-3-acetonitrile derivatives have been shown to inhibit the production of pro-inflammatory mediators, suggesting that compounds derived from this scaffold could be developed as treatments for inflammatory disorders.[1]
Caption: A conceptual drug discovery screening workflow.
Section 5: Safety and Handling
As a bioactive chemical intermediate, this compound requires careful handling in a laboratory setting.
-
GHS Hazard Classification: The compound is classified as harmful.[3]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
-
Handling Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Avoidance: Avoid contact with skin, eyes, and clothing. Do not ingest. Avoid creating dust.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Consult the Safety Data Sheet (SDS) from the supplier for detailed information.
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties, coupled with its versatile and orthogonal reactivity, provide an efficient platform for the rapid generation of diverse compound libraries. The demonstrated potential of its derivatives in critical therapeutic areas like oncology and neurology underscores its continued importance in the landscape of modern drug discovery. By understanding the principles behind its synthesis and application, researchers can fully leverage this powerful scaffold to develop the next generation of innovative medicines.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13805944, this compound. Retrieved January 17, 2026, from [Link].
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Royal Society of Chemistry (n.d.). Supporting information - Indoles. Retrieved January 17, 2026, from [Link].
-
Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 17, 2026, from [Link].
-
Aobchem (n.d.). This compound. Retrieved January 17, 2026, from [Link].
-
Yamada, F., Hashizume, T., & Somei, M. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516. Retrieved January 17, 2026, from [Link].
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Methodological & Application
Analytical Techniques for 2-(5-bromo-1H-indol-3-yl)acetonitrile: A Comprehensive Guide
This document provides a detailed guide to the essential analytical techniques for the characterization of 2-(5-bromo-1H-indol-3-yl)acetonitrile, a key intermediate in pharmaceutical research and drug development. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested methodologies.
Introduction
This compound (Molecular Formula: C₁₀H₇BrN₂, Molecular Weight: 235.08 g/mol ) is a halogenated indole derivative.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The introduction of a bromine atom at the 5-position and an acetonitrile group at the 3-position provides valuable handles for further synthetic transformations, making this compound a versatile building block. Accurate and robust analytical methods are paramount to ensure the identity, purity, and stability of this intermediate, which are critical for the integrity of subsequent research and development activities.
This guide will detail the application of four key analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation, Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structure determination, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.
Overall Analytical Workflow
The comprehensive analysis of this compound typically follows a structured workflow to ensure all critical quality attributes are assessed. The following diagram illustrates the logical progression from initial purity checks to definitive structural confirmation.
Caption: A typical analytical workflow for the comprehensive characterization of a synthetic intermediate.
High-Performance Liquid Chromatography (HPLC)
Application: HPLC is the primary technique for determining the purity of this compound. A well-developed Reverse-Phase HPLC (RP-HPLC) method can separate the target compound from starting materials, by-products, and degradation products. This allows for accurate quantification of purity, typically reported as a percentage of the total peak area.
Causality Behind Experimental Choices:
-
Reverse-Phase (C18 Column): The indole ring system is moderately non-polar, making it well-suited for retention on a non-polar stationary phase like C18.
-
Mobile Phase (Acetonitrile/Water): A gradient of water and acetonitrile is used to elute compounds of varying polarities. Acetonitrile is a common organic modifier that provides good peak shape for many organic molecules.[3]
-
Acidic Modifier (Formic Acid): The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is crucial. It protonates silanol groups on the silica-based stationary phase, reducing peak tailing. It also ensures that the indole nitrogen is in a consistent protonation state, leading to sharper, more reproducible peaks.
-
UV Detection (280 nm): The indole ring contains a chromophore that strongly absorbs UV light. A detection wavelength of 280 nm is often a good choice for indolic compounds, providing high sensitivity.[4]
Protocol: Purity Determination by RP-HPLC
-
System Preparation:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
Perform a further 1:10 dilution with the 50:50 acetonitrile/water mixture to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 280 nm.
-
Run Time: 25 minutes.
-
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Expected Data & Interpretation
| Parameter | Expected Result | Interpretation |
| Retention Time (t R ) | ~12-14 minutes | The exact time may vary, but should be consistent across injections. The brominated indole is expected to be well-retained under these conditions. |
| Purity (% Area) | >98% | For a high-quality sample, the main peak should account for the vast majority of the total integrated peak area. |
| Peak Shape | Tailing Factor < 1.5 | A symmetrical peak indicates good chromatographic performance and minimal unwanted interactions with the stationary phase. |
Mass Spectrometry (MS)
Application: Mass spectrometry is used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information.
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and moderately polar molecules like our target compound. It typically produces the protonated molecule [M+H]⁺ in positive ion mode, which is easily interpretable.
-
Isotopic Pattern: A key feature to look for is the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two peaks in the mass spectrum for any bromine-containing ion, separated by 2 m/z units and having nearly equal intensity. This is a definitive indicator of the presence of a single bromine atom.
Protocol: Molecular Weight Confirmation by LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Q-TOF instrument) with an ESI source.
-
LC Conditions: Use the same HPLC method as described above. The flow from the column is directed into the MS source.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂): 8 L/min.
-
Gas Temperature: 325°C.
-
Scan Range: m/z 50 - 500.
-
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to the target compound.
-
Identify the molecular ion peak. In ESI+, this will be the [M+H]⁺ adduct.
-
Observe the isotopic pattern to confirm the presence of bromine.
-
Expected Data & Interpretation
| Ion | Calculated m/z | Observed m/z (Illustrative) | Interpretation |
| [C₁₀H₈⁷⁹BrN₂]⁺ | 234.9925 | 234.9928 | The protonated molecular ion containing the ⁷⁹Br isotope. |
| [C₁₀H₈⁸¹BrN₂]⁺ | 236.9905 | 236.9909 | The protonated molecular ion containing the ⁸¹Br isotope. The near 1:1 intensity ratio with the m/z 234.99 peak is characteristic of bromine. |
Expected Fragmentation: While a detailed fragmentation study would require MS/MS, a common fragmentation pathway for indole-3-acetonitriles involves the loss of the acetonitrile group or cleavage of the bond between the methylene group and the indole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR provides analogous information for the carbon atoms.
Causality Behind Experimental Choices:
-
Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it can dissolve a wide range of organic compounds and, importantly, its residual solvent peak does not typically interfere with the aromatic or methylene protons of the analyte. The indole N-H proton is also readily observable in DMSO-d₆.
-
¹H NMR: The spectrum is expected to show distinct signals for the indole N-H, the three aromatic protons on the benzene ring, the proton at the C2 position of the indole, and the methylene protons of the acetonitrile group.
-
¹³C NMR: The spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be indicative of their environment (aromatic, aliphatic, nitrile).
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆ in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 160 ppm.
-
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm (Illustrative) | Multiplicity | Integration | Assignment | Rationale |
| ~11.2 | Broad Singlet | 1H | N1-H | The indole N-H proton is acidic and often appears as a broad signal. |
| ~7.8 | Doublet | 1H | C4-H | Aromatic proton ortho to the bromine atom, deshielded. |
| ~7.4 | Doublet | 1H | C7-H | Aromatic proton on the benzene ring. |
| ~7.3 | Doublet of Doublets | 1H | C6-H | Aromatic proton coupled to both C7-H and C4-H. |
| ~7.2 | Singlet | 1H | C2-H | Proton on the pyrrole ring of the indole. |
| ~3.9 | Singlet | 2H | -CH₂-CN | Methylene protons adjacent to the nitrile group and the indole ring. |
Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm (Illustrative) | Assignment | Rationale |
| ~135.5 | C7a | Quaternary carbon at the ring junction. |
| ~129.0 | C3a | Quaternary carbon at the ring junction. |
| ~125.0 | C2 | Carbon adjacent to the indole nitrogen. |
| ~124.5 | C6 | Aromatic CH. |
| ~122.0 | C4 | Aromatic CH. |
| ~118.0 | -CN | Nitrile carbon, characteristically deshielded. |
| ~114.0 | C7 | Aromatic CH. |
| ~113.0 | C5 | Carbon bearing the bromine atom (C-Br). |
| ~108.0 | C3 | Carbon bearing the acetonitrile substituent. |
| ~15.0 | -CH₂- | Methylene carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound, it can confirm the presence of the N-H bond of the indole, the C≡N bond of the nitrile, and the aromatic C-H and C=C bonds.
Causality Behind Experimental Choices:
-
Attenuated Total Reflectance (ATR): ATR is a common sampling technique that requires minimal sample preparation. A small amount of the solid sample is simply placed on the ATR crystal.
Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Expected Data & Interpretation
| Wavenumber (cm⁻¹) (Illustrative) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Indole N-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2250 | C≡N Stretch | Nitrile |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~800 | C-H Bend | Out-of-plane bending for substituted benzene |
| ~550 | C-Br Stretch | Carbon-Bromine bond |
digraph "HPLC_Protocol" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];subgraph "cluster_Prep" { label="Preparation"; style="rounded"; bgcolor="#E8F0FE"; Prep_Sample [label="1. Prepare Sample\n(0.1 mg/mL in 50:50 ACN:H2O)", fillcolor="#FFFFFF", fontcolor="#202124"]; Filter_Sample [label="2. Filter Sample\n(0.22 µm Syringe Filter)", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_Analysis" { label="Analysis"; style="rounded"; bgcolor="#E6F4EA"; Inject [label="3. Inject 10 µL onto\nC18 Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elute [label="4. Elute with\nGradient Program", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detect [label="5. Detect at 280 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Data" { label="Data Processing"; style="rounded"; bgcolor="#FEEFC3"; Integrate [label="6. Integrate Peaks", fillcolor="#FBBC05", fontcolor="#202124"]; Calculate [label="7. Calculate % Purity", fillcolor="#FBBC05", fontcolor="#202124"]; }
Prep_Sample -> Filter_Sample; Filter_Sample -> Inject; Inject -> Elute -> Detect; Detect -> Integrate -> Calculate; }
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The suite of analytical techniques described in this guide provides a robust framework for the comprehensive characterization of this compound. By systematically applying HPLC for purity assessment, mass spectrometry for molecular weight confirmation, NMR for definitive structural elucidation, and FTIR for functional group identification, researchers can ensure the quality and integrity of this important chemical intermediate. The protocols provided herein are based on established scientific principles and can be adapted as necessary to meet the specific requirements of the user's laboratory and instrumentation.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Mao, Q.-X., Zhang, C.-G., & Li, J.-F. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o451. [Link]
-
SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Chemguide. mass spectra - the M+2 peak. [Link]
Sources
The Strategic Application of 2-(5-bromo-1H-indol-3-yl)acetonitrile in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
The indole nucleus stands as a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The strategic functionalization of this privileged scaffold is a key endeavor in the quest for novel therapeutic agents. Among the myriad of indole derivatives, 2-(5-bromo-1H-indol-3-yl)acetonitrile has emerged as a particularly versatile and powerful building block for the synthesis of compounds targeting a range of diseases.[2][3]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthetic utility, providing detailed protocols for its derivatization, and discuss its role in the generation of potent kinase inhibitors, anticancer agents, and other bioactive molecules. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just methodologies, but also the scientific rationale that underpins them.
The Significance of the 5-Bromo-3-acetonitrile Indole Scaffold
The chemical architecture of this compound offers a trifecta of strategic advantages for the medicinal chemist:
-
The Indole Core: This bicyclic aromatic system provides a rigid and planar scaffold that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.[1]
-
The 5-Bromo Substituent: The bromine atom at the 5-position is not merely a placeholder. It serves as a crucial handle for a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.[2] This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the systematic exploration of structure-activity relationships (SAR). Furthermore, the electron-withdrawing nature of the bromine can modulate the electronic properties of the indole ring, potentially influencing binding affinities and metabolic stability.[3]
-
The 3-Acetonitrile Moiety: The acetonitrile group at the 3-position is a versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to construct more complex heterocyclic systems.[2] Each of these transformations opens up new avenues for derivatization and the introduction of additional pharmacophoric features.
Synthetic Applications and Protocols
The true power of this compound lies in its capacity to be readily transformed into a diverse library of compounds. Below are detailed protocols for some of the most critical synthetic transformations.
Protocol 1: Synthesis of this compound
The synthesis of the title compound often begins with the commercially available 5-bromoindole. A common and effective route involves the initial formation of a gramine derivative, followed by displacement with cyanide.[2]
Step 1: Synthesis of (5-Bromo-1H-indol-3-ylmethyl)-dimethylamine (5-Bromo-gramine)
-
To an ice-cooled solution of dimethylamine (2.2 eq) in a suitable solvent such as acetonitrile, add formaldehyde (1.1 eq, as a 37% aqueous solution).
-
Stir the mixture for 30 minutes at 0°C.
-
Add a solution of 5-bromoindole (1.0 eq) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford (5-Bromo-1H-indol-3-ylmethyl)-dimethylamine.
Causality behind Experimental Choices: The Mannich reaction is a classic and efficient method for introducing an aminomethyl group at the electron-rich C3 position of the indole ring. The use of an ice bath helps to control the initial exothermic reaction between dimethylamine and formaldehyde.
Step 2: Conversion to this compound
-
To an ice-cooled suspension of (5-bromo-1H-indol-3-ylmethyl)-dimethylamine (1.0 eq) in benzene, add iodomethane (3.0 eq).[2]
-
Stir the reaction mixture overnight at room temperature.[2]
-
Concentrate the reaction mixture under reduced pressure to obtain the quaternary ammonium salt.[2]
-
Dissolve the residue in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium or potassium cyanide (2.0-3.0 eq).
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, partition the reaction mixture between ethyl acetate and water.
-
Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Concentrate the organic layer and purify the crude product by flash chromatography to yield this compound.[2]
Causality behind Experimental Choices: The quaternization of the dimethylamino group with iodomethane converts it into a good leaving group. The subsequent nucleophilic substitution with cyanide provides the desired acetonitrile product. The use of a biphasic solvent system can facilitate the reaction and subsequent workup.
Protocol 2: N-Alkylation of the Indole Ring
Modification of the indole nitrogen can significantly impact the biological activity of the resulting compounds.
-
To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere.[4]
-
Stir the mixture at 0°C for 30 minutes, or until the evolution of hydrogen gas ceases.[4]
-
Add the desired alkyl halide (1.1 eq) dropwise at 0°C.[4]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.[4]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[4]
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by flash chromatography.
Causality behind Experimental Choices: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen. DMF is a suitable polar aprotic solvent for this type of reaction. Quenching with a mild acid like ammonium chloride neutralizes the excess base.
Protocol 3: Derivatization of the Acetonitrile Group
The acetonitrile moiety can be readily converted into other functional groups, such as amides and amines.
A. Hydrolysis to 2-(5-bromo-1H-indol-3-yl)acetamide
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.[5]
-
Carefully add concentrated sulfuric acid (2.0 eq) while stirring.[5]
-
Heat the mixture to 60-70°C for 2-4 hours, monitoring by TLC.[5]
-
After cooling, pour the reaction mixture slowly into ice-cold water.[5]
-
Neutralize the solution with a saturated sodium bicarbonate solution.[5]
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.[5]
-
Purify the crude product by recrystallization or column chromatography.[5]
B. Reduction to 2-(5-bromo-1H-indol-3-yl)ethanamine
-
To a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0°C.[5]
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours, then heat to reflux for 2-4 hours, monitoring by TLC.[5]
-
Cool the reaction in an ice bath and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting granular precipitate and wash with THF.
-
Concentrate the filtrate to obtain the crude product, which can be purified by chromatography or salt formation.
Causality behind Experimental Choices: Strong acidic conditions promote the hydrolysis of the nitrile to the corresponding amide. For the reduction, LiAlH₄ is a powerful reducing agent capable of converting the nitrile to a primary amine. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions.
Applications in Medicinal Chemistry
The synthetic versatility of this compound makes it a valuable starting material for the development of a wide range of therapeutic agents.
Kinase Inhibitors
The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] Numerous kinases are implicated in the pathogenesis of cancer and inflammatory diseases. Derivatives of 5-bromoindole have shown promise as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7][8]
The general strategy for developing kinase inhibitors from this compound involves utilizing the 5-bromo position for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce substituents that can occupy the ATP-binding pocket of the target kinase.[9]
General Workflow for Kinase Inhibitor Synthesis and Evaluation
Caption: Workflow for kinase inhibitor development.
Table 1: Biological Activity of Selected 5-Bromoindole Derivatives
| Compound Class | Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Bromoindole-2-carbohydrazide derivative | VEGFR-2 | HepG2 | 14.3 | [7] |
| 5-Bromoindole-2-carboxylic acid derivative (3a) | EGFR | HepG2, A549, MCF-7 | Potent | [8] |
| 5-Bromoindole-2-carboxylic acid derivative (5) | - | A549 | 99.93 | [7] |
Note: The table presents data for related 5-bromoindole derivatives to illustrate the potential of this scaffold.
Anticancer Agents
Beyond kinase inhibition, 5-bromoindole derivatives have demonstrated broader anticancer activities through various mechanisms, including the disruption of the mitotic spindle and induction of apoptosis.[3][8] The ability to generate a diverse library of compounds from this compound allows for comprehensive screening against a panel of cancer cell lines to identify novel cytotoxic agents.
Antiviral Agents
The indole scaffold is also a promising pharmacophore for the development of antiviral agents.[1][10] While specific data for this compound is limited, related indole derivatives have shown activity against a range of viruses, including Dengue virus.[10][11] The mechanism of action can vary, but often involves the inhibition of key viral enzymes such as RNA-dependent RNA polymerase (RdRp) or proteins involved in viral replication.[10][12] The derivatization of this compound provides a rich platform for the discovery of new antiviral compounds.
Illustrative Synthetic Pathway for Bioactive Molecules
Caption: Synthetic pathways from the core scaffold.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a privileged indole core, a synthetically tractable bromide, and a modifiable acetonitrile group provides a powerful platform for the generation of diverse compound libraries. The protocols and applications outlined in this guide demonstrate its utility in the development of kinase inhibitors, anticancer agents, and potentially other therapeutic agents. For researchers and drug development professionals, a thorough understanding of the synthetic chemistry and biological potential of this scaffold is a significant asset in the ongoing endeavor to discover and develop novel medicines.
References
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Structure/activity relationships of indole derivatives. - ResearchGate. Available from: [Link]
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Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship | Request PDF - ResearchGate. Available from: [Link]
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Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed. Available from: [Link]
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This compound | C10H7BrN2 | CID 13805944 - PubChem. Available from: [Link]
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Antiviral Activity of an Indole-Type Compound Derived from Natural Products, Identified by Virtual Screening by Interaction on Dengue Virus NS5 Protein - PubMed. Available from: [Link]
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Functionalization of activated quinolines by indoles using Incl 3 - ResearchGate. Available from: [Link]
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Synthesis and antiviral activity of the enantiomeric forms of carba-5-iodo-2 - PubMed. Available from: [Link]
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One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Available from: [Link]
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2-(4-Bromo-1H-indol-3-yl)acetonitrile - IUCr Journals. Available from: [Link]
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Broad-Spectrum Antivirals Derived from Natural Products - PMC - PubMed Central. Available from: [Link]
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Antiviral Activity of an Indole-Type Compound Derived from Natural Products, Identified by Virtual Screening by Interaction on Dengue Virus NS5 Protein - MDPI. Available from: [Link]
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2-(4-Bromo-1H-indol-3-yl)acetonitrile - PMC - NIH. Available from: [Link]
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Antiviral Activities and Putative Identification of Compounds in Microbial Extracts from the Hawaiian Coastal Waters - MDPI. Available from: [Link]
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protocols for using 2-(5-bromo-1H-indol-3-yl)acetonitrile in research
An In-Depth Guide to the Research Applications of 2-(5-bromo-1H-indol-3-yl)acetonitrile
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound. This versatile heterocyclic compound serves as a pivotal building block in the synthesis of complex molecules with significant therapeutic potential. The protocols and insights herein are designed to bridge theoretical chemistry with practical, field-proven applications, ensuring both scientific rigor and experimental success.
Introduction: The Strategic Value of this compound
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. This compound emerges as a particularly valuable intermediate due to its dual functionality. The bromine atom at the 5-position provides a strategic handle for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling reactions. Simultaneously, the acetonitrile group at the 3-position is a versatile precursor for various functional groups, including carboxylic acids, amines, and amides.
This combination allows for the systematic and divergent synthesis of compound libraries, enabling extensive structure-activity relationship (SAR) studies. Derivatives of this core have shown potential as kinase inhibitors, anticancer agents, and anti-inflammatory compounds, making it a molecule of high interest in contemporary drug discovery pipelines[1].
Physicochemical Properties and Safety Mandates
A thorough understanding of the compound's properties and hazards is a non-negotiable prerequisite for its use in any research setting.
Compound Data Summary
The following table summarizes the key physicochemical and identifying properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 774-14-1 | PubChem[2] |
| Molecular Formula | C₁₀H₇BrN₂ | PubChem[2] |
| Molecular Weight | 235.08 g/mol | PubChem[2] |
| Melting Point | 105.9 °C | ChemicalBook[3] |
| Boiling Point | 427.5 ± 30.0 °C (Predicted) | ChemicalBook[3] |
| Density | 1.629 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |
| Appearance | Solid (form may vary) | N/A |
GHS Hazard Profile and Safe Handling Protocols
This compound presents multiple hazards that demand strict adherence to safety protocols. The Globally Harmonized System (GHS) classification highlights its potential toxicity and irritant properties[2].
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Mandatory Safety Protocols:
-
Engineering Controls: All manipulations involving the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): At a minimum, standard PPE includes a flame-resistant lab coat, chemical splash goggles, and nitrile gloves. Given the dermal toxicity, consider double-gloving.
-
Incompatible Materials: Bromine compounds can react violently with strong oxidizing agents and certain metals[4]. Store away from incompatible substances.
-
Waste Disposal: Dispose of all waste (solid and liquid) in clearly labeled, dedicated hazardous waste containers in accordance with institutional and local regulations. Do not mix with other waste streams unless compatibility is confirmed.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. Have a spill kit rated for chemical spills readily available.
Application Notes & Experimental Protocols
The true utility of this compound lies in its synthetic versatility. The following sections provide detailed protocols for its derivatization and subsequent biological evaluation.
Synthetic Transformations: A Gateway to Novel Scaffolds
The bromine and acetonitrile moieties are the primary sites for chemical elaboration. The following diagram illustrates the key synthetic pathways.
Caption: Key synthetic transformations of the core scaffold.
This protocol details the introduction of an aryl or heteroaryl group at the 5-position, a common strategy for tuning the pharmacological properties of indole-based compounds[5].
-
Principle: A palladium catalyst facilitates the coupling of the aryl bromide with a boronic acid derivative. The choice of ligand and base is critical for catalytic efficiency and preventing side reactions.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 eq)
-
SPhos (or other suitable phosphine ligand) (0.04 - 0.10 eq)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)
-
-
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is a self-validating step ; failure to exclude oxygen will deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and phosphine ligand.
-
Solvent Addition: Add the degassed solvent mixture via cannula or syringe. The solution should be sparged with inert gas for 15-20 minutes prior to use.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, sampling every 1-2 hours. The disappearance of the starting material indicates completion.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired 2-(5-aryl-1H-indol-3-yl)acetonitrile.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Biological Evaluation Protocols: Screening for Therapeutic Potential
Based on the known activities of related indole derivatives, compounds synthesized from this scaffold are prime candidates for screening as anticancer and anti-inflammatory agents[1].
This primary screen assesses the general cytotoxicity of newly synthesized compounds against a panel of cancer cell lines.
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes which reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized test compounds (dissolved in DMSO to create 10-50 mM stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. This duration allows for multiple cell doubling times, providing a robust window to observe cytotoxic or cytostatic effects.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. A visual check for purple precipitate formation serves as an in-process validation.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
For compounds showing promising cytotoxicity, a follow-up target-based assay is essential to elucidate the mechanism of action. Many indole derivatives are known to inhibit protein kinases like EGFR or Src[1].
Caption: Workflow for elucidating the mechanism of action.
-
Principle: Assays like ADP-Glo™ measure the amount of ADP produced during a kinase reaction. Inhibition of the kinase by a test compound results in a lower ADP signal.
-
Protocol Outline:
-
Reaction Setup: In a multi-well plate, combine the kinase of interest (e.g., recombinant human Src), its specific substrate peptide, and ATP in a reaction buffer.
-
Compound Addition: Add the test compound across a range of concentrations.
-
Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30 °C) for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP into ATP, which drives a luciferase reaction, producing a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to kinase activity. Plot the signal against compound concentration to calculate the IC₅₀ value, representing the compound's potency against the specific kinase.
-
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. The protocols outlined in this guide provide a robust framework for its synthetic manipulation and biological characterization. By explaining the causality behind experimental choices—from the necessity of an inert atmosphere in catalysis to the principles of cell-based assays—this document empowers researchers to troubleshoot effectively and push the boundaries of their projects. The continued exploration of derivatives from this scaffold is poised to yield novel therapeutic candidates for oncology, inflammatory diseases, and beyond.
References
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Mao, Q.-X., Zhang, C.-G., & Li, J.-F. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o451. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary. [Link]
-
The Good Scents Company. (n.d.). 3-indolyl acetonitrile. TGSC Information System. [Link]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2988 nitrile-containing-pharmaceuticals/]([Link] nitrile-containing-pharmaceuticals/)
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Anisimova, V. A., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3535. [Link]
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Mao, Q. X., Zhang, C. G., & Li, J. F. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. PubMed. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]
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ICL-IP. (n.d.). Bromine Safety Handbook. AWS. [Link]
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National Center for Biotechnology Information. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. MDPI. [Link]
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Abatangelo, G., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile-Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. PubMed. [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation Blog. [Link]
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Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-(5-bromo-1H-indol-3-yl)acetonitrile
Abstract
This application note presents a comprehensive and robust methodology for the purification of 2-(5-bromo-1H-indol-3-yl)acetonitrile, a key intermediate in pharmaceutical synthesis and drug development. The protocol details a reversed-phase high-performance liquid chromatography (RP-HPLC) method, providing a step-by-step guide from sample preparation to fraction analysis. The scientific rationale behind the selection of stationary phase, mobile phase composition, and detection parameters is thoroughly discussed to empower researchers with the knowledge to adapt and optimize the method for their specific needs. This guide is intended for researchers, chemists, and drug development professionals seeking to obtain high-purity this compound for downstream applications.
Introduction
This compound (Figure 1) is a significant heterocyclic compound featuring a brominated indole core. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active molecules. The introduction of a bromine atom can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, making this compound a valuable building block in the synthesis of novel therapeutic agents.
| Property | Value |
| Chemical Formula | C₁₀H₇BrN₂ |
| Molecular Weight | 235.08 g/mol [2] |
| CAS Number | 774-14-1[2] |
| Appearance | Off-white to pale yellow solid |
| Predicted pKa | 15.35 ± 0.30 (indole N-H)[3] |
Scientific Principles of the Purification Strategy
The successful HPLC purification of this compound hinges on the principles of reversed-phase chromatography. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase.[4] The separation is driven by the differential partitioning of the analyte and impurities between the two phases.
Stationary Phase Selection: C18 for Optimal Retention
A C18 (octadecyl) stationary phase is recommended for this application. The long alkyl chains of the C18 phase provide a high degree of hydrophobicity, which is ideal for the retention of moderately polar compounds like this compound. The indole ring, while containing a polar N-H group, possesses significant nonpolar character, allowing for effective interaction with the C18 stationary phase. This choice of stationary phase is also well-suited for separating the target compound from both more polar and less polar impurities that may be present in the crude sample.
Mobile Phase Optimization: The Role of Acetonitrile, Water, and Formic Acid
The mobile phase consists of a gradient of acetonitrile and water, with the addition of a small percentage of formic acid.
-
Acetonitrile and Water: Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[5] By gradually increasing the concentration of acetonitrile in the mobile phase (a gradient elution), the polarity of the mobile phase is decreased, leading to the sequential elution of compounds from the column based on their hydrophobicity. Less polar compounds will be more strongly retained and will elute at higher acetonitrile concentrations.
-
Formic Acid: The addition of 0.1% formic acid to the mobile phase serves a critical purpose: it controls the ionization state of the analyte and any ionizable impurities.[6] The indole nitrogen of this compound is weakly acidic, with a predicted pKa of around 15.35.[3] While this indicates it is not significantly ionized at neutral pH, maintaining a consistent, slightly acidic pH (formic acid will lower the pH to around 2-3) ensures that the indole nitrogen remains protonated. This suppression of ionization leads to more consistent retention times and improved peak shape by minimizing secondary interactions with the silica backbone of the stationary phase.[7]
UV Detection: Leveraging the Indole Chromophore
The indole ring system of this compound contains a chromophore that strongly absorbs UV light. A detection wavelength of 280 nm is recommended as a starting point, as indole derivatives typically exhibit significant absorbance in this region. For optimal sensitivity, it is advisable to determine the wavelength of maximum absorbance (λmax) using a diode array detector (DAD) or by acquiring a UV spectrum of a dilute solution of the compound.
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Formic acid (≥98%)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
Equipment
-
Preparative HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
UV-Vis or Diode Array Detector (DAD)
-
Fraction collector
-
-
Analytical HPLC system for purity analysis
-
Rotary evaporator
-
Vortex mixer
-
Analytical balance
Sample Preparation
Proper sample preparation is crucial to prevent column clogging and to ensure optimal chromatographic performance.
-
Solubility Testing (if necessary): Determine the solubility of the crude material in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) or a stronger solvent like methanol.
-
Dissolution: Accurately weigh the crude this compound and dissolve it in a minimal amount of methanol. If the compound is readily soluble in the initial mobile phase, this is preferred. The concentration should be optimized based on the loading capacity of the preparative column.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
Preparative HPLC Method
The following parameters provide a starting point for the purification and should be optimized based on the specific impurity profile of the crude sample and the dimensions of the preparative column.
| Parameter | Recommended Setting |
| Column | C18, 10 µm, 250 x 21.2 mm (or similar dimensions) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 20 mL/min (adjust based on column dimensions) |
| Injection Volume | Dependent on sample concentration and column loading capacity |
| Detection | 280 nm |
| Column Temperature | Ambient |
Fraction Collection and Post-Purification Processing
-
Fraction Collection: Collect fractions based on the UV signal of the eluting peaks. It is advisable to collect the main peak in multiple fractions across its width to isolate the purest portions.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.
-
Pooling and Evaporation: Pool the fractions that meet the desired purity level. Remove the mobile phase using a rotary evaporator to obtain the purified this compound.
Workflow and Data Presentation
The overall workflow for the HPLC purification is depicted in the following diagram:
Expected Results and Discussion
A successful purification run should yield this compound with a purity of ≥98%. The primary impurities are likely to be unreacted starting materials from the synthesis, such as 5-bromogramine or 5-bromoindole-3-carboxaldehyde, and any by-products formed during the reaction.[3][8] Additionally, degradation products, though less common under proper storage, could include the oxidized indole (oxindole) or the hydrolyzed amide derivative.[9]
The developed gradient method is designed to effectively separate the target compound from these potential impurities, which are expected to have different polarities and thus different retention times on the C18 column. More polar impurities will elute earlier in the gradient, while less polar impurities will elute later.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase; Column overload. | Ensure the mobile phase contains 0.1% formic acid to suppress ionization. Reduce the sample load. |
| Low Recovery | Poor solubility of the sample in the mobile phase; Adsorption to system components. | Dissolve the sample in a stronger solvent (e.g., methanol) before injection. Passivate the HPLC system if necessary. |
| Co-eluting Impurities | Insufficient resolution. | Optimize the gradient by making it shallower around the elution time of the target peak. Consider a different stationary phase (e.g., phenyl-hexyl) for alternative selectivity. |
| High Backpressure | Particulate matter in the sample or mobile phase; Column frit blockage. | Always filter the sample and mobile phases. Back-flush the column with a strong solvent. |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and efficient protocol for the purification of this compound. By understanding the scientific principles behind the chosen chromatographic conditions, researchers can confidently implement and adapt this method to achieve high-purity material essential for advancing their research and development activities. The combination of a C18 stationary phase, a water/acetonitrile gradient with formic acid, and UV detection at 280 nm offers a robust platform for the isolation of this valuable synthetic intermediate.
References
-
Agilent Technologies. (n.d.). Developing Strategies for Preparative HPLC. Separation Science. Retrieved from [Link]
-
Gilson. (n.d.). A Guide to Fraction Collection in Chromatography. Learning Hub. Retrieved from [Link]
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LCGC International. (2014). Introduction to Preparative HPLC. LCGC International. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Principles and practical aspects of preparative liquid chromatography. Agilent. Retrieved from [Link]
-
Waters. (n.d.). Preparative HPLC Columns | Laboratory-Scale HPLC Purification. Waters. Retrieved from [Link]
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Huber, U., et al. (2003). Optimal Fraction Collecting in Preparative LC/MS. Journal of Combinatorial Chemistry, 5(4), 438-442. Retrieved from [Link]
-
Agilent Technologies. (n.d.). 440910-802 - HPLC Column, Prep-C18, 100Å, 10 µm, 10 x 250 mm. Analytics-Shop. Retrieved from [Link]
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Waters. (n.d.). 5 µm Preparative HPLC Column. Waters. Retrieved from [Link]
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Chromatography Forum. (2023). Loading capacity. Chromatography Forum. Retrieved from [Link]
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Dolan, J. (n.d.). Why Acid?. Separation Science. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Barceló-Barrachina, E., et al. (2017). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. In Formic Acid: Uses, Properties, and Occurrence. Nova Science Publishers. Retrieved from [Link]
-
UCL. (n.d.). HPLC solvents and mobile phase additives. University College London. Retrieved from [Link]
-
Chromatography Forum. (2010). what effect does a formic acid buffer have on my HPLC result. Chromatography Forum. Retrieved from [Link]
-
Li, X., et al. (2019). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 24(21), 3866. Retrieved from [Link]
-
Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(30), 4475-4489. Retrieved from [Link]
-
Gilar, M., et al. (2023). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. Journal of Proteome Research, 22(1), 272-278. Retrieved from [Link]
-
Leito, I., et al. (2021). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry, University of Tartu. Retrieved from [Link]
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Xie, J., et al. (2020). UV‐Vis absorption spectra of complexes 1–5 in acetonitrile. ResearchGate. Retrieved from [Link]
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Mao, Q.-X., et al. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o451. Retrieved from [Link]
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Li, X., et al. (2019). (PDF) Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. ResearchGate. Retrieved from [Link]
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Mao, Q.-X., et al. (2012). organic compounds. ResearchGate. Retrieved from [Link]
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P. aeruginosa Metabolome Database. (n.d.). indole-3-acetonitrile (PAMDB120247). P. aeruginosa Metabolome Database. Retrieved from [Link]
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Sastry, C. V., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 7783-7786. Retrieved from [Link]
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Somei, M., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Heterocycles, 47(1), 509-516. Retrieved from [Link]
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Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-714. Retrieved from [Link]
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Mao, Q.-X., et al. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. PubMed. Retrieved from [Link]
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Trammell, R. L., et al. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Information Service. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the N-Alkylation of 2-(5-Bromo-1H-indol-3-yl)acetonitrile
Abstract: This document provides a detailed protocol and technical guide for the selective N-alkylation of 2-(5-bromo-1H-indol-3-yl)acetonitrile, a versatile scaffold in medicinal chemistry. We delve into the critical mechanistic considerations that dictate regioselectivity, offering field-proven insights into the optimization of reaction parameters. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for synthesizing N-substituted indole derivatives.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceutical agents, including neurotransmitters like serotonin and anti-inflammatory drugs like indomethacin.[1] The functionalization of the indole ring is a cornerstone of medicinal chemistry, and N-alkylation is a critical transformation that significantly modulates a molecule's steric and electronic properties, often leading to profound changes in biological activity.[2] The target molecule, this compound, is a valuable building block; the bromine atom serves as a handle for cross-coupling reactions, while the acetonitrile group can be converted into other functional groups.[3] Achieving selective alkylation at the nitrogen (N-1) position is paramount for the systematic exploration of structure-activity relationships (SAR).
Mechanistic Considerations: The N- vs. C-Alkylation Challenge
The primary challenge in indole alkylation is controlling the regioselectivity. The indole nucleus possesses two primary nucleophilic sites: the nitrogen at position 1 (N-1) and the carbon at position 3 (C-3).[4] The C-3 position is often inherently more nucleophilic in the neutral indole, which can lead to competitive and undesired C-alkylation.[4][5]
The outcome of the reaction is dictated by a delicate interplay of factors:
-
Deprotonation: The N-H proton of an indole is weakly acidic, with a pKa of approximately 21 in DMSO.[6] Therefore, a very strong base is required to achieve complete deprotonation and form the indolate anion.[6][7]
-
The Indolate Anion: Once formed, the negative charge of the indolate anion is delocalized. The more ionic salts (e.g., sodium or potassium) increase the nucleophilicity of the nitrogen atom, strongly favoring attack at the N-1 position.[6][8] This is the key to achieving high N-selectivity.
-
Reaction Conditions: The choice of base, solvent, and counter-ion collectively determines the equilibrium between the neutral indole and the indolate anion, thereby controlling the reaction pathway.[4][6]
Critical Parameters for Successful N-Alkylation
Mastery of this reaction hinges on the careful selection of the following parameters.
Choice of Base
A strong base is essential to ensure complete deprotonation of the indole nitrogen.[6][7]
-
Sodium Hydride (NaH): This is the most common and effective base for this transformation. As a non-nucleophilic, strong base, it irreversibly deprotonates the indole to form the sodium indolate salt and hydrogen gas.[4][7][9] Using a slight excess (1.1–1.5 equivalents) ensures the reaction goes to completion.[2]
-
Other Bases: While NaH is standard, other strong bases like potassium hydride (KH) can be used. Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), may also be effective, particularly in highly polar solvents or under phase-transfer conditions, but often require higher temperatures and may result in lower yields or incomplete reactions for less acidic indoles.[4][10][11]
Choice of Solvent
Polar aprotic solvents are ideal for N-alkylation.
-
N,N-Dimethylformamide (DMF): DMF is the solvent of choice for this protocol. Its high polarity effectively solvates the sodium indolate cation, promoting the formation of a "naked" and highly nucleophilic indolate anion, which favors the Sₙ2 reaction at the nitrogen.[4][12]
-
Tetrahydrofuran (THF): THF is another suitable solvent, though its lower polarity may not solvate the ion pair as effectively as DMF. In some cases, mixtures of THF and DMF are used to optimize selectivity.[4]
-
Solvent Polarity: Studies have shown that aprotic solvents with higher dielectric constants tend to afford better yields and selectivity in N-alkylation reactions by stabilizing the charged intermediates.[13]
Temperature Control
Precise temperature management is crucial for both safety and selectivity.
-
Initial Cooling (0 °C): The reaction between the indole and sodium hydride is exothermic due to the evolution of hydrogen gas. Starting the reaction at 0 °C allows for controlled deprotonation and prevents potential side reactions or degradation of the starting material.[2]
-
Warming to Room Temperature: After the deprotonation is complete, the reaction is typically allowed to warm to room temperature for the nucleophilic substitution step with the alkyl halide. This provides sufficient thermal energy for the Sₙ2 reaction to proceed at a reasonable rate.[2] For less reactive alkylating agents, gentle heating may be required.[9]
Detailed Experimental Protocol
This protocol describes a general and robust procedure for the N-alkylation of this compound using an alkyl halide.
Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Sodium hydride (NaH) is highly flammable and reacts violently with water. Anhydrous solvents and an inert atmosphere are required. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Materials and Reagents
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
-
Dry round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Ice bath
-
Magnetic stir plate
-
Standard laboratory glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
Step-by-Step Procedure
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material, typically to a concentration of 0.1 to 0.5 M.
-
Cooling: Cool the resulting solution to 0 °C using an ice bath.
-
Deprotonation: While stirring vigorously, carefully add sodium hydride (1.2 eq) portion-wise to the solution. Caution: Hydrogen gas will evolve. The addition should be slow to control the effervescence.
-
Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The cessation of gas evolution and the formation of a homogenous solution (or a fine suspension of the sodium salt) indicates that deprotonation is complete.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with ethyl acetate.[2]
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.[2]
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Visual Workflow of the N-Alkylation Protocol
Caption: Experimental workflow for the N-alkylation of this compound.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of key variables on the N-alkylation reaction, providing a basis for troubleshooting and optimization.
| Parameter | Condition | Rationale / Effect on Outcome | Key References |
| Base | NaH, KH (Strong, non-nucleophilic) | Ensures complete deprotonation to the indolate anion, maximizing N-selectivity and yield. The classic and most reliable choice. | [4][6][9] |
| K₂CO₃, Cs₂CO₃ (Weaker) | May require higher temperatures or longer reaction times. Can be effective but may lead to incomplete conversion or side reactions. | [10][11] | |
| Solvent | DMF, DMA (Polar Aprotic, High Polarity) | Excellent for solvating the indolate salt, promoting a "naked" anion that is highly nucleophilic at the N-1 position. Generally leads to the highest yields and N-selectivity. | [4][12] |
| THF (Polar Aprotic, Moderate Polarity) | A good alternative to DMF. May result in slightly lower rates or selectivity due to less effective solvation of the ion pair. | [4] | |
| Toluene, Benzene (Apolar) | Generally not recommended for this type of reaction as they do not effectively solvate the ionic intermediate, leading to poor reactivity and potential for C-alkylation. | [14] | |
| Temperature | 0 °C (Deprotonation) | Controls the exothermic reaction with NaH, preventing side reactions and ensuring safety. | [2] |
| Room Temp (Alkylation) | Sufficient for most reactive alkyl halides (iodides, bromides). Provides a good balance between reaction rate and selectivity. | [2] | |
| Elevated Temp (50-90 °C) | May be necessary for less reactive alkylating agents (e.g., chlorides) or with weaker bases to drive the reaction to completion. Can sometimes increase risk of side products. | [9][12] |
Conclusion
The N-alkylation of this compound is a robust and high-yielding transformation when key mechanistic principles are respected. The use of a strong base, such as sodium hydride, in a polar aprotic solvent like DMF is critical for selectively generating the N-centered indolate anion, thereby preventing competitive C-3 alkylation. By following the detailed protocol and considering the optimization parameters outlined in this guide, researchers can reliably synthesize a diverse range of N-alkylated indole derivatives for applications in drug discovery and materials science.
References
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Title: Indole - Wikipedia Source: Wikipedia URL: [Link]
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Title: Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis Source: ACS Publications URL: [Link]
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Title: Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction Source: ACS Publications URL: [Link]
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Title: The use of phase-transfer catalysis for the N-alkylation of indole. Source: IRIS Unife URL: [Link]
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Title: Enantioselective Catalytic Synthesis of N-alkylated Indoles Source: MDPI URL: [Link]
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Title: in the chemical literature: N-alkylation of an indole Source: YouTube URL: [Link]
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Title: CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Synthesis and Chemistry of Indole Source: aac.ac.in URL: [Link]
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Title: Exploring the World of Indole: Synthesis, Chemistry and Biofunctions Source: Safrole URL: [Link]
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Title: One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles Source: RSC Publishing URL: [Link]
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Title: An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines Source: ResearchGate URL: [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-1H-indole-3-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of 2-Bromo-1H-indole-3-acetonitrile
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its functionalization is a critical endeavor in drug discovery, allowing for the systematic exploration of chemical space to develop novel therapeutic agents.[2][3] Within this context, 2-bromo-1H-indole-3-acetonitrile emerges as a highly valuable and versatile bifunctional building block.
This reagent is strategically designed for molecular elaboration:
-
The C2-Bromine Atom: Serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, alkynyl, and amino substituents.[3][4]
-
The C3-Acetonitrile Moiety: This functional group is not merely a placeholder. It can be retained for its potential to form key interactions with biological targets, such as kinase enzymes, or it can be chemically transformed into other critical functionalities like primary amines (via reduction) or carboxylic acids (via hydrolysis).
These dual functionalities make 2-bromo-1H-indole-3-acetonitrile an excellent substrate for generating diverse libraries of novel compounds, particularly in the search for kinase inhibitors and agents targeting cancer, inflammation, and infectious diseases.[4] This guide provides a detailed overview of key palladium-catalyzed reactions, offering field-proven protocols and mechanistic insights to empower researchers in their synthetic campaigns.
Core Mechanistic Principles & Key Considerations
Palladium-catalyzed cross-coupling reactions fundamentally operate through a catalytic cycle involving a Pd(0) active species and a Pd(II) intermediate.[5][6] While the specific steps vary between reaction types, the general cycle provides a framework for understanding and troubleshooting these transformations.
Generalized Catalytic Cycle
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Field-Proven Insights for the Indole Substrate:
-
The N-H Proton: The acidic proton on the indole nitrogen is a critical factor.[7] Strong bases can deprotonate the indole, forming an indolide anion. This can potentially inhibit the catalyst or lead to undesired side reactions. Therefore, the choice of base is paramount. While strong bases like NaH are used for intentional N-alkylation[8], weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred for C-C coupling reactions to minimize this interference.[4][7]
-
Ligand Selection: The electronic and steric properties of the phosphine ligand are crucial for success. For an electron-rich heterocycle like indole, the oxidative addition of the Ar-Br bond to Pd(0) is generally facile. However, the final reductive elimination step to form the product can be challenging. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often essential. They accelerate the reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition.[7][9]
-
Inert Atmosphere: All palladium-catalyzed reactions must be performed under an inert atmosphere (Argon or Nitrogen). The active Pd(0) catalyst is highly sensitive to oxygen and will be readily oxidized to an inactive state. Proper degassing of solvents and use of Schlenk techniques or a glovebox are mandatory for reproducibility.
Key Cross-Coupling Protocols & Methodologies
The following protocols are generalized from established procedures for 2-bromoindoles and represent robust starting points for optimization.[10]
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-1H-indole-3-acetonitriles
The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl structures.[4][11]
Mechanism Overview: The key steps are oxidative addition of the bromoindole to Pd(0), followed by transmetalation with a boronic acid/ester (activated by a base), and concluding with reductive elimination.[5][12][13]
Detailed Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube, add 2-bromo-1H-indole-3-acetonitrile (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2–1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0–3.0 eq.).
-
Inerting: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos or XPhos, 5-10 mol%). Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ (5-10 mol%) can be used.[4][11]
-
Solvent Addition: Add degassed solvent. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a common choice.[4][11]
-
Reaction Execution: Immerse the sealed tube in a preheated oil bath at 80–110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-1H-indole-3-acetonitrile.[4]
Buchwald-Hartwig Amination: Synthesis of 2-Amino-1H-indole-3-acetonitriles
This reaction is a powerful tool for C-N bond formation, providing access to 2-aminoindole scaffolds which are prevalent in bioactive molecules.[4][14]
Mechanism Overview: The cycle involves oxidative addition of the bromoindole to Pd(0), coordination of the amine, deprotonation of the coordinated amine by the base to form a palladium-amido complex, and subsequent reductive elimination.[14][15][16]
Detailed Protocol:
-
Reaction Setup: In a glovebox or a flame-dried Schlenk tube, combine 2-bromo-1H-indole-3-acetonitrile (1.0 eq.), the desired primary or secondary amine (1.2–2.0 eq.), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5–2.5 eq.), the palladium source (e.g., Pd₂(dba)₃, 2-4 mol%), and a bulky phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 4-8 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction Execution: Seal the vessel and heat in an oil bath at 80–120 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 6–24 hours).
-
Work-up: After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling: Synthesis of 2-Alkynyl-1H-indole-3-acetonitriles
The Sonogashira coupling creates a C(sp²)-C(sp) bond, introducing a valuable alkynyl moiety that can serve as a handle for further transformations like cycloadditions.[4][17]
Mechanism Overview: This reaction uniquely involves two interconnected catalytic cycles. The palladium cycle is similar to other couplings. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) intermediate.[17][18]
Detailed Protocol:
-
Reaction Setup: To a Schlenk tube containing 2-bromo-1H-indole-3-acetonitrile (1.0 eq.), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[4]
-
Inerting & Solvent/Reagent Addition: Evacuate and backfill with argon. Add an anhydrous, degassed amine base solvent like triethylamine (Et₃N) or diisopropylamine (DIPA). Add the terminal alkyne (1.1–1.5 eq.) via syringe.[4]
-
Reaction Execution: Stir the mixture under an inert atmosphere. The reaction is often run at room temperature but may require gentle heating (40–80 °C) for less reactive substrates.[4]
-
Monitoring: Monitor the reaction by TLC or LC-MS. The formation of a salt (triethylammonium bromide) may cause the reaction mixture to become thick.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry, concentrate, and purify by column chromatography.
Heck Reaction: Synthesis of 2-Alkenyl-1H-indole-3-acetonitriles
The Heck reaction couples the bromoindole with an alkene to form a new C-C bond, yielding a substituted alkene product.[6][19]
Mechanism Overview: The cycle involves oxidative addition, followed by migratory insertion of the alkene into the Aryl-Pd bond (carbopalladation), and concludes with a β-hydride elimination step to release the product and regenerate a palladium-hydride species, which is then converted back to Pd(0) by the base.[6][20]
Detailed Protocol:
-
Reaction Setup: In a Schlenk tube, combine 2-bromo-1H-indole-3-acetonitrile (1.0 eq.), the alkene (e.g., butyl acrylate, styrene; 1.5–2.0 eq.), a palladium source (e.g., Pd(OAc)₂, 5-10 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 10-20 mol%).
-
Solvent and Base: Add a polar aprotic solvent like DMF or acetonitrile, and an organic or inorganic base (e.g., Et₃N or K₂CO₃, 2.0–3.0 eq.).[21]
-
Reaction Execution: Degas the mixture and heat under an inert atmosphere at 100–130 °C.[21][22]
-
Monitoring: Monitor by TLC or LC-MS until completion (typically 12–36 hours).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic phase with water and brine, dry, and concentrate. Purify by column chromatography.
Data Presentation: Comparative Overview of Protocols
| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | Pd₂(dba)₃ / SPhos | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 80–110 | 70–95 |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80–120 | 60–90 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA | Et₃N | 25–80 | 65–92 |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100–130 | 50–75 |
Yields are representative and highly dependent on the specific coupling partners and optimized conditions.
Experimental Workflow and Troubleshooting
A successful cross-coupling campaign relies on meticulous experimental technique and a logical approach to optimization.
Standard Experimental Workflow
Caption: Standard workflow for setting up and performing cross-coupling reactions.
Troubleshooting Guide:
-
Low or No Conversion:
-
Insufficient Temperature: Some couplings, particularly with challenging substrates, require higher temperatures. Incrementally increase the temperature by 10-20 °C.
-
Poor Ligand Choice: If using a simple ligand like PPh₃, switch to a bulkier, more electron-rich ligand like SPhos, XPhos, or P(t-Bu)₃.
-
Formation of Side Products:
-
Dehalogenation (Ar-H product): This suggests a competing hydrodehalogenation pathway. This can be caused by moisture or an inefficient transmetalation step. Ensure all reagents and solvents are anhydrous. A different ligand or base may be required.
-
Homocoupling of Boronic Acid (Ar-Ar): This is common in Suzuki reactions and often points to the presence of oxygen. Improve degassing procedures.
-
-
N-Functionalization: If N-arylation or N-alkylation is observed, the base may be too strong or the reaction temperature too high. Consider a milder base (e.g., K₃PO₄ instead of K₂CO₃) or lowering the reaction temperature. For some substrates, N-protection (e.g., with a Boc or tosyl group) may be necessary, though this adds synthetic steps.
Synthesis of Starting Material: 2-Bromo-1H-indole-3-acetonitrile
Reliable access to the starting material is crucial. A common route involves the bromination of indole-3-acetonitrile. Direct bromination can be challenging, so a multi-step sequence is often employed for better control and yield.[23]
Protocol via Gramine Intermediate (Route A): [23]
-
Bromination of Indole: Indole is first brominated at the C2 position. This often requires protection of the nitrogen (e.g., as N-tosylindole) to direct bromination, followed by deprotection. A direct method involves using reagents like pyridinium tribromide.
-
Mannich Reaction: The resulting 2-bromoindole undergoes a Mannich reaction with formaldehyde and dimethylamine to form 2-bromo-gramine.[23]
-
Cyanation: The 2-bromo-gramine is then treated with a cyanide source, such as sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN), where the cyanide displaces the dimethylamino group to furnish the final product, 2-bromo-1H-indole-3-acetonitrile.[3][23]
This strategic sequence ensures high regioselectivity and provides a reliable supply of the key starting material for subsequent cross-coupling endeavors.
References
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- BenchChem. (2025). A Comparative Guide to the Synthetic Validation of 2-bromo-1H-indole-3-acetonitrile.
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-
Raju, P., Saravanan, V., & Pavunkumar, V. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. The Journal of Organic Chemistry, 86(3), 2545–2557. [Link]
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Scriven, E. F. V., & Murugan, R. (2008). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 4, 25. [Link]
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Raju, P., Saravanan, V., & Pavunkumar, V. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[3][21]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2-Benzo[a]-γ-carbolines. ACS Publications. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16498–16507. [Link]
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Cacchi, S., & Fabrizi, G. (2005). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 70(23), 9394–9402. [Link]
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Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(6), 1156–1184. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 16, 2026, from [Link]
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Magal, S., & Iron, M. A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(54), 13436-13456. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Fleckenstein, C. A., & Plenio, H. (2008). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 10(5), 563-570. [Link]
-
Gauthier, D. R., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4540–4544. [Link]
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Magal, S., & Iron, M. A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 16, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 16, 2026, from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved January 16, 2026, from [Link]
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Chen, J., et al. (2015). The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. RSC Advances, 5(58), 46583-46586. [Link]
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NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 16, 2026, from [Link]
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Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved January 16, 2026, from [Link]
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O'Brien, C. J., et al. (2015). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Communications, 51(23), 4842–4845. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 16, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 16, 2026, from [Link]
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Ma, J. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. University of Pennsylvania Scholarly Commons. [Link]
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Dvořáková, G., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(21), 5092. [Link]
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Somei, M., et al. (1984). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 22(4), 797-801. [Link]
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Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2795. [Link]
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Pazur, E. J., Tasker, N. R., & Wipf, P. (2023). Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type process. ChemRxiv. [Link]
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Pazur, E. J., Tasker, N. R., & Wipf, P. (2023). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type process. ChemRxiv. [Link]
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Application Note: A Robust Protocol for the Synthesis of 2-Aryl-1H-indole-3-acetonitriles via Suzuki-Miyaura Coupling
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-aryl-1H-indole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a 3-acetonitrile group provides a versatile synthetic handle for further molecular elaboration, making the title compounds valuable intermediates in drug discovery.[3][4] This application note presents a detailed, field-proven protocol for the synthesis of 2-aryl-1H-indole-3-acetonitriles utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic rationale, provide a step-by-step experimental procedure starting from 2-bromo-1H-indole-3-acetonitrile, and discuss critical parameters for reaction optimization. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable method for accessing this important class of molecules.
Introduction and Scientific Rationale
The indole nucleus is a cornerstone of biologically active natural products and pharmaceuticals.[5] Specifically, the 2-arylindole motif has been identified as a key pharmacophore in compounds exhibiting a range of activities, including potential use as anticancer, antimicrobial, and anti-inflammatory agents.[2][6] The Suzuki-Miyaura coupling stands as one of the most powerful and broadly applied methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[7][8][9][10] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability, low toxicity, and high stability of its organoboron reagents.[11][12]
This protocol focuses on the coupling of 2-bromo-1H-indole-3-acetonitrile with various arylboronic acids.[13][14] While the presence of a free N-H group on the indole ring can sometimes pose a challenge in palladium catalysis, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have largely overcome this issue, often making a protection-deprotection sequence unnecessary.[1][15]
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-bromo-1H-indole-3-acetonitrile), inserting itself into the carbon-bromine bond. This forms a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the organoboron reagent (arylboronic acid) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The base is crucial for activating the boronic acid.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond of the 2-aryl-indole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Detailed Experimental Protocol
This protocol provides a representative procedure for the coupling of 2-bromo-1H-indole-3-acetonitrile with 4-methoxyphenylboronic acid. It should be considered a starting point and may require optimization for different substrates.[13]
Materials and Reagents
-
Substrates:
-
2-bromo-1H-indole-3-acetonitrile (1.0 eq.)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2-1.5 eq.)
-
-
Catalyst System:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%) with a supporting ligand like SPhos or XPhos (1.1-1.2 eq. relative to Pd).
-
-
Base:
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq.), finely ground.
-
-
Solvents:
-
1,4-Dioxane or Toluene (reaction solvent), anhydrous/degassed.
-
Water (co-solvent), degassed.
-
Ethyl acetate (for extraction).
-
Brine (saturated NaCl solution).
-
-
Other:
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying.
-
Silica gel for column chromatography.
-
Inert gas (Nitrogen or Argon).
-
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser.
-
Magnetic stirrer and hot plate.
-
Inert atmosphere setup (Schlenk line or nitrogen/argon balloon).
-
Standard laboratory glassware for workup and purification.
-
TLC plates and LC-MS for reaction monitoring.
Step-by-Step Procedure
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Application Notes & Protocols: Leveraging 2-(5-bromo-1H-indol-3-yl)acetonitrile for Advanced Heterocyclic Synthesis
Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] 2-(5-bromo-1H-indol-3-yl)acetonitrile emerges as a particularly powerful building block for drug discovery and development. Its strategic bifunctionality, featuring a reactive nitrile group and a versatile bromine handle, allows for sequential and diverse modifications.[3] This guide provides an in-depth exploration of the reactivity of this intermediate and details robust protocols for its application in the synthesis of high-value heterocyclic systems, including substituted tryptamines and β-carbolines.
Strategic Value & Reactivity Profile
This compound offers medicinal chemists four primary points for molecular elaboration, making it a highly valuable starting material for creating diverse compound libraries. The strategic positioning of the bromo and acetonitrile functionalities allows for orthogonal chemical transformations.
-
Nitrile Group (C3-Side Chain): This group is a versatile precursor to primary amines via reduction, carboxylic acids via hydrolysis, or can participate in cycloaddition reactions to form more complex heterocycles.[3] The reduction to the corresponding ethylamine is the most common and powerful transformation, directly yielding 5-bromotryptamine, a key intermediate for numerous bioactive molecules.
-
Bromo Group (C5-Position): The bromine atom is an ideal handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.[3] This allows for the facile installation of aryl, heteroaryl, or alkyl groups, which is a critical strategy in structure-activity relationship (SAR) studies.[1][4]
-
Indole N-H: The indole nitrogen is weakly acidic and can be deprotonated with a strong base to allow for N-alkylation or N-arylation, further expanding the accessible chemical space.[5][6]
-
α-Carbon: The methylene carbon adjacent to the nitrile group is activated and can potentially be functionalized, though this pathway is less common than transformations of the other three sites.
Figure 1: Key reactive sites of this compound.
Core Application I: Synthesis of 5-Bromotryptamine via Nitrile Reduction
The conversion of the acetonitrile to a primary amine is arguably the most critical first step in leveraging this building block. The resulting product, 5-bromotryptamine, is a direct precursor for the synthesis of β-carbolines and other complex alkaloids.
Scientific Rationale:
Catalytic hydrogenation is a clean and effective method for nitrile reduction, often providing high yields of the primary amine with minimal side products.[7] Alternative reagents like lithium aluminum hydride (LiAlH₄) are also effective but require more stringent anhydrous conditions and a more complex work-up procedure. Raney Nickel is a common catalyst for this transformation due to its high activity and selectivity.
Detailed Protocol: Catalytic Hydrogenation to 5-Bromotryptamine
Materials:
-
This compound (1.0 eq)
-
Raney Nickel (approx. 50% slurry in water, ~0.5 eq by weight)
-
Anhydrous Ethanol or Methanol
-
Ammonia solution (e.g., 7N in Methanol)
-
Hydrogen gas (H₂)
-
Celite®
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
Catalyst Preparation: In a suitable hydrogenation vessel, suspend the this compound (e.g., 5.0 g) in anhydrous ethanol (100 mL). Add the ammonia solution (20 mL).
-
Catalyst Addition: Under a stream of inert gas (Argon or Nitrogen), carefully add the Raney Nickel slurry.
-
Scientist's Note: The addition of a base like ammonia is crucial. It prevents the formation of secondary and tertiary amines, which can arise from the reaction of the initially formed primary amine with intermediate imines.
-
-
Hydrogenation: Seal the reaction vessel and connect it to the Parr apparatus. Purge the system with hydrogen gas several times. Pressurize the vessel with hydrogen (typically 50-60 psi).
-
Reaction: Begin vigorous shaking or stirring at room temperature. The reaction progress can be monitored by TLC or LC-MS by carefully depressurizing and sampling the reaction. The reaction is typically complete within 4-12 hours.
-
Work-up and Purification:
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.
-
Safety Precaution: Do not allow the Raney Nickel catalyst to dry on the filter paper, as it can be pyrophoric. Keep it wet with solvent (ethanol/methanol) and dispose of it properly.
-
-
Wash the filter cake thoroughly with additional ethanol or methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude 5-bromotryptamine can be purified by silica gel column chromatography if necessary, typically using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent streaking).
-
Core Application II: Synthesis of β-Carbolines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that condenses a tryptamine with an aldehyde or ketone to form a tetrahydro-β-carboline.[8][9][10] This scaffold is prevalent in a wide range of neuroactive alkaloids. Using the 5-bromotryptamine synthesized in the previous step allows for the creation of 6-bromo-tetrahydro-β-carbolines, which can be further functionalized.
Figure 2: Workflow from the starting material to the β-carboline scaffold.
Detailed Protocol: Pictet-Spengler Cyclization
Materials:
-
5-Bromotryptamine (1.0 eq, from Protocol 2)
-
Aldehyde or Ketone (e.g., Acetaldehyde, 1.1 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Setup: Dissolve 5-bromotryptamine (e.g., 1.0 g) in anhydrous dichloromethane (25 mL) in a round-bottom flask under an inert atmosphere.
-
Carbonyl Addition: Add the aldehyde or ketone (1.1 eq) to the solution.
-
Acid Catalysis: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (2-3 eq) dropwise.
-
Scientist's Note: The reaction proceeds via the formation of an iminium ion, which is highly electrophilic.[8] The indole ring then acts as the nucleophile, attacking the iminium ion to close the ring. The choice of acid and solvent can significantly impact the reaction rate and yield.[11] Protic acids like TFA or HCl are common, and aprotic solvents are often preferred to minimize side reactions.[11]
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting tryptamine is consumed (typically 2-24 hours).
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and carefully quench by adding saturated NaHCO₃ solution until gas evolution ceases and the pH is basic (~8-9).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-bromo-tetrahydro-β-carboline.
-
Core Application III: C5-Diversification via Suzuki-Miyaura Cross-Coupling
The C5-bromo substituent is a prime handle for diversification using palladium-catalyzed cross-coupling reactions.[3] The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is one of the most robust and widely used methods for forming C-C bonds.[4][12] This allows for the introduction of a vast array of aryl and heteroaryl moieties at the C5 position, a key strategy for tuning the pharmacological properties of the final compound.[4]
Data Presentation: Comparison of Suzuki Coupling Conditions
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The following table summarizes common conditions.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 95 | [13] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Ethanol | 100 | Moderate-High | [4] |
| Na₂PdCl₄ | SPhos | K₂CO₃ | Water/Acetonitrile | 37 | High | [12] |
| Pd-Nanoparticles | Ligand-free | - | - | Ambient | Variable | [14] |
Table 1: Representative conditions for Suzuki-Miyaura coupling on bromoindole scaffolds.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dimethoxyethane/Water mixture)
-
Ethyl acetate
-
Water & Brine
Procedure:
-
Reaction Setup: To a reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound, the boronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of DME:Water).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor for accelerated times.[4]
-
Scientist's Note: The catalytic cycle involves oxidative addition of the palladium to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[4] The base is essential for activating the boronic acid in the transmetalation step.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 5-aryl-1H-indol-3-yl)acetonitrile.
-
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
-
Raney Nickel: Highly flammable and pyrophoric when dry. Always handle as a slurry under solvent.
-
Strong Acids/Bases: Handle with care, using appropriate PPE. Quench reactions slowly and carefully, especially when neutralizing strong acids.
-
Palladium Catalysts: Can be toxic and should be handled with care.
References
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). (2021). Organic Chemistry Frontiers. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling of 5-bromoindole (6) and phenylboronic... (n.d.). ResearchGate. Retrieved from [Link]
-
Pictet–Spengler reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Chemistry of Indole. (n.d.). Retrieved from [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (n.d.). PMC. Retrieved from [Link]
-
Pictet-Spengler Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]
-
The mechanism of the Pictet–Spengler reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Recent advances in the synthesis of indoles and their applications. (2025). RSC Publishing. Retrieved from [Link]
-
2-(4-Bromo-1H-indol-3-yl)acetonitrile. (n.d.). PMC. Retrieved from [Link]
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. (n.d.). PMC. Retrieved from [Link]
-
Catalytic Reduction of Nitriles. (n.d.). Retrieved from [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Novel chemistry of indole in the synthesis of heterocycles. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the preparation of 5-substsituted indole derivative. (n.d.). Google Patents.
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Indoles in Multicomponent Processes (MCPs). (n.d.). ACS Publications. Retrieved from [Link]
-
Catalytic reduction of nitro, nitrile and isonitrile derivatives with [Co]@Zr12(tpdc). (n.d.). ResearchGate. Retrieved from [Link]
-
Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (n.d.). NIH. Retrieved from [Link]
- A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole. (n.d.). Google Patents.
-
Enzymatic hydrolysis of indoleacetonitrile. (1958). PubMed. Retrieved from [Link]
-
SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. (2013). Retrieved from [Link]
-
Boron Chemistry for Medical Applications. (n.d.). MDPI. Retrieved from [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC. Retrieved from [Link]
-
The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. (2024). PubMed. Retrieved from [Link]
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Application Notes & Protocols: A High-Throughput Screening Workflow for Evaluating the Anticancer Activity of Novel Indole Derivatives
Introduction: The Significance of Indole Scaffolds in Oncology
The indole nucleus is a prominent heterocyclic structure that has been rightfully termed a "privileged motif" in medicinal chemistry and drug discovery.[1][2] Its versatile structure is a key component in numerous biologically active natural products and synthetic compounds.[3][4] In oncology, indole derivatives have demonstrated a remarkable breadth of anticancer activities by modulating a wide array of biological targets.[5][6] These mechanisms include the induction of apoptosis, inhibition of crucial enzymes like tyrosine kinases and topoisomerases, disruption of tubulin polymerization, and interference with critical signaling pathways such as the PI3K/Akt/mTOR cascade.[5] The frequent emergence of drug resistance to existing cancer therapies necessitates the continuous development of novel therapeutic agents, and the indole scaffold remains a fertile ground for this endeavor.[6]
This guide provides a comprehensive, field-proven experimental workflow for the systematic screening and characterization of novel indole derivatives for their anticancer potential. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols from initial cytotoxicity screening to in-depth mechanism of action studies and preliminary preclinical evaluation. The workflow emphasizes a logical progression, ensuring that only the most promising candidates advance through the pipeline, thereby optimizing resource allocation.
Section 1: Preliminary Compound Management and In Silico Assessment
Before commencing wet-lab experiments, a foundational step involves the proper management of the synthesized indole derivatives and an initial in silico assessment to predict their drug-likeness.
Compound Preparation and Quality Control
All synthesized indole derivatives must be characterized for identity and purity (typically >95%) using standard analytical techniques such as NMR, Mass Spectrometry, and HPLC. For biological screening, compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-50 mM), which are then stored at -20°C or -80°C. It is critical to ensure that the final concentration of DMSO in cell culture media does not exceed a non-toxic level, typically ≤0.5%, to avoid solvent-induced artifacts.
In Silico ADME & Druglikeness Prediction
Computational tools can provide early insights into the potential of a compound to be developed into a drug. Using platforms like SwissADME, researchers can predict key Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[7][8] This analysis often includes an evaluation based on Lipinski's Rule of Five, which helps assess the likelihood of a compound being orally bioavailable.[9] While not a substitute for experimental validation, this step helps flag compounds with potentially poor pharmacokinetic profiles early on.[10]
Section 2: Primary Screening: In Vitro Cytotoxicity Assessment
The initial goal is to identify which indole derivatives possess cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) activity against cancer cells. This is achieved through high-throughput cell viability assays.[11][12]
Rationale for Assay Selection
Colorimetric assays are the workhorses of primary screening due to their robustness, cost-effectiveness, and scalability for 96-well or 384-well formats.[13][14] The two most common assays are the MTT and Sulforhodamine B (SRB) assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals.[13][15] The amount of formazan produced is directly proportional to the number of living cells.[16]
-
SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[17] The amount of bound dye provides an estimate of total protein mass, which is directly proportional to the cell number.[16] The SRB assay is generally considered less prone to interference from compounds that affect cellular metabolism without being cytotoxic.[18]
The workflow begins with a broad screening against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, melanoma) to identify compounds with potent and potentially selective activity.[2]
Experimental Workflow for In Vitro Screening```dot
Caption: Simplified overview of major apoptosis signaling pathways.
Protocol: Annexin V/PI Staining by Flow Cytometry
Materials:
-
Cancer cells treated with the indole derivative (at IC₅₀ concentration) for a relevant time period (e.g., 24, 48 hours).
-
Untreated (vehicle control) cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvest: Treat cells as planned. After incubation, collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the collected cells (approx. 1-5 x 10⁵ cells per sample) twice with cold PBS by centrifuging at 300 x g for 5 minutes. [19]3. Resuspension: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer. [20]4. Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. [20]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [21][20]6. Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. [20]7. Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
Cell Cycle Analysis
Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis. [22][23]This can be analyzed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity of individual cells using flow cytometry. [24]Since DNA content doubles from G1 to G2/M, cells in different phases can be quantified. [25]
Protocol: Cell Cycle Analysis with Propidium Iodide
Materials:
-
Treated and untreated cancer cells.
-
Cold PBS.
-
Cold 70% ethanol.
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS). [25]* Flow cytometer.
Procedure:
-
Cell Harvest: Collect approximately 1 x 10⁶ cells per sample.
-
Washing: Wash cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight). [25]4. Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA. 6. Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus DNA content (fluorescence intensity). Software analysis is used to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. [26]
Data Presentation: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55.4 | 25.1 | 19.5 |
| Indole-003 (24h) | 28.2 | 15.3 | 56.5 |
Table 2: Example data showing cell cycle arrest in the G2/M phase induced by Indole-003.
Section 4: Advanced and Preclinical Evaluation
Promising candidates with a well-defined mechanism of action should be advanced to more complex and physiologically relevant models.
3D In Vitro Models
Traditional 2D monolayer cell cultures do not fully replicate the complex tumor microenvironment. [27]Three-dimensional (3D) models, such as tumor spheroids, better mimic cell-cell interactions, nutrient gradients, and drug penetration challenges seen in vivo. [28][29][30]Evaluating lead compounds in 3D models provides a more stringent and predictive test of their efficacy. [27]
In Vivo Efficacy Studies
The definitive test of an anticancer agent's potential before clinical trials is its evaluation in animal models. [31]The most common approach is the use of human tumor xenografts, where human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice. [32][33] Key parameters evaluated in these in vivo studies include:
-
Tumor Growth Inhibition (TGI): The ability of the compound to slow or stop tumor growth compared to a vehicle-treated control group.
-
Toxicity: Monitoring animal weight, behavior, and overall health to establish a preliminary safety profile.
-
Pharmacokinetics (PK): Assessing how the drug is absorbed, distributed, metabolized, and excreted in the animal model. [34] These studies are critical for validating in vitro findings and providing the necessary data to support progression towards clinical development. [35]
Conclusion
The experimental workflow detailed in this guide provides a systematic and robust framework for the identification and characterization of novel indole derivatives with anticancer activity. By progressing from high-throughput in vitro screening to detailed mechanistic studies and finally to preclinical in vivo validation, researchers can efficiently identify lead candidates with the highest potential for clinical translation. Each step is designed to build upon the last, ensuring that experimental choices are driven by data and scientific rationale, ultimately contributing to the vital search for new and more effective cancer therapies.
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Application Notes: High-Throughput Screening and Mechanistic Analysis of Indole Compounds Using Cell Proliferation Assays
Abstract
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent antiproliferative properties.[1] These compounds have emerged as promising candidates in oncology, targeting various cellular mechanisms to inhibit cancer cell growth.[2][3][4] Evaluating the efficacy of novel indole derivatives requires robust, reliable, and scalable methods to quantify their impact on cell proliferation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection, execution, and interpretation of key cell proliferation assays tailored for the characterization of indole compounds. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for metabolic assays (MTT, XTT) and DNA synthesis analysis (BrdU), complemented by advanced methods for mechanistic elucidation.
Introduction: The Therapeutic Promise of Antiproliferative Indoles
Cancer remains a leading cause of death worldwide, driving the urgent need for novel therapeutics with improved efficacy and reduced side effects.[1][3] Indole-based molecules are a focal point of this research due to their structural versatility and their ability to modulate critical biological pathways involved in cancer progression.[5][6] Many indole derivatives exert their anticancer effects by inhibiting cell proliferation, inducing programmed cell death (apoptosis), and arresting the cell cycle.[7][8][9]
The initial assessment of a compound's potential is typically performed using cell-based assays that measure cell viability and proliferation.[10][11] These assays are fundamental in drug discovery for:
-
Primary Screening: Identifying hit compounds from a larger library that exhibit growth-inhibitory effects.
-
Dose-Response Analysis: Determining the potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC50).
-
Mechanistic Insights: Differentiating between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects.[10]
This guide provides the foundational protocols to empower researchers to generate high-quality, reproducible data for their indole compound development programs.
Scientific Principles: Choosing the Right Assay
A common pitfall in drug screening is the interchangeable use of terms like viability, proliferation, and cytotoxicity. Understanding their distinctions is crucial for correct assay selection and data interpretation.[12][13]
-
Cell Viability: A measure of the overall health of a cell population, often assessed by quantifying metabolic activity or membrane integrity.[14]
-
Cell Proliferation: The process of cell division and increase in cell number. Assays measuring DNA synthesis directly quantify proliferation.[15][16]
-
Cytotoxicity: The quality of being toxic to cells, leading to cell death through necrosis or apoptosis.
An indole compound might reduce the final cell count by either killing cells (cytotoxicity) or by preventing them from dividing (anti-proliferative/cytostatic effect). Therefore, a multi-assay approach is often necessary.
Assay Selection Framework
| Assay Type | Principle | Measures | Pros | Cons | Best For |
| MTT / XTT | Metabolic activity (Mitochondrial dehydrogenase activity reduces a tetrazolium salt to a colored formazan product).[17] | Cell Viability / Metabolic Activity | High-throughput, cost-effective, rapid.[17] | Indirect measure of cell number; can be affected by compound interference or changes in metabolic state. | Primary screening, IC50 determination. |
| BrdU | DNA Synthesis (Incorporation of a thymidine analog, BrdU, into newly synthesized DNA during the S-phase of the cell cycle).[18][19] | Cell Proliferation | Direct and precise measure of DNA replication; allows for temporal analysis.[18] | More complex protocol involving fixation and DNA denaturation; less suited for high-throughput screening.[20][21] | Mechanistic studies, confirming anti-proliferative effects. |
| ATP Assay | ATP Quantification (Luciferase-based reaction measures ATP levels, which are indicative of metabolically active cells).[14][22] | Cell Viability | Highly sensitive, rapid, suitable for HTS.[22] | ATP levels can fluctuate with cellular stress independent of viability. | Orthogonal viability screening. |
Experimental Workflow for Compound Screening
A logical workflow ensures that experimental choices are self-validating. The initial high-throughput screen identifies active compounds, which are then subjected to more detailed mechanistic assays to confirm their mode of action.
Caption: General workflow for screening and validating indole compounds.
Detailed Protocol: MTT Cell Viability Assay
The MTT assay is a widely used colorimetric method for assessing cell viability based on metabolic activity.[23] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[24]
Caption: Principle of the MTT assay.
Materials
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[23]
-
Indole compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS, store protected from light at -20°C)[23]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[23]
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.[25]
-
Perform a cell count and viability check (e.g., using Trypan Blue). Ensure viability is >90%.[26]
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).[23][27]
-
Causality: Seeding density is critical. Too few cells will result in a low signal; too many will lead to overgrowth and contact inhibition, affecting metabolic rates.[28]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.[27][29]
-
-
Compound Treatment:
-
Prepare serial dilutions of the indole compound in complete culture medium. It is common to perform a 7-point dilution series.
-
Self-Validation: Always include a vehicle control (medium with the same final concentration of DMSO as the highest compound dose) and a blank control (medium only, no cells).[23]
-
Carefully remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The duration should be based on the cell line's doubling time and the compound's expected mechanism.[13]
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well (final concentration ~0.5 mg/mL).[23][27]
-
Incubate for 2-4 hours at 37°C.
-
Causality: Incubation time must be sufficient for visible formazan crystals to form but not so long that the colorimetric signal becomes saturated or the vehicle control cells become unhealthy.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Troubleshooting
| Observation | Potential Cause | Suggestion |
| High variability between replicates | Inconsistent cell seeding; Poor compound solubility (common with indole compounds).[30] | Ensure a homogenous cell suspension before seeding; Pre-test compound solubility in media and use a vortex before adding to the plate.[30] |
| Low signal in control wells | Low cell number; Suboptimal incubation time with MTT. | Optimize cell seeding density; Increase MTT incubation time. |
| High background | Contamination; Compound interference (indole compounds can be colored or react with MTT). | Check for microbial contamination; Run a cell-free control with the compound and MTT to check for direct reduction. |
Detailed Protocol: BrdU Cell Proliferation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis, making it a gold standard for assessing cell proliferation.[18] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA strands during the S-phase. This incorporated BrdU is then detected using a specific anti-BrdU antibody.[19][20]
Caption: Workflow for the BrdU colorimetric immunoassay.
Materials
-
Cells and indole compounds (as per MTT assay)
-
BrdU Labeling Reagent (typically 10 µM final concentration)
-
Fixing/Denaturing Solution[31]
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Follow steps 4.2.1 and 4.2.2 from the MTT protocol. The treatment duration should be chosen to allow for at least one cell cycle.
-
-
BrdU Labeling:
-
Following compound treatment, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate for 2-4 hours at 37°C.
-
Causality: The labeling period is a "snapshot" of the cells actively replicating their DNA. This duration must be optimized for the specific cell line's S-phase length.[31]
-
-
Fixation and Denaturation:
-
Remove the culture medium and add 100 µL of Fixing/Denaturing solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Causality: Fixation preserves cell morphology, while denaturation unwinds the double-stranded DNA, which is critical for exposing the incorporated BrdU to the antibody.[19][20]
-
-
Immunodetection:
-
Wash the wells 3 times with Wash Buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells 3 times.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes.
-
Wash the wells 3-5 times to remove unbound antibody.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes until a blue color develops.
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measure the absorbance at 450 nm within 30 minutes.
-
Data Analysis
-
Analysis is similar to the MTT assay. The percentage of proliferation is calculated relative to the vehicle control, and an IC50 value representing the inhibition of DNA synthesis can be determined.
Mechanistic Insights: Cell Cycle Analysis
If a compound inhibits proliferation, the next logical step is to determine if it causes arrest at a specific phase of the cell cycle. This is commonly done by staining DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the cell population by flow cytometry.[23]
Simplified Cell Cycle Pathway
Indole compounds can modulate the expression of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[9]
Caption: Indoles can induce G1 arrest by upregulating CDK inhibitors.
Protocol Outline: Cell Cycle Analysis
-
Culture and Treat: Seed cells in 6-well plates and treat with the indole compound at 0.5x, 1x, and 2x the IC50 value for 24 hours.[23]
-
Harvest and Fix: Harvest cells, wash with ice-cold PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C.[23]
-
Stain: Wash cells with PBS and resuspend in a PI staining solution containing RNase A. Incubate in the dark for 30 minutes.[23]
-
Analyze: Analyze the DNA content using a flow cytometer. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases.
Conclusion
The protocols and principles outlined in this guide provide a robust framework for the systematic evaluation of indole compounds. By starting with high-throughput metabolic assays like MTT to determine potency and following up with more specific assays like BrdU and cell cycle analysis, researchers can confidently identify promising antiproliferative agents and elucidate their mechanisms of action. Adherence to best practices in cell culture and assay execution, including the use of appropriate controls, is paramount for generating reproducible and trustworthy data that can accelerate the translation of novel indole compounds from the bench to the clinic.[28][32][33]
References
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- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). MDPI.
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- A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2023, October 10). Bentham Science.
- Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.
- Application Note: Cell-Based Assays Using Indole-3-Acetic Acid Derivatives for Anticancer Drug Discovery. (n.d.). Benchchem.
- Indole as an emerging scaffold in anticancer drug design. (2023, September 8). AIP Publishing.
- Selected indole utilized in cancer therapy, number of completed clinical trials, approval years and treated diseases. (n.d.). ResearchGate.
- Cell-Based Assays: Screening Bioactive Compounds & Leads. (2025, January 3). ResearchGate.
- Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds. (n.d.). IntechOpen.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI.
- Arylthioindoles: Promising compounds against cancer cell proliferation - PMC. (n.d.). NIH.
- Indole itself and its novel derivative affect PML cells proliferation via controlling the expression of cell cycle genes. (2019, March 31). Cellular and Molecular Biology.
- Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. (n.d.). Semantic Scholar.
- ATCC Culture Guides - A Century of Culturing Biological Material. (n.d.). ATCC.
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Promega GmbH.
- What Is Cell Proliferation and How to Analyze It? (n.d.). Creative Bioarray.
- 4 Methods for Measuring Cell Proliferation. (2019, August 29). ABclonal.
- BrdU staining and BrdU assay protocol. (n.d.). Abcam.
- Cell Viability Assay | Essential Methods & Applications. (n.d.). baseclick GmbH.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). Scilight Press.
- How to Choose a Cell Viability or Cytotoxicity Assay. (n.d.). Promega Corporation.
- Cell viability assays. (n.d.). Abcam.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). International Journal of Drug Discovery and Pharmacology.
- Best Practices for Cell Culture. (n.d.). ATCC.
- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
- BrdU Labeling & Detection Cell Proliferation Protocol for Imaging. (n.d.). Thermo Fisher Scientific.
- MTT assay protocol. (n.d.). Abcam.
- BrdU assay – Encyclopedia of Biological Methods. (n.d.). Encyclopedia of Biological Methods.
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube.
- ATCC Animal Cell Culture Guide. (n.d.). ATCC.
- MTT Analysis Protocol. (n.d.). Creative Bioarray.
- MTT Cell Assay Protocol. (n.d.). T. Horton.
- Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. (n.d.). Unknown Source.
- ATCC Primary Cell Culture Guide. (n.d.). ATCC.
- BrdU Cell Proliferation Assay. (n.d.). Creative Bioarray.
- Troubleshooting inconsistent results in biological assays with 1-hexadecyl-1H-indole-2,3-dione. (n.d.). Benchchem.
- detection of dna synthesis by automated microscopy and image analysis: comparison of brdu method and a. (n.d.). NIH.
- Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.). Biotium.
- XTT Proliferation Assay Protocol. (n.d.). Trevigen.
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- 8. Arylthioindoles: Promising compounds against cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
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- 33. atcc.org [atcc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-bromo-1H-indol-3-yl)acetonitrile
Welcome to the dedicated technical support guide for the synthesis of 2-(5-bromo-1H-indol-3-yl)acetonitrile. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of this valuable synthetic intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your synthetic strategy.
Overview of Synthetic Strategies
The synthesis of this compound is a critical process for accessing a wide range of biologically active molecules. The indole scaffold is a privileged structure in drug discovery, and the presence of a bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, while the acetonitrile group can be readily converted into other functional groups.
The most prevalent and reliable method for synthesizing this compound initiates from 5-bromoindole. This typically involves a two-step sequence:
-
Mannich Reaction: Formation of the gramine intermediate, (5-bromo-1H-indol-3-yl)methyl)dimethylamine, by reacting 5-bromoindole with formaldehyde and dimethylamine.
-
Cyanation: Nucleophilic substitution of the dimethylamino group of the gramine intermediate with a cyanide source to yield the target acetonitrile.
An alternative, though less common, approach involves the direct conversion of 5-bromoindole-3-carboxaldehyde. Each of these methods presents unique challenges and requires careful optimization for successful execution.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.
Part 1: Synthesis of the Gramine Intermediate
Question 1: My Mannich reaction to form (5-bromo-1H-indol-3-yl)methyl)dimethylamine is resulting in a low yield and multiple side products. What are the likely causes and how can I improve the outcome?
Answer:
Low yields and the formation of multiple byproducts in the Mannich reaction of 5-bromoindole are common challenges. The root causes often lie in reaction conditions and the inherent reactivity of the indole nucleus.
-
Plausible Causes & Mechanistic Insights:
-
Bis-Indolyl Methane Formation: The electrophilic iminium ion, generated in situ from formaldehyde and dimethylamine, can react with two molecules of 5-bromoindole, leading to the formation of a dimeric bis-indolyl methane byproduct. This is particularly prevalent if the concentration of the iminium ion is too high relative to the indole.
-
Polymerization: Indoles, especially under acidic conditions, are susceptible to polymerization. The reaction conditions for the Mannich reaction can sometimes promote this unwanted side reaction.
-
N-Alkylation: While C3-alkylation is kinetically favored, competitive N-alkylation of the indole nitrogen can occur, leading to a mixture of products.
-
-
Troubleshooting & Optimization Strategies:
-
Control of Reagent Stoichiometry: Use a slight excess of formaldehyde and dimethylamine (typically 1.1-1.2 equivalents each) to ensure complete consumption of the starting 5-bromoindole. However, a large excess should be avoided to minimize the formation of bis-indolyl methane.
-
Temperature Management: The Mannich reaction is typically exothermic. Maintaining a low temperature (0-5 °C) during the initial mixing of reagents can help control the reaction rate and suppress side reactions. The reaction can then be allowed to warm to room temperature or gently heated to drive it to completion.
-
Order of Addition: Adding the 5-bromoindole solution slowly to the pre-formed iminium ion solution can help maintain a low concentration of the indole and favor the desired mono-alkylation.
-
Solvent Choice: Acetic acid is a common solvent for this reaction as it facilitates the formation of the iminium ion. However, if polymerization is an issue, exploring other solvent systems like a mixture of dioxane and water may be beneficial.
-
Question 2: I am having difficulty purifying the gramine intermediate. It appears to be unstable on silica gel. What are the best practices for purification?
Answer:
The basic nature of the dimethylamino group in the gramine intermediate can lead to issues during silica gel chromatography, such as tailing and decomposition.
-
Expert Recommendations:
-
Acid-Base Extraction: Before attempting chromatography, perform an acid-base workup. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate the gramine and extract it into the aqueous layer. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and extract the purified gramine back into an organic solvent.
-
Deactivated Silica Gel: If chromatography is necessary, use silica gel that has been deactivated with a base. This can be achieved by preparing a slurry of silica gel in the eluent containing a small percentage (0.5-1%) of a tertiary amine like triethylamine. This will neutralize the acidic sites on the silica, preventing the decomposition of the gramine.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) as the stationary phase for chromatography, which is more compatible with basic compounds.
-
Part 2: Cyanation of the Gramine Intermediate
Question 3: The cyanation of my gramine intermediate to form this compound is not proceeding to completion, and I observe significant amounts of starting material even after prolonged reaction times.
Answer:
Incomplete conversion during the cyanation step is a frequent hurdle. This is often related to the leaving group ability of the dimethylamino group and the reaction conditions.
-
Mechanistic Considerations & Solutions:
-
Quaternization of the Amine: The dimethylamino group is a poor leaving group. To enhance its leaving group ability, it can be converted into a quaternary ammonium salt. This is typically achieved by reacting the gramine intermediate with an alkylating agent like methyl iodide prior to the addition of the cyanide source.[1][2] The resulting trimethylammonium salt is an excellent leaving group.
-
Cyanide Source and Solvent: Use a soluble cyanide source like sodium cyanide or potassium cyanide. For enhanced nucleophilicity and solubility, consider using trimethylsilyl cyanide (TMSCN) in combination with a fluoride source like tetrabutylammonium fluoride (TBAF).[1] Polar aprotic solvents like DMF or DMSO are generally preferred for this reaction as they effectively solvate the metal cation of the cyanide salt, increasing the nucleophilicity of the cyanide anion.
-
Temperature: This reaction often requires heating to proceed at a reasonable rate. Temperatures in the range of 80-100 °C are common.[3] Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.
-
Question 4: My final product, this compound, is a dark, oily residue that is difficult to purify. What are the potential impurities and how can I obtain a clean, solid product?
Answer:
The appearance of a dark, oily product often indicates the presence of impurities and potential degradation. Indole derivatives can be sensitive to air, light, and acid.
-
Impurity Profile & Purification Strategy:
-
Potential Impurities:
-
Unreacted Gramine Intermediate: As discussed, incomplete cyanation can leave residual starting material.
-
Hydrolysis Products: The acetonitrile group can be susceptible to hydrolysis to the corresponding acetamide or carboxylic acid, especially if the workup conditions are too acidic or basic.[4]
-
Oxidation Products: Indoles can undergo aerial oxidation, leading to colored impurities.
-
-
Purification Protocol:
-
Workup: After the reaction is complete, quench the reaction mixture by pouring it into water or ice-water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove residual cyanide salts and other water-soluble impurities.
-
Flash Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product.[1] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Recrystallization: If the product is obtained as a solid after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane, toluene) can further enhance its purity and provide a crystalline solid.
-
Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to prevent degradation.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take when working with cyanide reagents?
A1: Cyanide salts and hydrogen cyanide (HCN) are highly toxic. All manipulations involving cyanide reagents must be performed in a well-ventilated fume hood. Crucially, never allow cyanide salts to come into contact with acid , as this will generate lethal HCN gas.[5] A dedicated cyanide quench solution (e.g., a mixture of sodium hypochlorite and sodium hydroxide) should be readily available to decontaminate glassware and spills. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Q2: Can I synthesize this compound directly from 5-bromoindole-3-carboxaldehyde?
A2: Yes, a one-pot conversion of indole-3-carboxaldehydes to indole-3-acetonitriles has been reported.[5][6] This method typically involves the reduction of the aldehyde to the corresponding alcohol in situ, followed by conversion to the nitrile. A common procedure involves the use of a reducing agent like sodium borohydride in the presence of a cyanide source.[5][6] This can be an efficient alternative to the gramine-based route, especially if the 5-bromoindole-3-carboxaldehyde is readily available.
Q3: What are the expected spectral characteristics for this compound?
A3: While specific spectral data can vary slightly depending on the solvent and instrument, you can generally expect the following:
-
¹H NMR: The spectrum will show characteristic signals for the indole protons, including a singlet for the proton at the 2-position, and aromatic protons in the 7-8 ppm region. A singlet corresponding to the methylene protons of the acetonitrile group will typically appear around 3.8-4.0 ppm. The NH proton of the indole will be a broad singlet, often above 8 ppm.
-
¹³C NMR: The spectrum will show signals for the aromatic carbons of the indole ring, the quaternary carbon at the 3-position, the methylene carbon of the acetonitrile group, and the nitrile carbon (typically around 117 ppm).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₇BrN₂), which is approximately 235.08 g/mol .[7] The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion cluster.
Q4: My TLC analysis is showing streaking of the product spot. How can I improve the resolution?
A4: Streaking on TLC plates for indole derivatives can be due to several factors:
-
Acidity of Silica: The acidic nature of standard silica gel can interact with the indole nitrogen, causing streaking. Try using TLC plates with a neutral or basic stationary phase, or add a small amount of a base like triethylamine (0.5-1%) to your developing solvent.
-
Compound Overloading: Applying too much of your sample to the TLC plate can lead to broad, streaky spots. Try spotting a more dilute solution.
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal. Experiment with different solvent mixtures to find a system that provides a well-defined spot with an Rf value between 0.3 and 0.5.
Experimental Protocols & Data
Protocol 1: Synthesis of this compound via the Gramine Intermediate
Step 1: Synthesis of (5-bromo-1H-indol-3-yl)methyl)dimethylamine (Gramine Intermediate)
-
To a solution of dimethylamine (40% in water, 1.2 eq) in acetic acid at 0 °C, add formaldehyde (37% in water, 1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the iminium salt.
-
In a separate flask, dissolve 5-bromoindole (1.0 eq) in acetic acid.
-
Slowly add the 5-bromoindole solution to the iminium salt solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and basify with concentrated NaOH solution until pH > 10.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude gramine intermediate.
Step 2: Synthesis of this compound
-
Dissolve the crude (5-bromo-1H-indol-3-yl)methyl)dimethylamine (1.0 eq) in a suitable solvent such as DMF.
-
Add methyl iodide (1.5 eq) and stir the mixture at room temperature for 2 hours to form the quaternary ammonium salt.
-
Add sodium cyanide (1.5 eq) to the reaction mixture. (Caution: Highly Toxic!)
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
| Parameter | Typical Value |
| Yield (Step 1) | 70-85% |
| Yield (Step 2) | 60-75% |
| Overall Yield | 42-64% |
| Melting Point | 105.9 °C[8] |
| Appearance | Off-white to pale yellow solid |
Visualizing the Process
Reaction Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting the Mannich reaction.
References
-
Supporting information - The Royal Society of Chemistry. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516. Available at: [Link]
-
This compound | C10H7BrN2 | CID 13805944 - PubChem. Available at: [Link]
-
Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - Molecules. Available at: [Link]
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. Available at: [Link]
- CN102558017A - Method for preparing 5-bromoindole - Google Patents.
-
Indole synthesis: a review and proposed classification - PMC - NIH. Available at: [Link]
-
Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. Available at: [Link]
-
Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - Molecules. Available at: [Link]
-
Detection of a novel intramolecular rearrangement during gramine biosynthesis in barley using stable isotope-labeled tryptophan - PMC - NIH. Available at: [Link]
-
organic compounds - ResearchGate. Available at: [Link]
-
Suggest a 3-step synthesis of (3-indolyl)acetic acid from Gramine? - ResearchGate. Available at: [Link]
-
5 - Organic Syntheses Procedure. Available at: [Link]
-
This compound - 苏州奥佰医药. Available at: [Link]
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- 6. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
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- 8. 5-Bromoindole-3-acetonitrile | 774-14-1 [chemicalbook.com]
Technical Support Center: 2-(5-bromo-1H-indol-3-yl)acetonitrile
Welcome to the technical support center for 2-(5-bromo-1H-indol-3-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the handling and use of this versatile synthetic building block.
Introduction
This compound is a key intermediate in medicinal chemistry, valued for its role in the synthesis of a wide array of biologically active compounds.[1][2] The indole scaffold is a privileged structure in drug discovery, and the presence of a bromine atom at the 5-position and a reactive acetonitrile group at the 3-position offers numerous opportunities for chemical modification.[1] However, like many indole derivatives, this compound can present challenges related to its stability, purification, and reactivity. This guide provides practical, field-proven insights to help you navigate these common issues and ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during your work with this compound, offering probable causes and actionable solutions.
Issue 1: Low Yield or Incomplete Reaction During Synthesis
Question: I am attempting to synthesize this compound and am experiencing low yields. What are the common pitfalls?
Answer:
Low yields in the synthesis of indole-3-acetonitriles often stem from suboptimal reaction conditions or the formation of side products. A common synthetic route involves the reaction of the corresponding gramine intermediate with a cyanide salt.[2] Another approach is the conversion of an indole-3-carboxaldehyde.[3]
Probable Causes & Solutions:
-
Inefficient Gramine Formation: If you are using a Mannich reaction to form the gramine precursor, ensure that your reagents (dimethylamine and formaldehyde) are fresh and that the reaction temperature is appropriately controlled.
-
Poor Nucleophilic Substitution: The displacement of the dimethylamino group from the gramine intermediate by cyanide can be sluggish.
-
Side Reactions from Indole-3-carboxaldehyde: When starting from 5-bromoindole-3-carboxaldehyde, a common side product can be the corresponding 5-bromoindole due to over-reduction or other competing pathways.[3]
-
Reaction Conditions: Carefully control the stoichiometry of the reducing agent (e.g., NaBH₄) and the cyanide source. The choice of solvent can also dramatically impact the product distribution.[3]
-
Issue 2: Appearance of Impurities in NMR or LC-MS Analysis
Question: My purified this compound shows unexpected peaks in my analytical data. What could these impurities be?
Answer:
The appearance of impurities can be due to degradation of the product or carryover from the synthesis. The indole ring is susceptible to oxidation, and the acetonitrile group can undergo hydrolysis.[4]
Probable Causes & Solutions:
-
Oxidation: The indole nucleus can oxidize, especially when exposed to air and light, forming oxindole-type byproducts.[4]
-
Hydrolysis: The acetonitrile group can hydrolyze to the corresponding acetamide or carboxylic acid, particularly if exposed to acidic or basic conditions, even from residual moisture.[4]
-
Mitigation: Ensure all solvents and reagents used for purification and storage are anhydrous. Avoid strongly acidic or basic conditions during workup and purification if possible.
-
-
Residual Solvents: Solvents used in synthesis or purification (e.g., DMF, ethyl acetate, acetonitrile) can be retained in the final product.[6]
-
Mitigation: Ensure the product is thoroughly dried under high vacuum. The choice of purification method, such as column chromatography or recrystallization, can also help in removing residual solvents.
-
Workflow for Investigating Compound Degradation
Sources
Technical Support Center: Synthesis of Bromoindole Derivatives
Welcome to the technical support center for the synthesis of bromoindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their synthetic routes. Bromoindoles are critical intermediates in medicinal chemistry and materials science, but their synthesis can be fraught with challenges, including low yields, poor regioselectivity, and the formation of complex side products.[1][2] This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you overcome these common hurdles.
Section 1: General Troubleshooting Workflow
When a reaction to synthesize a bromoindole derivative results in a low yield, the first step is a systematic diagnosis. Many common errors, from reagent quality to reaction setup and workup, can contribute to poor outcomes.[3] The following workflow provides a logical sequence for identifying and resolving the root cause of the issue.
Caption: A systematic workflow for troubleshooting low-yield bromoindole syntheses.
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses specific issues encountered during the synthesis of bromoindole derivatives.
Topic 1: Low Yield & Incomplete Conversion
Q: My reaction has stalled with a low yield and significant unreacted starting material. What are the likely causes and solutions?
A: A stalled reaction is a common issue that typically points to one of three areas: reagent deactivation, insufficient activation energy, or poor reagent quality.
-
Cause 1: Inactive Brominating Agent: N-Bromosuccinimide (NBS) is the most common reagent for indole bromination.[4][5] However, it can decompose over time, appearing off-white or brown due to the formation of bromine.[6] Using old or discolored NBS can lead to incomplete reactions.
-
Cause 2: Insufficient Temperature: While many indole brominations proceed readily at or below room temperature, some less reactive or sterically hindered substrates require heating to overcome the activation energy.[4]
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If no progress is observed after a reasonable time at room temperature, consider gradually increasing the temperature. For benzylic brominations using NBS, a radical initiator like AIBN or benzoyl peroxide and elevated temperatures are typically required.[6][8]
-
-
Cause 3: Poor Quality Starting Materials or Solvents: Impurities in your starting indole can interfere with the reaction.[9] The presence of water in solvents is particularly problematic, as it can hydrolyze the brominating agent and lead to the formation of oxindole byproducts.[6][10]
Q: My yield is low due to the formation of a dark, insoluble material. How can I prevent this?
A: The formation of dark, insoluble materials often indicates polymerization or decomposition of the indole starting material or product. Indoles, being electron-rich heterocycles, are susceptible to oligomerization under harsh or acidic conditions.[12]
-
Cause 1: Overly Acidic Conditions: Strong acids can protonate the indole ring, making it highly reactive and prone to polymerization. Some bromination methods generate acidic byproducts (e.g., HBr), which can accelerate decomposition.[13]
-
Solution:
-
Control Reagent Addition: Add the brominating agent slowly and in portions to avoid a rapid buildup of acidic byproducts.
-
Use a Non-Acidic Brominating Agent: Reagents like NBS are often preferred because they do not generate strong acid during the reaction itself.[5]
-
Add a Mild Base: Including a non-nucleophilic base like pyridine or 2,6-lutidine can scavenge any acid that is formed, but be aware this can also alter the reactivity and selectivity.[14]
-
-
-
Cause 2: High Reaction Temperature: Excessive heat can promote decomposition and side reactions.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly activated indoles, performing the reaction at 0 °C or even -78 °C can significantly improve the yield by minimizing decomposition pathways.[15]
-
Topic 2: Poor Regioselectivity
Q: I am trying to brominate the C3 position but am getting a mixture of products, including di-brominated species. How can I improve C3 selectivity?
A: The C3 position of the indole nucleus is the most nucleophilic and typically the most reactive towards electrophiles.[1][10] However, achieving clean mono-bromination at this position requires careful control over reaction conditions to prevent over-bromination or reaction at other sites.
-
Cause 1: Stoichiometry and Reagent Reactivity: Using more than one equivalent of a highly reactive brominating agent (like Br₂) can easily lead to the formation of di- or tri-brominated products.[16] The initially formed 3-bromoindole is still an electron-rich system and can react further.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent to ensure full conversion of the starting material without promoting extensive over-bromination.
-
Choose a Milder Reagent: NBS is generally considered a milder and more selective reagent than elemental bromine for C3-bromination.[4]
-
Slow Addition at Low Temperature: Add the brominating agent dropwise to a cooled solution (e.g., 0 °C) of the indole. This maintains a low concentration of the electrophile at all times, favoring the initial, faster reaction at C3 and minimizing subsequent reactions.[15]
-
-
-
Cause 2: Solvent Effects: The solvent can influence the reactivity of the brominating agent and the stability of reaction intermediates.
-
Solution: Aprotic solvents like THF, dichloromethane (DCM), or acetonitrile are commonly used.[16] For brominations with NBS in particular, using DMF as a solvent has been reported to give high levels of para-selectivity on substituted anilines and phenols, a principle that can sometimes be extended to indole systems for controlling bromination on the benzene ring portion.[6]
-
Q: How can I achieve bromination at the C5 or C6 position of the indole ring?
A: Directing bromination to the benzene portion of the indole (C4, C5, C6, or C7) requires overcoming the inherent reactivity of the C3 position. This is typically achieved through a "protect and direct" strategy.
-
Strategy 1: Block the C3 and N1 Positions:
-
N-Protection: First, protect the indole nitrogen with a suitable group, such as tosyl (Ts), benzyl (Bn), or tert-butyloxycarbonyl (Boc). This step can alter the electronic properties of the ring.[17]
-
C3-Blocking (if necessary): If the C3 position is unsubstituted, it may need to be blocked. However, in many cases, the choice of N-protecting group and brominating agent is sufficient to direct bromination to the benzene ring.
-
Directed Bromination: With the N-H and C3 positions addressed, bromination will occur on the benzene ring, often at C5, which is electronically favored. A recent one-step method for C5-selective bromination of complex indole alkaloids was developed using pyridinium tribromide and hydrochloric acid in methanol.[18]
-
-
Strategy 2: Multi-step Synthesis from Precursors: An alternative is to start with an already brominated precursor. For example, the synthesis of 5-bromoindole can be achieved in a multi-step process starting from indole, involving sulfonylation, acylation, and then a bromination/hydrolysis sequence.[19][20] This provides unambiguous regiochemistry.
Topic 3: Byproduct Formation
Q: I'm observing significant formation of oxindole byproducts. What causes this and how can I avoid it?
A: The formation of oxindoles, particularly 3-bromooxindoles, is a well-documented side reaction when using NBS to brominate indoles, especially in the presence of water or other nucleophilic solvents.[10][21]
-
Mechanism of Formation: The reaction likely proceeds through the initial formation of a 3-bromoindolenine intermediate. In the presence of water, this intermediate can be attacked by a water molecule, leading to the formation of a bromohydrin-like species which then rearranges to the more stable oxindole core.[22]
-
Solutions:
-
Strictly Anhydrous Conditions: This is the most critical factor. Ensure your solvent is anhydrous and the reaction is protected from atmospheric moisture with a drying tube or an inert atmosphere (N₂ or Argon).[6]
-
Aprotic, Non-nucleophilic Solvents: Use solvents like carbon tetrachloride (CCl₄), chloroform (CHCl₃), or dichloromethane (DCM).[23] Avoid using alcohols or wet acetonitrile if oxindole formation is a problem.
-
Alternative Reagents: If oxindole formation persists, consider using a different brominating agent that may be less prone to this side reaction under your specific conditions.
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Regioselective C3-Bromination of Indole using NBS
This protocol is a standard method for achieving high yields of 3-bromoindole with minimal side products.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add the indole substrate (1.0 eq).
-
Dissolution: Dissolve the indole in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in a minimal amount of anhydrous THF or DCM. Add this solution dropwise to the cooled indole solution over 15-20 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining active bromine.
-
Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-bromoindole derivative.[16]
Protocol 2: Synthesis of 5-Bromoindole via a Three-Step Sequence
This method provides a reliable route to 5-bromoindole, avoiding regioselectivity issues.[20]
-
Step 1: Synthesis of Sodium Indoline-2-Sulfonate: Dissolve indole (1.0 eq) in ethanol. In a separate vessel, prepare a solution of sodium bisulfite (1.5 eq) in water. Add the indole solution to the sodium bisulfite solution and stir at room temperature for 12-18 hours. The resulting precipitate is filtered, washed, and dried.[15]
-
Step 2: Acetylation: The sodium indoline-2-sulfonate intermediate (1.0 eq) is mixed with acetic anhydride (3.0-4.0 eq) and heated (e.g., 70-80 °C) for 2-3 hours. After cooling, the acetylated intermediate precipitates and is collected by filtration.[15]
-
Step 3: Bromination and Hydrolysis: Dissolve the acetylated intermediate in water and cool to 0 °C. Add bromine (1.1 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature. Quench excess bromine with aqueous sodium bisulfite. Finally, add a base (e.g., aqueous KOH) and heat the mixture to reflux for 12-16 hours to facilitate hydrolysis and product formation.[15][19] The 5-bromoindole product typically crystallizes upon cooling and can be collected by filtration.
Section 4: Data & Reagent Comparison
Choosing the correct brominating agent and solvent is crucial for success. The tables below summarize common choices and their typical applications.
Table 1: Comparison of Common Brominating Agents for Indoles
| Reagent | Abbreviation | Common Application | Advantages | Disadvantages |
| N-Bromosuccinimide | NBS | Electrophilic C3-bromination; Allylic/Benzylic bromination | Mild, selective, solid (easy to handle)[5] | Can lead to oxindoles in presence of H₂O[10] |
| Elemental Bromine | Br₂ | General electrophilic bromination | Highly reactive, inexpensive | Corrosive, toxic, often leads to over-bromination[16] |
| Pyridinium Tribromide | Py-HBr₃ | Electrophilic C3-bromination | Solid, less hazardous than Br₂, delivers Br₂ slowly | Can introduce basic conditions (pyridine) |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Electrophilic C3-bromination | High bromine content, stable solid | Less commonly cited than NBS for indoles |
| Copper(II) Bromide | CuBr₂ | Electrophilic bromination | Can offer different selectivity profiles | Requires stoichiometric amounts, metal waste |
Table 2: Common Solvents and Their Impact
| Solvent | Type | Typical Use Case | Notes |
| Dichloromethane (DCM) | Aprotic, Non-polar | General C3-bromination | Good general-purpose solvent, ensure it is anhydrous. |
| Tetrahydrofuran (THF) | Aprotic, Polar | General C3-bromination | Ethereal solvent, good for dissolving many organics. Must be anhydrous. |
| Carbon Tetrachloride | Aprotic, Non-polar | Radical (Wohl-Ziegler) bromination | Classic solvent for NBS radical reactions, but is toxic and environmentally harmful.[6] Chloroform or dichloroethane are common alternatives.[23] |
| Dimethylformamide (DMF) | Aprotic, Polar | C3-bromination | Can increase reaction rates and influence selectivity. Must be rigorously dried. |
| Acetic Acid | Protic, Polar | Electrophilic bromination | Can activate brominating agents but may also promote side reactions/decomposition.[16] |
Section 5: Mechanistic Insights
Understanding the underlying reaction mechanisms is key to predicting outcomes and troubleshooting effectively.
Electrophilic Aromatic Substitution at C3
The high reactivity of the C3 position is due to its ability to stabilize the intermediate cation (arenium ion) through resonance involving the nitrogen lone pair, without disrupting the aromaticity of the benzene ring in the key resonance structures.
Sources
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- 22. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex [escholarship.org]
- 23. reddit.com [reddit.com]
Technical Support Center: Purification of Halogenated Indole Compounds
Welcome to the technical support center for the purification of halogenated indole compounds. As a Senior Application Scientist, I understand that while these molecules are foundational in medicinal chemistry and materials science, their purification can present significant and often frustrating challenges. This guide is designed to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.
Halogenated indoles, due to the interplay of the electron-rich indole core and the electron-withdrawing or sterically bulky nature of halogen substituents, exhibit unique chemical properties that demand careful consideration during purification. Common hurdles include compound instability on silica gel, co-elution with catalysts or byproducts, and the difficult separation of closely related isomers. This resource consolidates field-proven insights and troubleshooting strategies to help you navigate these complexities.
Troubleshooting Guides
This section is formatted to address specific issues you may encounter during your experiments. Each guide follows a "Symptom - Cause - Solution" structure to help you rapidly diagnose and resolve problems.
Issue 1: Significant Product Degradation During Silica Gel Chromatography
-
Symptom: You observe multiple new spots on your TLC analysis of collected fractions that were not present in the initial crude mixture. Your overall yield is significantly lower than expected.
-
Potential Cause: The indole ring is electron-rich and can be sensitive to the acidic nature of standard silica gel, leading to acid-catalyzed decomposition or polymerization.[1] This is a common issue for many indole derivatives.
-
Solution: Deactivation of Stationary Phase
The acidity of the silica gel must be neutralized to prevent product degradation. This can be achieved by incorporating a basic modifier into the eluent system.
Detailed Protocol: Eluent System with Basic Modifier
-
Solvent System Selection: Based on TLC analysis, determine an appropriate non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate).
-
Modifier Addition: To the pre-mixed eluent, add 0.5-1% triethylamine (Et₃N) by volume. For example, to 1 L of a 70:30 Hexanes/EtOAc mixture, add 5-10 mL of Et₃N.
-
Column Equilibration: Thoroughly equilibrate the packed silica gel column with the modified eluent (at least 3-5 column volumes) before loading your sample. This ensures the entire stationary phase is neutralized.
-
Elution: Proceed with the flash chromatography as usual, using the modified eluent throughout the run.
Causality Insight: Triethylamine is a basic amine that adsorbs to the acidic silanol groups (Si-OH) on the silica surface, effectively neutralizing them and preventing them from catalyzing the degradation of your sensitive indole compound.
-
Issue 2: Incomplete Removal of Palladium Catalyst
-
Symptom: Your final product, after standard work-up and chromatography, has a greyish or black tint. 1H NMR may show broadened peaks, and elemental analysis (e.g., ICP-MS) confirms residual palladium content above acceptable limits (e.g., >10 ppm).[2]
-
Potential Cause 1: Heterogeneous Catalyst Fines: If using a heterogeneous catalyst like Palladium on Carbon (Pd/C), fine particles can pass through standard filter paper.
-
Solution 1: Filtration through Celite
A simple and effective method for removing insoluble palladium species is filtration through a pad of Celite.[3][4]
Detailed Protocol: Celite Filtration
-
Setup: Place a piece of filter paper in a Büchner or sintered glass funnel and add a 1-2 cm thick pad of Celite.
-
Pre-wetting: Gently press the Celite pad down and pre-wet it with the same solvent used to dissolve your reaction mixture.
-
Filtration: Dilute your crude reaction mixture with a suitable solvent to reduce viscosity and pass it through the Celite pad.
-
Washing: Wash the Celite pad with additional fresh solvent to ensure complete recovery of your product.
-
Analysis: Combine the filtrate and washings and concentrate under reduced pressure.
-
-
Potential Cause 2: Soluble Palladium Species: Homogeneous palladium catalysts used in coupling reactions (e.g., Suzuki, Heck) remain dissolved in the organic phase and will not be removed by simple filtration.[3]
-
Solution 2: Scavenging Resins
Scavenger resins are solid supports functionalized with ligands (e.g., thiols, thioureas) that have a high affinity for palladium.[2] This method is highly effective for removing soluble palladium.
Detailed Protocol: Palladium Scavenging with Thiol-Based Resin
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene).
-
Scavenging: Add the appropriate amount of a thiol-functionalized scavenger resin (e.g., SiliaMetS Thiol, typically 3-5 molar equivalents relative to the initial palladium catalyst).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time may need to be determined experimentally.[2]
-
Filtration: Remove the resin by filtration, washing it thoroughly with fresh solvent.
-
Concentration & Analysis: Combine the filtrate and washings, remove the solvent, and analyze the product for residual palladium.[2]
Troubleshooting Workflow for Palladium Removal
-
Issue 3: Difficulty Separating Halogenated Isomers
-
Symptom: HPLC and NMR analysis show the presence of two or more isomers (e.g., regioisomers from a halogenation reaction, or geometric isomers) that co-elute during column chromatography.
-
Potential Cause: Isomers of halogenated indoles often have very similar polarities and molecular shapes, making chromatographic separation challenging.
-
Solution: Recrystallization
Crystallization can be a powerful technique for separating isomers, as even small differences in molecular structure can lead to significant differences in crystal lattice energy and solubility. [5] Detailed Protocol: Isomer Separation by Recrystallization
-
Solvent Screening: The key to successful crystallization is finding the right solvent or solvent system. The ideal solvent should dissolve your compound completely at an elevated temperature but poorly at room temperature or below.
-
Start with small-scale tests (10-20 mg of the isomeric mixture) in various solvents (e.g., hexanes, toluene, ethyl acetate, ethanol, acetonitrile, water).
-
-
Dissolution: In a flask, dissolve the isomeric mixture in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble isomer.
-
Analysis: Dry the crystals and analyze their purity by HPLC or NMR. The mother liquor should be enriched in the other isomer. It may be possible to obtain a second crop of crystals from the mother liquor.
Crystallization Solvent Selection Guide
Solvent Class Examples Characteristics & Use Cases Non-polar Hexanes, Heptane, Toluene Good for less polar indoles. Often used as an anti-solvent. Ethers Diethyl ether, MTBE Good general-purpose solvents. [5] Esters Ethyl Acetate Medium polarity, widely used. Ketones Acetone Can be too strong a solvent, but useful in mixtures. Alcohols Methanol, Ethanol, Isopropanol Good for more polar indoles due to H-bonding capability. | Nitriles | Acetonitrile | A polar aprotic solvent, effective for many heterocycles. [6]|
-
Frequently Asked Questions (FAQs)
Q1: My halogenated indole is co-eluting with a non-halogenated starting material during column chromatography. How can I improve the separation? A1: This is a common issue as the polarity difference can be minimal.
-
Optimize your solvent system: Use a less polar eluent system. The halogenated compound is typically slightly less polar than the parent indole. Running the column with a shallower gradient or isocratically with a weaker solvent system can increase the separation. [3]* Try a different stationary phase: If silica gel fails, consider using alumina (which has different selectivity) or reverse-phase chromatography (C18 silica), where elution order is reversed (less polar compounds are retained longer). [3]* Consider derivatization: If the indole N-H is free, you could temporarily protect it (e.g., as a Boc or tosyl group). This significantly changes the polarity and may make chromatographic separation trivial. The protecting group can be removed in a subsequent step.
Q2: I am using activated carbon to remove palladium, but my product yield is very low. What is happening? A2: Activated carbon is highly effective at adsorbing palladium, but its high surface area can also lead to non-specific adsorption of your desired product, reducing your yield. [2][3]* Reduce the amount: Use the minimum amount of activated carbon necessary. You may need to perform a small-scale experiment to find the optimal loading.
-
Wash thoroughly: After filtering off the carbon, wash the carbon cake extensively with fresh solvent to recover as much adsorbed product as possible. [2]* Consider alternatives: If product loss remains high, a scavenger resin may be a better, albeit more expensive, option as they offer higher selectivity for the metal. [2] Q3: How does the type of halogen (F, Cl, Br, I) affect purification? A3: The halogen atom influences the compound's properties in several ways:
-
Polarity: Polarity generally decreases down the group (F > Cl > Br > I), which will affect retention times in both normal and reverse-phase chromatography.
-
Molecular Weight: The significant increase in mass from F to I will affect diffusion rates and can be a factor in techniques like size-exclusion chromatography, though less common for small molecules.
-
Intermolecular Interactions: Heavier halogens like bromine and iodine can participate in "halogen bonding," a type of non-covalent interaction that can influence crystal packing and chromatographic behavior. [6][7]This can sometimes be exploited to achieve separation.
Q4: What analytical techniques are essential for confirming the purity of my final halogenated indole compound? A4: A combination of techniques is crucial for a complete purity assessment. [8][9]* Chromatographic Methods (HPLC, GC): These are essential for determining the purity profile and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the most common and versatile method for non-volatile indoles. [8]* Mass Spectrometry (MS): Provides the molecular weight of your compound and any impurities, helping in their identification. Often coupled with HPLC (LC-MS) or GC (GC-MS) for powerful analysis. [8][10]* Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR are indispensable for structural confirmation of your main product. Quantitative NMR (qNMR) can also be used for highly accurate purity determination. [8]
Purity Assessment Workflow
A rigorous assessment is required to validate the success of any purification protocol.
Workflow for Purity Analysis of a Purified Halogenated Indole
References
-
How to remove palladium catalyst from reaction mixture ? | ResearchGate. (2017). Retrieved from ResearchGate. [Link]
-
Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt - PMC - NIH. (2021). Retrieved from National Institutes of Health. [Link]
-
How can i remove palladium Pd catalyst easily? - ResearchGate. (2015). Retrieved from ResearchGate. [Link]
- WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents. (2014).
- MX2015006871A - Crystallization process of tricyclic indole derivatives. - Google Patents. (2015).
-
Removal of leached Palladium from reaction product - ScienceMadness. (2013). Retrieved from ScienceMadness Discussion Board. [Link]
-
Halogenated Indole Alkaloids from Marine Invertebrates - PMC - PubMed Central. (n.d.). Retrieved from National Institutes of Health. [Link]
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Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - NIH. (n.d.). Retrieved from National Institutes of Health. [Link]
-
Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes - PubMed Central. (n.d.). Retrieved from National Institutes of Health. [Link]
-
Green oxidation of indoles using halide catalysis - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Retrieved from A.J. Library. [Link]
-
Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - MDPI. (n.d.). Retrieved from MDPI. [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - Frontiers. (n.d.). Retrieved from Frontiers. [Link]
-
Separation of Halogenated Phenols by Paper Chromatography | Analytical Chemistry. (n.d.). Retrieved from ACS Publications. [Link]
-
Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes - Beilstein Journals. (n.d.). Retrieved from Beilstein Journals. [Link]
-
Purification: Troubleshooting Flash Column Chromatography - University of Rochester. (n.d.). Retrieved from University of Rochester Chemistry Department. [Link]
-
HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. (2015). Retrieved from Chromatography Forum. [Link]
-
Chapter 3 Naturally occurring halogenated pyrroles and Indoles - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]
-
Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement - American Chemical Society. (2026). Retrieved from ACS Publications. [Link]
-
Review on the modern analytical advancements in impurities testing. (n.d.). Retrieved from an open-access journal. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. (n.d.). Retrieved from MDPI. [Link]
-
Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement | Journal of the American Chemical Society. (n.d.). Retrieved from ACS Publications. [Link]
-
(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - ResearchGate). (2022). Retrieved from ResearchGate. [Link]
-
Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed. (n.d.). Retrieved from National Institutes of Health. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023). Retrieved from MDPI. [Link]
-
Occurrence of halogenated alkaloids - PubMed. (n.d.). Retrieved from National Institutes of Health. [Link]
-
Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. (1991). Retrieved from National Institutes of Health. [Link]
-
LC Purification Troubleshooting Guide - Waters Corporation. (2025). Retrieved from Waters Corporation. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - PubMed). (2022). Retrieved from National Institutes of Health. [Link]
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- 6. Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
Technical Support Center: Troubleshooting Compound Degradation in HPLC Analysis
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with compound stability during their chromatographic experiments. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a deep, mechanistic understanding of why degradation occurs and how to systematically troubleshoot and prevent it. This resource is built on the pillars of expertise, trustworthiness, and authoritative grounding to ensure the integrity of your analytical results.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section provides rapid answers to common issues related to compound degradation.
Q1: My analyte peak is smaller than expected, and I see new, smaller peaks in my chromatogram. What's happening?
A1: This is a classic sign of on-column or in-system degradation. Your primary analyte is likely converting into other compounds. The most common culprits are hydrolysis, oxidation, or pH-related instability. Start by investigating your mobile phase pH and the stability of your compound under those conditions.[1][2][3]
Q2: I'm seeing peak tailing for my basic compounds. Is this degradation?
A2: While not always degradation, peak tailing can be a precursor. It often indicates a secondary interaction between your analyte and the stationary phase, most commonly with acidic silanol groups on the silica surface.[1] This prolonged interaction can increase the opportunity for on-column degradation. Consider using a mobile phase with a lower pH to protonate the basic analyte, adding a competing base to the mobile phase, or using a column with a highly deactivated stationary phase.
Q3: My results are inconsistent from one run to the next, with varying peak areas for my main compound.
A3: Inconsistent results often point to a stability issue in the autosampler.[4][5] Your compound may be degrading in the vial while waiting for injection. This can be due to temperature fluctuations, exposure to light, or interaction with air (oxidation).[5][6][7] Consider using a temperature-controlled autosampler, amber or light-blocking vials, and preparing samples just before analysis.[4][6][8][9]
Q4: Can my HPLC system itself cause my compound to degrade?
A4: Yes. The metallic components of an HPLC system, typically stainless steel, can be a source of transition metal ions like iron (Fe³⁺) and copper (Cu²⁺).[10][11] These ions can leach into the mobile phase and catalyze oxidative degradation or dimerization of susceptible analytes.[10][11][12] This is especially problematic for compounds with functional groups that can chelate metals, such as certain peptides, phenols, and amines.[10]
Part 2: In-Depth Troubleshooting Guide
When quick fixes are not enough, a systematic approach is necessary. This guide breaks down the troubleshooting process into key areas of the HPLC workflow.
The Diagnostic Workflow
Before diving into specific causes, it's crucial to confirm that degradation is indeed the issue.
-
Prepare a fresh sample and inject it immediately. Compare this to a sample that has been sitting in the autosampler for several hours. A significant decrease in the main peak area and the appearance of new peaks in the older sample suggest degradation over time.
-
Inject a blank (your sample solvent) after running a sample. If you see small peaks corresponding to your analyte or its degradants, you may have a carryover issue, which can be mistaken for degradation in subsequent runs.[13]
-
Bypass the column using a union. Inject your sample directly into the detector. If you still see the degradation products, the issue is occurring pre-column (in the sample vial, autosampler, or tubing). If the degradation products disappear, the column is the primary site of degradation.
The following diagram illustrates this logical troubleshooting workflow.
Caption: A logical workflow for diagnosing the source of compound degradation.
Mobile Phase-Induced Degradation
The mobile phase is in constant contact with your analyte and is a primary factor in its stability.
The pH of the mobile phase dictates the ionization state of your analyte.[14][15][16] For many compounds, one ionization state is significantly less stable than another. Hydrolysis, for example, is often catalyzed by acidic or basic conditions.[17][18]
-
Acid-catalyzed hydrolysis: Often affects esters and amides.
-
Base-catalyzed hydrolysis: Can impact esters, amides, and other functional groups.
A mobile phase pH close to the analyte's pKa can also be problematic, as it can lead to a mixture of ionized and non-ionized forms, resulting in poor peak shape and, in some cases, promoting degradation.[14][19]
-
Determine the pH Stability of Your Analyte: If not already known, perform forced degradation studies on your compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH). This will reveal the pH range where your compound is most stable.
-
Adjust Mobile Phase pH: Choose a buffer system that maintains the mobile phase pH in the stable range for your analyte, ideally at least 1.5-2 pH units away from the analyte's pKa.[16]
-
Ensure Proper Buffering: Use an adequate buffer concentration (typically 10-25 mM) to resist pH shifts when the sample is introduced.[1] Inconsistent pH can lead to shifting retention times and variable degradation.[2][14]
-
Use High-Purity Solvents and Additives: Low-quality solvents can contain acidic or basic impurities that alter the intended pH and introduce contaminants.[2][20]
| Buffer | pKa | Effective pH Range | Common Use Notes |
| Phosphate | 2.1, 7.2, 12.3 | 2.1-3.1, 6.2-8.2 | Can precipitate in high concentrations of acetonitrile. Corrosive to steel. |
| Formate | 3.8 | 2.8-4.8 | Volatile and MS-compatible. Good for low pH applications.[21] |
| Acetate | 4.8 | 3.8-5.8 | Volatile and MS-compatible.[21] |
| Citrate | 3.1, 4.8, 6.4 | 2.1-7.4 | Can chelate metal ions, which may be beneficial. |
| Caption: Common HPLC buffers and their properties. |
On-Column Degradation
The column is a high-surface-area environment where catalytic effects can become pronounced.
Standard silica-based columns have residual silanol groups (Si-OH) on their surface. These groups are weakly acidic and can catalyze the hydrolysis of sensitive compounds.[17] Even with end-capping, a significant percentage of these active sites remain.[17]
-
Solution: Consider using a column with a different stationary phase. Modern hybrid silica or polymer-based columns often exhibit greater stability and fewer active silanol groups.[21][22] Silica-hydride (Si-H) based columns are notably less hydrolytically active.[17]
As mentioned, stainless steel frits and column bodies can leach metal ions that catalyze degradation.[11] This is a significant issue for compounds susceptible to oxidation.[10][23]
-
Solution:
-
Passivation: Flush the HPLC system with a chelating agent like EDTA to remove accumulated metal ions.
-
Use Bio-inert or PEEK Hardware: If metal-catalyzed degradation is a persistent issue, switching to an HPLC system and columns with PEEK (polyether ether ketone) or other metal-free flow paths is the most robust solution.[22] Some modern columns feature technologies that create a barrier between the sample and the metal surfaces to mitigate these interactions.[22]
-
Caption: Key mechanisms of analyte degradation on an HPLC column.
Temperature-Related Degradation
Temperature is a double-edged sword in HPLC. While increasing temperature can improve peak shape and reduce run times by lowering mobile phase viscosity, it can also accelerate degradation reactions.[6][24][25]
-
Reaction Kinetics: Every 10°C increase in temperature can roughly double the rate of a chemical reaction, including degradation pathways.
-
Column Stability: High temperatures (>60°C), especially at low pH, can accelerate the hydrolysis of the bonded phase from silica-based columns, leading to loss of performance and potentially contributing to analyte degradation.[24]
-
Troubleshooting:
-
Reduce Column Temperature: The most straightforward solution is to lower the column oven temperature. Analyze your compound at 30°C, 25°C, or even lower if your system allows.
-
Refrigerate the Autosampler: For thermally labile compounds, using an autosampler set to a low temperature (e.g., 4°C) is critical to prevent degradation in the vial before injection.[5]
-
Minimize Run Time: If high temperature is necessary for separation, optimize the method to be as fast as possible to reduce the analyte's exposure time to the harsh conditions.
-
| Temperature | Effect on Viscosity | Effect on Mass Transfer | Potential for Degradation |
| Low (e.g., 25°C) | Higher | Slower | Low |
| High (e.g., 60°C) | Lower | Faster | High |
| Caption: The trade-offs of adjusting column temperature in HPLC. |
Sample Preparation and Storage Artifacts
Degradation can occur long before the sample reaches the HPLC system.
-
Solvent Selection: Ensure your analyte is stable in the chosen sample solvent. Avoid highly acidic or basic diluents unless they are required for stability. Whenever possible, dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase to ensure good peak shape.[2][9][13]
-
Filtration: Always filter your samples through a 0.2 µm or 0.45 µm filter to remove particulates that can clog the column.[4][9] However, ensure the filter material does not adsorb your analyte or leach contaminants.
-
Storage Conditions: For light-sensitive compounds, use amber vials or light-protective containers.[6] For compounds prone to oxidation, consider preparing samples under an inert gas (e.g., nitrogen or argon).[5] Store all samples in a cool, dark place, and for extended periods, refrigeration or freezing may be necessary.[4][9][26]
References
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HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]
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Welch. (2024, August 20). Everything You Need to Know About HPLC Sample Preparation. [Link]
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Balamurugan, K. (2024, October 29). Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. LinkedIn. [Link]
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Hawach. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
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Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]
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Mtoz Biolabs. How to Prepare Sample for HPLC?[Link]
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MONAD. (2024, September 24). Good Practices for Using HPLC Systems. [Link]
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Bell, D. S. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]
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Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]
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Dong, M. W. HPLC Troubleshooting Guide. [Link]
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MicroSolv. (2025, December 1). Degradation of Samples Due to Hydrolysis in HPLC Columns. [Link]
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Aijiren. (2025, April 15). Key Considerations For Sample Preparation in HPLC. [Link]
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Wang, Q., et al. (2015). Transition metal-induced degradation of a pharmaceutical compound in reversed-phase liquid chromatographic analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Moravek. Exploring the Role of pH in HPLC Separation. [Link]
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Charles River Laboratories. HPLC of Monoclonal Antibody in Nonclinical Safety Testing – Degradation Induced by Trace Metal Ions Leaching From the. [Link]
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International Labmate. The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]
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Dolan, J. W. On-Column Sample Degradation. LCGC International. [Link]
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Dolan, J. W. Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
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CHROMacademy. Troubleshooting HPLC Column Issues. [Link]
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uHPLCs. Maintaining liquid chromatography column temperature contributes to accuracy and stability. [Link]
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Hage, D. S., et al. (2006). Effect of high-temperature on high-performance liquid chromatography column stability and performance under temperature-programmed conditions. Journal of Chromatography A. [Link]
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Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
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Waters Corporation. MaxPeak High Performance Surfaces Mitigate On-Column Oxidation. [Link]
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Crawford Scientific. (2024, January 26). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. [Link]
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Quora. (2017, August 7). How are compounds that are unstable at room temperature characterised using HPLC?[Link]
-
ResearchGate. (2015, July 1). How can I avoid degradation of compound by water during RP-HPLC analysis?[Link]
-
ResearchGate. (2025, December 4). (PDF) Effect of metal ions on stability of ascorbic acid determined by high-performance liquid chromatography (HPLC) and novel modelling of its degradation kinetics. [Link]
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MDPI. (2022, February 17). Effect of Temperatures on Polyphenols during Extraction. [Link]
-
Shimadzu Corporation. (2023, May 18). Important Notices for Daily Use of HPLC: 2. Abnormal peak shape (Effect of column degradation). YouTube. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?[Link]
-
ResearchGate. (2025, August 5). Effect of high-temperature on high-performance liquid chromatography column stability and performance under temperature-programmed conditions. [Link]
-
LinkedIn. Pharma Stability: Troubleshooting & Pitfalls. [Link]
-
Chromatography Forum. (2010, September 7). Sample degradation in autosampler. [Link]
-
Hawach. (2025, October 31). Common Faults and Troubleshooting Methods in HPLC Column. [Link]
-
ResearchGate. (2025, August 7). (PDF) Method development and photolytic degradation study of doxofylline by rp-hplc and lc-ms/ms. [Link]
-
Separation Science. Reversed-Phase of Neutral Analytes. [Link]
-
ResearchGate. Hydrolysis and Reverse Phase HPLC. [Link]
-
LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]
-
NIH. Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways. [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
LCGC International. HPLC Troubleshooting: Autosampler Contamination. [Link]
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challenges in scaling up the synthesis of 2-bromo-1H-indole-3-acetonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-bromo-1H-indole-3-acetonitrile. This molecule is a critical building block in medicinal chemistry, valued for its dual functionality: a reactive bromine atom at the C-2 position, ideal for cross-coupling reactions, and a versatile acetonitrile group at the C-3 position.[1][2] The inherent reactivity of the indole scaffold, however, presents unique challenges, particularly concerning regioselectivity and scalability.
This guide is designed for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the common synthetic routes, troubleshooting for issues you may encounter during your experiments, and detailed protocols grounded in established chemical principles.
Section 1: Overview of Synthetic Strategies
Two primary synthetic strategies are typically employed for the synthesis of 2-bromo-1H-indole-3-acetonitrile.[3] The selection of the route is a critical decision that impacts yield, purity, and scalability.
-
Route A: The "Bromination First" Approach: This is a multi-step, linear synthesis that prioritizes control and regioselectivity. It involves protecting the indole nitrogen, brominating the C-2 position, deprotecting, and finally introducing the acetonitrile side chain.[3]
-
Route B: The "Acetonitrile First" Approach: This more convergent route begins with the commercially available indole-3-acetonitrile and attempts a direct electrophilic bromination at the C-2 position.[3]
The choice between these routes involves a trade-off between the length of the synthesis and the control over byproduct formation.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Bromination First | Route B: Acetonitrile First |
| Number of Steps | ~5 steps | 2-3 steps |
| Starting Material | Indole | Indole-3-acetonitrile |
| Key Challenge | Potential for yield loss over multiple steps; requires multiple purifications.[3] | Achieving high regioselectivity in the C-2 bromination step; avoiding isomeric byproducts.[3] |
| Predicted Overall Yield | Moderate, but more reliable. | Low to Moderate, highly dependent on the selectivity of the bromination step.[3] |
| Purification | Multiple chromatographic purifications are often necessary between steps.[3] | Can be extremely challenging due to the difficulty in separating C-2, C-5, and C-6 bromo-isomers.[3] |
| Scalability | More predictable and generally more scalable due to better control over each individual transformation.[3] | Difficult to scale due to potential for complex product mixtures and purification challenges.[3] |
| Safety Considerations | Involves handling tosyl chloride, NBS, formaldehyde, and sodium cyanide.[3] | Primarily involves handling N-bromosuccinimide (NBS) or other hazardous brominating agents.[3] |
Synthetic Workflow Visualization
Caption: Comparative workflows for Route A ("Bromination First") and Route B ("Acetonitrile First").
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My direct bromination of indole-3-acetonitrile (Route B) gives a low yield and a mixture of products. How can I improve C-2 selectivity?
A: This is the most significant challenge with Route B. The indole ring is highly activated towards electrophilic aromatic substitution, with the C-3 position being the most nucleophilic. While the C-3 position is blocked by the acetonitrile group, other positions on the ring (like C-5, C-6, and the desired C-2) can still react, leading to a mixture of isomers.
-
Causality: The reaction proceeds via an electrophilic attack by "Br+" (or a source thereof) on the indole π-system. Attack at C-3 is kinetically favored because it allows the positive charge to be delocalized without disrupting the aromaticity of the benzene ring. When C-3 is substituted, C-2 becomes a competitive site, but reactions on the benzene portion of the indole can also occur. Over-bromination to form di- or tri-brominated species is also a common side reaction.
-
Troubleshooting Steps:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the most common reagent. Using NBS in a non-polar solvent like carbon tetrachloride (CCl₄) or a polar aprotic solvent like acetonitrile can influence selectivity. Avoid protic solvents which can activate the NBS too aggressively.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or even -20 °C) and maintain it throughout the addition of the brominating agent. This helps to control the reaction rate and can improve selectivity by favoring the desired kinetic product.
-
Slow Addition: Add the brominating agent (e.g., a solution of NBS in DMF) dropwise over a prolonged period. This keeps the concentration of the electrophile low at any given moment, minimizing over-reaction and side product formation.
-
Protecting Group Strategy: If C-2 selectivity remains poor, switching to Route A is the most reliable solution. The use of a bulky N-protecting group like a tosyl (Ts) group sterically hinders the C-7 position and electronically directs bromination to the C-2 position.[3]
-
Q2: I'm attempting Route A, but I'm losing significant yield at the N-deprotection step. What's going wrong?
A: The removal of the N-tosyl group can be challenging without affecting other parts of the molecule, especially the newly installed bromine atom. Harsh conditions can lead to decomposition or side reactions.
-
Causality: The tosyl group is robust and requires strong nucleophilic or basic conditions for cleavage. Common reagents like sodium hydroxide in methanol can work, but on a sensitive substrate like 2-bromoindole, these conditions might lead to degradation or nucleophilic substitution of the bromine.
-
Troubleshooting Steps:
-
Milder Conditions: Use milder conditions for deprotection. A recommended method is using cesium carbonate (Cs₂CO₃) in a mixture of THF and methanol at room temperature.[3] This method is often effective and minimizes side reactions.
-
Alternative Reagents: Other methods include using magnesium in methanol or sodium amalgam. However, these can be sensitive to scale and substrate.
-
Reaction Monitoring: Carefully monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.[1] Stop the reaction as soon as the starting material is consumed to prevent product degradation. The N-tosyl-2-bromoindole starting material and the 2-bromoindole product should have distinctly different Rf values on a TLC plate.
-
Q3: My final product is difficult to purify. Column chromatography gives poor separation. What are my options?
A: Purification is a known bottleneck. The various bromo-indole isomers often have very similar polarities, making chromatographic separation inefficient, especially on a large scale.
-
Causality: The polarity of mono-brominated indole-3-acetonitrile isomers is very close. Furthermore, the product can sometimes streak on silica gel due to the acidic nature of the indole N-H.
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Solvent System: Experiment with different eluent systems. A gradient of ethyl acetate in hexanes is common.[2][4] Adding a small amount of a more polar solvent like methanol or a base like triethylamine (0.1-1%) to the eluent can help reduce tailing on the silica gel column.
-
Alternative Stationary Phase: Consider using alumina (neutral or basic) instead of silica gel if your compound is sensitive to acid.
-
-
Crystallization/Trituration: This is often the best method for purification, especially at scale. Try dissolving the crude product in a minimal amount of a hot solvent (e.g., toluene, ethyl acetate, or acetonitrile) and then allowing it to cool slowly. If a pure solid crashes out, this can be a highly effective purification method. Alternatively, trituration (slurrying the crude solid in a solvent in which the impurities are soluble but the product is not) can enrich the desired product.
-
In-Process Purity Control: The most effective strategy is to ensure each intermediate in a multi-step synthesis (like Route A) is purified to a high degree before proceeding to the next step. This prevents the accumulation of impurities that are difficult to remove from the final product.
-
Q4: I need to scale up this synthesis to 100g scale. What are the primary safety and logistical challenges?
A: Scaling up presents significant challenges beyond simple multiplication of reagents.
-
Causality & Troubleshooting:
-
Thermal Safety: Bromination reactions, particularly with NBS, can be exothermic. On a large scale, this heat can accumulate, leading to a runaway reaction.
-
Solution: Use a jacketed reactor with controlled cooling. Ensure slow, subsurface addition of the brominating agent to allow for efficient heat dissipation. Perform a safety assessment (e.g., reaction calorimetry) if possible.
-
-
Reagent Handling: Handling large quantities of hazardous materials like sodium cyanide or sodium hydride requires stringent safety protocols.[3][4]
-
Solution: Use appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, glove boxes). For NaH, which is often supplied as a dispersion in mineral oil, be aware that the oil needs to be washed away with a dry solvent (like hexanes) under an inert atmosphere before use in some protocols.[4] For NaCN, have a quench solution (e.g., bleach) readily available for decontamination.
-
-
Workup and Extraction: Manipulating large volumes of organic solvents and aqueous layers can be logistically difficult.
-
Solution: Use large separatory funnels or, ideally, a jacketed reactor with a bottom outlet valve for phase separations. Minimize solvent use where possible.
-
-
Purification at Scale: As discussed in Q3, large-scale column chromatography is often impractical.
-
Solution: Focus on developing a robust crystallization procedure for the final product. This is the most industrially viable method for obtaining high-purity material on a large scale.
-
-
Section 3: Key Experimental Protocols
The following protocols are provided as a starting point and are based on established procedures.[3] They should be optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of 2-bromo-1H-indole-3-acetonitrile via Route A (Multi-step)
This protocol outlines the key transformations starting from N-protected indole.
Step 1: C-2 Bromination of N-Tosylindole [3]
-
To a solution of N-tosylindole (1.0 eq.) in carbon tetrachloride (or acetonitrile), add N-bromosuccinimide (NBS) (1.1 eq.).
-
Add a catalytic amount of a radical initiator like benzoyl peroxide (AIBN is also an option).
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure. The crude N-tosyl-2-bromoindole can be purified by column chromatography on silica gel or taken directly to the next step if sufficiently pure.
Step 2: N-Deprotection [3]
-
Dissolve the crude N-tosyl-2-bromoindole (1.0 eq.) in a mixture of THF and methanol (e.g., 1:1 v/v).
-
Add cesium carbonate (3.0 eq.) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, evaporate the solvent.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-bromoindole. Purify by column chromatography if necessary.
Step 3: Synthesis of 2-Bromo-gramine [3]
-
Prepare a solution of dimethylamine (40% aqueous solution, 1.1 eq.) and formaldehyde (37% aqueous solution, 1.0 eq.) in acetic acid in a flask cooled in an ice bath.
-
Add a solution of 2-bromoindole (1.0 eq.) in acetic acid dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture onto ice and carefully basify with a saturated sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry to afford 2-bromo-gramine.
Step 4: Cyanation to form 2-bromo-1H-indole-3-acetonitrile [3]
-
In a round-bottom flask, combine 2-bromo-gramine (1.0 eq.) and sodium cyanide (1.5 eq.) in a mixture of water and ethanol.
-
Caution: Sodium cyanide is highly toxic. Perform this reaction in a well-ventilated fume hood.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Section 4: Mechanistic Insights
Understanding the underlying reaction mechanisms is crucial for troubleshooting.
Electrophilic Bromination of the Indole Ring
The key to understanding the selectivity challenges in Route B is the mechanism of electrophilic substitution.
Caption: Mechanism of electrophilic bromination on indole, showing the more stable intermediate from C-3 attack.
References
-
2-(4-Bromo-1H-indol-3-yl)acetonitrile. National Center for Biotechnology Information (PMC). [Link]
-
Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. American Chemical Society. [Link]
-
Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids | ACS Catalysis. ACS Publications. [Link]
-
One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. J-STAGE. [Link]
-
N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes | The Journal of Organic Chemistry. ACS Publications. [Link]
Sources
Validation & Comparative
A Comparative Guide to 2-(5-bromo-1H-indol-3-yl)acetonitrile Analogs in Drug Discovery
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among the vast landscape of indole derivatives, 2-(1H-indol-3-yl)acetonitrile and its analogs have garnered significant attention as versatile intermediates and bioactive molecules in their own right. The introduction of a bromine atom at the 5-position of the indole ring, yielding 2-(5-bromo-1H-indol-3-yl)acetonitrile, offers a strategic modification to enhance potency, modulate physicochemical properties, and provide a handle for further chemical elaboration.
This guide provides a comparative analysis of this compound and its analogs. While a systematic study of a homologous series of these specific analogs is not extensively available in the public domain, this document synthesizes data from studies on closely related indole derivatives to offer valuable insights into their structure-activity relationships (SAR). We will explore the influence of substitutions at the indole nitrogen (N1-position) and the impact of the 5-bromo substituent in comparison to other halogens, with a focus on anticancer applications.
Comparative Synthesis of this compound and its N-Substituted Analogs
The synthesis of this compound and its N-substituted analogs can be efficiently achieved from commercially available 5-bromoindole or its corresponding aldehyde. A common and effective strategy involves the conversion of a 5-bromoindole-3-carboxaldehyde intermediate.
General Synthetic Workflow
A representative synthetic route proceeds via a two-step process from 5-bromoindole:
-
Formylation: Introduction of a formyl group at the C3 position of 5-bromoindole, typically via a Vilsmeier-Haack reaction.
-
Conversion to Acetonitrile: A one-pot reduction of the aldehyde and subsequent cyanation.
For N-substituted analogs, an initial N-alkylation or N-arylation step is performed on the 5-bromoindole starting material.
Caption: General synthetic workflows for this compound and its N-substituted analogs.
Experimental Protocol: Synthesis of this compound from 5-bromoindole-3-carboxaldehyde
This protocol is adapted from established methods for the synthesis of indole-3-acetonitriles from their corresponding aldehydes.[3]
Materials:
-
5-bromoindole-3-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Formamide (NH₂CHO)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 5-bromoindole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol and formamide, add sodium borohydride (1.3 eq) portion-wise at room temperature.
-
Stir the mixture for 1 hour at room temperature.
-
Add sodium cyanide (10.0 eq) to the reaction mixture.
-
Reflux the solution for 12 hours with stirring.
-
After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). All handling of sodium cyanide must be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it is highly toxic. Acidic conditions must be avoided during workup to prevent the formation of toxic hydrogen cyanide gas.
Comparative Analysis of Physicochemical and Biological Properties
Effect of Halogen Substitution at the 5-Position: Bromo vs. Chloro
The choice of halogen at the 5-position of the indole ring significantly influences the physicochemical properties of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profile.[4]
| Property | 5-Chloro-indole Derivative | 5-Bromo-indole Derivative | Rationale for Difference |
| Molecular Weight | Lower | Higher | Higher atomic mass of bromine.[4] |
| Melting Point | Generally Lower | Generally Higher | Stronger intermolecular van der Waals forces due to the larger size and greater polarizability of bromine.[4] |
| Lipophilicity (logP) | Lower | Higher | Bromine is more lipophilic than chlorine, which can enhance membrane permeability and protein binding.[4] |
| Electronic Effect | Electron-withdrawing | Electron-withdrawing | Both halogens are inductively electron-withdrawing, influencing the reactivity and pKa of the indole N-H.[4] |
Expertise & Experience: The increased lipophilicity of 5-bromo analogs compared to their 5-chloro counterparts can be a double-edged sword. While it may enhance membrane permeability and binding to hydrophobic pockets of target proteins, it can also lead to increased metabolic turnover and potential off-target effects. The selection of the halogen should be guided by the specific therapeutic target and desired pharmacokinetic profile.
Effect of N1-Substitution
Substitution at the N1-position of the indole ring is a common strategy to explore the structure-activity relationship and improve drug-like properties.
-
N-Alkylation: The introduction of small alkyl groups (e.g., methyl, ethyl) can increase lipophilicity and may prevent metabolic N-dealkylation, potentially improving metabolic stability.
-
N-Benzylation: The addition of a benzyl group significantly increases lipophilicity and can introduce additional π-π stacking interactions with biological targets.[5][6] N-benzyl indole derivatives have shown potent anticancer activity in various studies.[6][7]
Expertise & Experience: The N-H of the indole ring can act as a hydrogen bond donor. N-substitution removes this capability, which can be either beneficial or detrimental to biological activity depending on the target's binding site. If the N-H is involved in a crucial hydrogen bond with the target, N-substitution will likely decrease activity. Conversely, if the N-H is not involved in binding or if the space occupied by the N-substituent can access a new favorable interaction, an increase in activity may be observed.
Anticancer Activity and Potential Mechanisms of Action
While direct anticancer data for a series of this compound analogs is limited, the broader class of indole derivatives has demonstrated significant potential as anticancer agents.
Potential Mechanisms:
-
PI3K/Akt/mTOR Pathway Inhibition: Many indole derivatives exert their anticancer effects by modulating key cellular signaling pathways. The PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival, is a frequently implicated target.[5] Analogs of 2-(5-nitro-1H-indol-3-yl)acetonitrile have been suggested to inhibit key components of this pathway.[5] It is plausible that 5-bromo analogs could act through a similar mechanism.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by indole analogs.
Comparative Biological Activity Data (Hypothetical and Inferred from Related Compounds)
The following table summarizes the expected trends in anticancer activity based on data from related indole derivatives. Note: This data is illustrative and intended to guide research, as direct comparative IC₅₀ values for a homologous series of this compound analogs are not available in the cited literature.
| Compound ID | R (N1-substituent) | 5-Substituent | Expected Anticancer Activity Trend | Rationale / Key SAR Insights |
| 1 | H | Br | Baseline activity | Parent compound. The 5-bromo group enhances lipophilicity. |
| 2 | H | Cl | Potentially lower activity than 1 | Chlorine is less lipophilic than bromine, which may reduce cell permeability or target binding.[4] |
| 3 | CH₃ | Br | Potentially increased activity | N-methylation can improve metabolic stability and alter binding interactions. |
| 4 | Benzyl | Br | Potentially high activity | The N-benzyl group introduces lipophilicity and potential for π-π stacking, which has been shown to be beneficial for anticancer activity in related indole scaffolds.[5][6] |
Key Experimental Protocols: Anticancer Activity Evaluation
MTT Cell Proliferation Assay
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Directions
This compound serves as a valuable scaffold for the development of novel therapeutic agents. This guide, by synthesizing data from related indole series, highlights key structure-activity relationships that can guide future research.
-
The 5-bromo substituent offers a favorable balance of lipophilicity and electronic properties, often leading to enhanced biological activity compared to other halogens.
-
N1-substitution, particularly with a benzyl group, is a promising strategy for enhancing anticancer potency, likely through increased lipophilicity and favorable target interactions.
Future research should focus on the systematic synthesis and biological evaluation of a library of N-substituted this compound analogs to establish a definitive SAR. Elucidating their precise mechanism of action, including their effects on signaling pathways like PI3K/Akt/mTOR, will be crucial for their advancement as potential drug candidates.
References
- BenchChem. (2025).
- BenchChem. (2025). Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-(5-nitro-1H-indol-3-yl)acetonitrile Analogs as Anticance.
- Synthesis and biological evaluation of some N-substituted indoles. (n.d.). Arkivoc.
- In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple neg
- Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. (n.d.). PubMed.
- SYNTHESIS AND ANTICANCER ACTIVITY OF N-SUBSTITUTED INDOLE DERIVATIVES. (2025).
- One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. (n.d.). Rhodium.
- Comparative effects of indole and aminoacetonitrile derivatives on dimethylnitrosamine-demethylase and aryl hydrocarbon hydroxylase activities. (n.d.). PubMed.
- Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. (n.d.).
- 5-Bromo-4-chloro-3-hydroxyindole. (n.d.). PubChem.
- 3-indolyl acetonitrile. (n.d.). The Good Scents Company.
- BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. (n.d.). PMC.
- BenchChem. (2025). A Comparative Analysis of 2-(4-chloro-1H-indol-3-yl)
- Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (n.d.). PMC.
- BenchChem. (2025). Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile.
- Recent advancements on biological activity of indole and their deriv
- Synthesis of Medicinally Important Indole Deriv
- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014).
- Structure/activity relationships of indole derivatives. (n.d.).
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A Comparative Guide to the Biological Effects of 2-(5-bromo-1H-indol-3-yl)acetonitrile and Related Indole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active natural products and synthetic compounds.[1] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The introduction of a bromine atom, particularly at the 5-position of the indole ring, can significantly alter the molecule's electronic properties and lipophilicity, often enhancing its therapeutic efficacy.[1] This guide provides a comprehensive comparison of the confirmed biological effects of key indole derivatives to project the therapeutic potential of 2-(5-bromo-1H-indol-3-yl)acetonitrile, a compound for which direct biological data is emerging. By examining the activities of its parent compound, indole-3-acetonitrile, and the broader class of 5-bromoindole derivatives, we can construct a scientifically grounded hypothesis of its likely biological profile and outline the necessary experimental framework for its validation.
Comparative Analysis of Biological Activities
While extensive biological data for this compound is not yet widely published, we can infer its potential activities by analyzing its structural components: the indole-3-acetonitrile core and the 5-bromo substitution.
Antiviral and Antibacterial Properties: The Indole-3-acetonitrile Contribution
Indole-3-acetonitrile, the parent scaffold of our target compound, has demonstrated potent and broad-spectrum antiviral and antibacterial activities.
Antiviral Activity: Research has shown that indole-3-acetonitrile is effective against a range of viruses, including influenza A virus, herpes simplex virus type 1 (HSV-1), vesicular stomatitis virus (VSV), and SARS-CoV-2.[3][4] Its mechanism of action involves the upregulation of the mitochondrial antiviral-signaling (MAVS) protein, which in turn promotes the host's interferon signaling pathway, a critical component of the innate immune response to viral infections.[3]
Antibacterial Activity: Indole-3-acetonitrile has been shown to inhibit biofilm formation in pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa at concentrations that do not affect bacterial growth.[5] More recently, it has been found to attenuate biofilm formation and motility in the multidrug-resistant pathogen Acinetobacter baumannii.[6] Mechanistically, it downregulates the expression of genes involved in quorum sensing and efflux pumps, thereby increasing the bacterium's susceptibility to antibiotics like imipenem.[6]
Anticancer and Kinase Inhibitory Potential: The Influence of the 5-Bromo Moiety
The presence of a bromine atom at the 5-position of the indole ring is a common feature in a number of derivatives with significant anticancer properties.[1]
Anticancer Activity: 5-Bromoindole derivatives have been identified as promising anticancer agents, exhibiting cytotoxicity against various human cancer cell lines.[1] Their mechanisms often involve the inhibition of key oncogenic signaling pathways. For example, novel 5-bromoindole-2-carboxylic acid derivatives have shown potent antiproliferative activity by inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7] Inhibition of EGFR leads to cell cycle arrest and the induction of apoptosis.[7] Other 5-bromo-isatin derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and have been shown to induce apoptosis in breast cancer cells.
Kinase Inhibition: The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The bromo-substituted indole acetonitrile core is a versatile starting point for developing inhibitors of various kinases, such as Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases and cancer.
Hypothesized Biological Profile of this compound
Based on the activities of its parent compound and related 5-bromoindole derivatives, it is hypothesized that this compound possesses a multifaceted biological profile, potentially exhibiting a combination of antiviral, antibacterial, and anticancer properties. The 5-bromo substitution may enhance the anticancer and kinase inhibitory potential compared to the parent indole-3-acetonitrile, while the acetonitrile moiety at the 3-position could contribute to antiviral and antibacterial effects.
Experimental Workflows for Biological Characterization
To validate the hypothesized biological activities of this compound, a systematic experimental approach is required. The following workflows outline the key assays for confirming its antiviral, antibacterial, and anticancer properties.
Antiviral Activity Workflow
Caption: Workflow for evaluating the antiviral activity of this compound.
Antibacterial Activity Workflow
Caption: Workflow for determining the anticancer potential of this compound.
Detailed Experimental Protocols
Protocol 1: In Vitro Antiviral Plaque Reduction Assay
-
Cell Seeding: Seed Vero E6 or A549 cells in 12-well plates at a density of 2 x 10^5 cells/well and incubate overnight to form a confluent monolayer.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.
-
Viral Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with the virus (e.g., VSV, HSV-1) at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a mixture of 1% low-melting-point agarose and culture medium containing the different concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until viral plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC50 value.
Protocol 2: In Vitro Antibacterial Biofilm Inhibition Assay
-
Bacterial Culture: Grow a culture of P. aeruginosa or A. baumannii overnight in Luria-Bertani (LB) broth.
-
Compound and Inoculum Preparation: In a 96-well microtiter plate, add LB broth containing sub-lethal concentrations of this compound. Inoculate each well with the bacterial culture diluted to an OD600 of 0.05.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently remove the planktonic bacteria by washing the wells with PBS.
-
Staining: Add 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Destaining and Quantification: Wash the wells again with PBS to remove excess stain. Solubilize the bound crystal violet with 30% acetic acid and measure the absorbance at 595 nm.
-
Data Analysis: Compare the absorbance of the treated wells to the untreated control to determine the percentage of biofilm inhibition.
Protocol 3: In Vitro Anticancer Cytotoxicity (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Comparative Data Summary
| Compound/Class | Primary Biological Activity | Key Mechanism of Action | Potency (Example) | References |
| Indole-3-acetonitrile | Antiviral, Antibacterial | Upregulation of MAVS-mediated interferon signaling; Inhibition of biofilm formation | Antiviral (SARS-CoV-2): EC50 > 38.79 µM | [3][5][6] |
| 5-Bromoindole Derivatives | Anticancer, Kinase Inhibition | Inhibition of EGFR and VEGFR-2; Induction of apoptosis and cell cycle arrest | Anticancer (MCF-7): IC50 = 2.93 µM (for a 1-benzyl-5-bromoindolin-2-one derivative) | [1][7] |
| This compound | Hypothesized: Antiviral, Antibacterial, Anticancer, Kinase Inhibition | To be determined | To be determined | N/A |
Conclusion
This compound stands as a promising candidate for drug discovery, strategically positioned at the intersection of the antiviral/antibacterial properties of indole-3-acetonitrile and the anticancer potential of 5-bromoindole derivatives. The outlined experimental workflows provide a clear roadmap for the systematic evaluation of its biological effects. The insights gained from such studies will be crucial in determining its therapeutic utility and guiding its further development as a potential lead compound for treating a range of diseases.
References
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In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. PubMed Central. Available from: [Link]
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3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo. PubMed. Available from: [Link]
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In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. ResearchGate. Available from: [Link]
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3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo. Semantic Scholar. Available from: [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available from: [Link]
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Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate. Available from: [Link]
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3-indoleacetonitrile attenuates biofilm formation and enhances sensitivity to imipenem in Acinetobacter baumannii. PubMed. Available from: [Link]
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Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. Available from: [Link]
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A Comparative Guide to the In Vitro and In Vivo Anticancer Activity of Indole-Acetonitrile Analogs
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Among these, indole-acetonitrile analogs have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a wide range of cancer cell lines.[2][3] This guide provides a comparative analysis of the preclinical activity of these compounds, bridging the critical gap between laboratory cell culture assays (in vitro) and their efficacy in living organisms (in vivo). We will delve into the experimental data that underpins their potential, detail the methodologies used for their evaluation, and explore the mechanistic pathways they seek to disrupt.
Part 1: In Vitro Efficacy - Identifying Potent Cytotoxic Agents
The initial phase of anticancer drug discovery relies on high-throughput in vitro screening to identify compounds that can inhibit cancer cell growth or induce cell death.[4][5][6] A recent study by Kandeel et al. provides a compelling dataset on a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives, which are structurally related to indole-acetonitrile and serve as an excellent case study. These compounds were evaluated against the National Cancer Institute's (NCI) panel of approximately 60 human cancer cell lines.[7][8]
The causality behind this initial step is clear: in vitro assays are rapid, cost-effective, and allow for the screening of numerous compounds to identify those with the highest potency and broadest activity spectrum, justifying the significant investment required for subsequent in vivo testing.[5]
Quantitative Data Summary: In Vitro Growth Inhibition
The potency of these analogs is typically quantified by the GI₅₀ value—the concentration required to cause 50% growth inhibition. The data reveals that specific substitutions on the indole and acrylonitrile moieties dramatically influence anticancer activity.
| Compound ID | Key Structural Features (R-group) | Mean GI₅₀ (µM) Range | Notable Activity |
| 2l | 4-(dimethylamino)phenyl | 0.38 - 7.91 | Broad-spectrum activity |
| 5a | 4-(dimethylamino)phenyl (N-methyl indole) | 0.38 - 7.91 | Potent growth inhibition |
| 5b | 4-(dimethylamino)phenyl (N-ethyl indole) | 0.38 - 7.91 | Potent growth inhibition |
| 5c | 4-(dimethylamino)phenyl (N-propyl indole) | 0.024 - 5.06 | Most potent analog |
| 5d | 4-(dimethylamino)phenyl (N-butyl indole) | 0.38 - 7.91 | Potent growth inhibition |
Data synthesized from Kandeel et al. (2023) as reported by the NCI-60 screen.[7][8]
The standout compound, 5c , demonstrated remarkable potency against specific cell lines, with GI₅₀ values in the nanomolar range for leukemia, non-small cell lung, colon, CNS, ovarian, renal, and breast cancers.[7][8] This level of activity strongly indicates a specific and potent mechanism of action, making it a prime candidate for further investigation.
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a robust and reproducible method for determining cytotoxicity based on the measurement of total cellular protein content. Its reliability makes it a standard for large-scale screening.[9]
Step-by-Step Methodology:
-
Cell Seeding: Human tumor cell lines are propagated in RPMI 1640 medium supplemented with 5% fetal bovine serum.[9] Cells are then seeded into 96-well microtiter plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The indole-acetonitrile analogs are dissolved in DMSO and added to the plates at a range of concentrations. The plates are incubated for an additional 48 hours.
-
Cell Fixation: Adherent cells are fixed in situ by gently adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. This step terminates the reaction and affixes the cellular protein to the plate.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B solution (0.4% w/v in 1% acetic acid) is added to each well and incubated for 10-30 minutes at room temperature. SRB is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues in proteins, providing a stoichiometric measure of total protein mass.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at approximately 515 nm using a microplate reader. The intensity of the color is directly proportional to the number of living cells.
-
Data Analysis: Dose-response curves are generated to calculate the GI₅₀ (concentration for 50% growth inhibition) and TGI (Total Growth Inhibition) values.[9]
Part 2: In Vivo Efficacy - The Crucial Test in a Biological System
Demonstrating efficacy in a living organism is the quintessential hurdle in drug development.[10][11] While extensive in vivo data for the most potent 2-(1H-indol-2-yl)-3-acrylonitrile analogs from the Kandeel et al. study is not yet published, research on structurally similar compounds validates the potential of this scaffold.[9]
A key challenge in translating in vitro success to in vivo efficacy is pharmacokinetics—how the drug is absorbed, distributed, metabolized, and excreted. A study on a related indole-isoquinoline acrylonitrile, (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131), highlights this. To overcome poor bioavailability, an acyl prodrug was developed, which demonstrated significant tumor inhibition in a mouse model.[9] This exemplifies a critical aspect of drug development: formulation and delivery strategies are as important as the intrinsic activity of the molecule itself.
Quantitative Data Summary: In Vivo Tumor Growth Inhibition
| Compound | Animal Model | Cancer Type | Dosing | Outcome |
| A131 Acyl Prodrug | Mouse | Paclitaxel-Resistant Colon Cancer | 80 mg/kg (oral, twice daily) | 76% inhibition of tumor development |
Data on a structurally related indole-acrylonitrile demonstrates potential in vivo efficacy.[9]
This result is highly encouraging, as it confirms that the indole-acrylonitrile core structure can be effective in a complex biological system when formulated to achieve therapeutic concentrations at the tumor site.
Experimental Protocol: Human Tumor Xenograft Model
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the workhorse of preclinical oncology research.[10][12][13] They allow for the evaluation of a compound's efficacy against a human tumor in a living system.
Step-by-Step Methodology:
-
Animal Model Selection: Athymic nude or SCID (Severe Combined Immunodeficiency) mice are used.[13] The lack of a functional immune system prevents the rejection of the implanted human tumor cells.
-
Cell Implantation: A suspension of human cancer cells (e.g., 1-10 million cells) is injected subcutaneously into the flank of the mouse. This creates an "ectopic" tumor that is easily accessible for measurement.[10]
-
Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is regularly measured with calipers (Volume = (width)² x length / 2). Animal body weight is also monitored as an indicator of toxicity.
-
Compound Administration: Once tumors reach the target size, mice are randomized into control and treatment groups. The indole-acetonitrile analog (or its prodrug formulation) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dose. The control group receives the vehicle solution.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Endpoint and Analysis: At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis) to understand the drug's effect at the molecular level.
Part 3: Mechanistic Insights and Targeted Pathways
Indole derivatives exert their anticancer effects through diverse mechanisms, often by interfering with critical cellular processes.[2][3] The potency of the indole-acetonitrile analogs suggests they may act on multiple targets.
-
Tubulin Inhibition: Many indole compounds, like the famous vinca alkaloids, disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][7]
-
Kinase Inhibition: These analogs can act as tyrphostin derivatives, targeting the tyrosine kinases that drive many cancers.[14] Molecular docking studies suggest potential inhibition of key signaling kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[7][14]
-
Apoptosis Induction: The most effective anticancer agents selectively induce programmed cell death (apoptosis) in cancer cells. Indole derivatives have been shown to activate apoptotic pathways, potentially through the generation of reactive oxygen species (ROS) or activation of caspases.[3][14]
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Indole analogs have been identified as inhibitors of key components within this pathway.[15]
Visualizing the Target: PI3K/Akt/mTOR Signaling
Caption: PI3K/Akt/mTOR signaling, a key driver of cancer cell growth, and potential points of inhibition by indole-acetonitrile analogs.[15]
Part 4: A Unified Experimental Workflow
The journey from a chemical concept to a potential therapeutic follows a structured, multi-stage evaluation process. This workflow ensures that only the most promising and safest compounds advance, maximizing the chances of clinical success.
Caption: General experimental workflow for the evaluation of novel anticancer agents, from synthesis to in vivo validation.
Conclusion
Indole-acetonitrile analogs represent a highly promising scaffold for the development of novel anticancer therapeutics. The extensive in vitro data demonstrates that specific derivatives, such as compound 5c , possess exceptional potency against a broad range of human cancer cell lines.[7][8] While a direct one-to-one comparison with in vivo data for these specific compounds is pending, the demonstrated efficacy of a structurally related prodrug in a colon cancer xenograft model strongly supports their therapeutic potential.[9]
The critical lesson for drug development professionals is the frequent disconnect between in vitro potency and in vivo activity, which is often governed by pharmacokinetics. Future research must focus not only on optimizing the cytotoxic activity of these analogs but also on developing formulations or prodrug strategies to ensure they can reach the tumor at therapeutic concentrations. The mechanistic versatility of the indole core, targeting fundamental cancer pathways like cell division and survival signaling, provides a robust foundation for the continued exploration of this valuable class of compounds.
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A Comparative Guide to the Synthesis of α-Bromo Nitriles: "Bromination First" vs. "Acetonitrile First" Pathways
Introduction
α-Bromo nitriles, particularly compounds like bromoacetonitrile, are highly valuable bifunctional intermediates in organic synthesis. Their structure, featuring both a nucleophilic nitrile group and an electrophilic carbon bearing a bromine atom, offers multiple avenues for molecular elaboration. This unique reactivity makes them crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] The construction of these target molecules typically proceeds via one of two strategic pathways: direct bromination of a nitrile ("Bromination First") or nucleophilic cyanation of a brominated precursor ("Acetonitrile First").
This guide provides an in-depth technical comparison of these two synthetic strategies. We will dissect the mechanistic underpinnings, operational parameters, and critical safety considerations of each route. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions for their specific synthetic challenges, balancing efficiency with the paramount importance of laboratory safety.
Strategy 1: The "Bromination First" Pathway
This strategy involves the direct conversion of a nitrile-containing starting material to its α-bromo derivative. The most fundamental example is the synthesis of bromoacetonitrile from acetonitrile.
Principle & Mechanistic Rationale
The α-bromination of nitriles typically proceeds via a free-radical mechanism, especially when employing N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or UV light.[2] The reaction is initiated by the homolytic cleavage of the initiator, which then abstracts a proton from the carbon alpha to the nitrile group. The resulting resonance-stabilized radical reacts with the bromine source (NBS or Br₂) to form the α-bromo nitrile and propagate the radical chain.
Alternatively, the reaction can be promoted using elemental bromine, often with an acid catalyst like phosphorus tribromide (PBr₃), which facilitates the reaction.[3]
Visualization: "Bromination First" Workflow
Caption: Workflow for the "Bromination First" strategy.
Experimental Protocol: Synthesis of Bromoacetonitrile via Direct Bromination
This protocol is a representative example based on established methods.[3][4]
-
Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add acetonitrile (e.g., 100 g, 2.4 mol).
-
Catalyst Addition: Add a catalytic amount of phosphorus tribromide (PBr₃) (e.g., 2 mL).
-
Bromine Addition: Heat the mixture to 60-70°C. Add elemental bromine (e.g., 160 g, 1.0 mol) dropwise from the dropping funnel over 2-3 hours. The reaction is exothermic and the rate of addition should be controlled to maintain the temperature.
-
Reaction: After the addition is complete, continue to stir the mixture at 70-80°C for an additional 2-4 hours, or until GC analysis shows consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water (500 mL) and stir. Separate the organic layer.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and purify by vacuum distillation to yield bromoacetonitrile. A reported yield for a similar process is approximately 47%.[4]
Strategy 2: The "Acetonitrile First" (Cyanation) Pathway
This approach involves introducing the nitrile group onto a molecule that already contains the bromine atom. This is achieved via a nucleophilic substitution reaction using a cyanide salt.
Principle & Mechanistic Rationale
The cyanation of alkyl halides is a classic and robust method for forming carbon-carbon bonds.[5][6] The reaction typically proceeds via an Sₙ2 mechanism for primary and secondary halides.[6][7][8] The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom bearing the halogen, displacing it in a single concerted step.[6][8][9]
For this strategy to yield an α-bromo nitrile, the starting material must contain at least two leaving groups, one of which is displaced by the cyanide. A common precursor is a dihaloalkane, such as dibromomethane.
Visualization: "Acetonitrile First" Workflow
Caption: Workflow for the "Acetonitrile First" (Cyanation) strategy.
Experimental Protocol: Synthesis of Bromoacetonitrile via Cyanation
This protocol is a representative example based on the Kolbe nitrile synthesis.[10][11]
-
Setup: In a well-ventilated fume hood, equip a 1 L round-bottom flask with a reflux condenser and a mechanical stirrer. Add a solution of sodium cyanide (e.g., 49 g, 1.0 mol) in anhydrous ethanol (500 mL).
-
Substrate Addition: Heat the solution to reflux. Slowly add dibromomethane (e.g., 260 g, 1.5 mol, used in excess to minimize dicyanation) to the refluxing mixture over 2 hours.
-
Reaction: Maintain the mixture at reflux for 6-8 hours. Monitor the reaction progress by GC analysis. The use of an anhydrous solvent is critical to prevent the formation of hydroxyacetonitrile as a byproduct.[7][9]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium bromide.
-
Purification: Carefully remove the ethanol solvent by distillation. The remaining residue is then purified by vacuum distillation to isolate the bromoacetonitrile product.
Head-to-Head Comparison
| Parameter | "Bromination First" Strategy | "Acetonitrile First" (Cyanation) Strategy |
| Starting Materials | Simple nitriles (e.g., Acetonitrile) | Dihaloalkanes or other suitable brominated precursors |
| Key Reagents | Elemental Bromine (Br₂), N-Bromosuccinimide (NBS) | Sodium Cyanide (NaCN), Potassium Cyanide (KCN)[5][7] |
| Typical Yields | Moderate (e.g., ~40-60%)[4] | Generally Good to High for primary halides |
| Reaction Conditions | 60-80°C, often requires radical or acid catalyst[3] | Reflux in polar aprotic solvent (e.g., ethanol)[7] |
| Key Side Reactions | Di- and tri-bromination, side-chain bromination on complex substrates | Di-substitution (dinitrile formation), isonitrile formation, hydrolysis to alcohols if water is present[7][9] |
| Scalability | Feasible, but control of exotherm and selectivity can be challenging | Well-established and scalable, but waste disposal is a major concern |
| Primary Safety Hazard | Corrosive Bromine/NBS: Severe burns, toxic by inhalation.[12][13] Product Hazard: Bromoacetonitrile is highly toxic.[12][14] | Extreme Systemic Toxicity of Cyanide: Rapidly fatal if inhaled, ingested, or absorbed.[15][16][17] HCN Gas Evolution: Contact with acid or water releases deadly hydrogen cyanide gas.[16][17] |
Scientific Integrity & Logic: A Deeper Analysis
Yield, Selectivity, and Substrate Scope
The "Acetonitrile First" (cyanation) route is often favored for its generally higher yields and predictability, particularly when using primary alkyl halides in a classic Sₙ2 reaction.[5][6] Its primary selectivity challenge is managing over-reaction to form dinitriles, which can be mitigated by using an excess of the dihalide starting material. This strategy is also highly versatile, as a wide variety of brominated precursors can be synthesized and then subjected to cyanation.[10]
The "Bromination First" strategy can be less selective. Free-radical bromination can be difficult to control, often leading to a mixture of mono- and poly-brominated products, which complicates purification and lowers the yield of the desired monobromo product. For more complex nitriles with multiple potential reaction sites (e.g., benzylic or other allylic positions), achieving regioselectivity can be a significant challenge.[2]
Safety & Handling: The Decisive Factor
The choice between these two strategies is overwhelmingly dictated by safety considerations.
-
"Bromination First" Hazards: Elemental bromine is highly corrosive and volatile. N-bromosuccinimide is a safer alternative but still requires careful handling. The primary product, bromoacetonitrile, is itself classified as toxic if swallowed, inhaled, or in contact with skin, and requires handling in a fume hood with appropriate personal protective equipment (PPE).[12][13][14][18]
-
"Acetonitrile First" Hazards: The use of sodium or potassium cyanide presents an extreme and acute toxicity risk. Cyanide salts are potent inhibitors of cellular respiration and can be fatal with exposure to as little as 200-300 mg.[16] The most significant operational risk is the inadvertent acidification of the reaction or waste streams, which will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[16][17] All work with cyanides must be performed in a dedicated, high-performance fume hood with rigorous safety protocols, including the immediate availability of a cyanide antidote kit and personnel trained in its use. Cyanide waste must be meticulously quenched and detoxified (e.g., with bleach or hydrogen peroxide) before disposal.[16]
Conclusion and Recommendation
Both the "Bromination First" and "Acetonitrile First" strategies are viable routes for the synthesis of α-bromo nitriles.
-
The "Bromination First" pathway may be considered when the starting nitrile is simple, inexpensive, and issues with selectivity can be managed. It avoids the use of inorganic cyanides, which can be a significant advantage if the necessary safety infrastructure for handling them is not available.
-
The "Acetonitrile First" (cyanation) pathway is generally the more robust, versatile, and higher-yielding method. It is the preferred industrial and laboratory-scale method for creating the C-CN bond.[5] However, its implementation is entirely contingent on the laboratory's capacity to handle the extreme hazards associated with cyanide salts.
Final Recommendation: For laboratories equipped with the stringent engineering controls, specialized training, and emergency response procedures required for working with highly toxic materials, the "Acetonitrile First" strategy offers superior synthetic efficiency and versatility. For all others, the "Bromination First" route, while potentially lower-yielding, represents a more manageable risk profile. The final decision must always prioritize the safety of the researcher and the environment over synthetic yield.
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A Comparative Guide to the Anticancer Activity of 2-Bromo-1H-indole-3-acetonitrile Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural and synthetic bioactive compounds.[1][2] Its structural versatility and ability to interact with a wide array of biological targets have made it a focal point in the quest for novel anticancer therapeutics.[3][4] Among the vast library of indole derivatives, 2-bromo-1H-indole-3-acetonitrile emerges as a particularly valuable starting material. The bromine atom at the 2-position serves as a versatile chemical handle for introducing molecular diversity through various cross-coupling reactions, while the acetonitrile group at the 3-position is a key pharmacophore that can be further modified.[5][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this scaffold, supported by experimental data and methodologies, to inform the rational design of more potent and selective anticancer agents.
Structure-Activity Relationship (SAR) Analysis: Decoding the Anticancer Potential
The anticancer efficacy of indole derivatives is profoundly influenced by the nature and placement of substituents on the indole ring system.[5] While comprehensive SAR data for a complete series of 2-bromo-1H-indole-3-acetonitrile analogs is not extensively consolidated in publicly available literature, analysis of closely related indole structures provides critical insights into the key determinants of cytotoxicity.
Substitutions on the Indole Nucleus
-
N1-Position: Modification at the N1-position of the indole ring can dramatically impact lipophilicity and steric interactions with target proteins. Studies on related indole compounds have shown that N-methylation can enhance anticancer activity by as much as 60-fold compared to the unsubstituted analog.[3] This suggests that strategic alkylation or arylation at this position could be a fruitful avenue for potency enhancement.
-
C5-Position: The electronic properties of the substituent at the 5-position play a crucial role. The introduction of electron-withdrawing groups, such as halogens (fluoro, chloro) or a nitro group, has been consistently shown to enhance cytotoxic activity.[2] This is likely due to the modulation of the indole ring's electron density, which can improve binding affinity to target enzymes or receptors.[2]
-
C2-Position (The Bromo Handle): The 2-bromo substituent is not just a modulator of activity but a strategic tool for synthesis. It is an ideal anchor for palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig, enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.[6] This allows for the systematic exploration of the chemical space around the indole core to optimize target engagement.
Modifications of the 3-Acetonitrile Moiety
The acetonitrile group at the C3 position is a critical pharmacophore.[5] Its conversion into other functional groups, such as amides or its use as a building block for more complex side chains like acrylonitriles, has yielded compounds with significant potency. For instance, a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives, structurally related to the core topic, have demonstrated potent growth inhibitory effects across a wide panel of human cancer cell lines.[7] This highlights the importance of exploring modifications at this site to fine-tune the molecule's biological profile.
Quantitative Analysis of Anticancer Activity
To illustrate the potent cytotoxicity achievable with this class of compounds, the following table summarizes the in vitro anticancer activity of a closely related series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives. The data, derived from a study by Kandeel et al., showcases the growth inhibitory effects against a panel of human cancer cell lines.[7] Lower GI₅₀ (50% growth inhibition) values indicate higher potency.
| Compound ID | R-group (at position 3 of acrylonitrile) | Mean GI₅₀ (µM) Range |
| 2l | 4-(dimethylamino)phenyl | 0.38 - 7.91 |
| 5a | 4-(dimethylamino)phenyl (N-methyl indole) | 0.38 - 7.91 |
| 5b | 4-(dimethylamino)phenyl (N-ethyl indole) | 0.45 - 9.12 |
| 5c | 4-methoxyphenyl (N-methyl indole) | 0.53 - 11.2 |
| Data represents the range of mean GI₅₀ values across a panel of approximately 60 human cancer cell lines.[7] |
Mechanisms of Action: Unraveling the Cellular Impact
Indole derivatives exert their anticancer effects through a variety of mechanisms, often by modulating critical cellular signaling pathways that control cell growth, proliferation, and survival.[1][8]
Modulation of the PI3K/Akt/mTOR Signaling Pathway
A frequently implicated target of indole-based anticancer agents is the PI3K/Akt/mTOR pathway.[5] This pathway is a central regulator of cell metabolism, growth, and survival, and its aberrant activation is a hallmark of many cancers. Certain indole analogs can inhibit key kinases within this pathway, such as PI3K, Akt, and mTOR, thereby cutting off the pro-survival signals that cancer cells depend on and leading to growth arrest and apoptosis.[5]
Other Key Anticancer Mechanisms
Beyond the PI3K pathway, indole derivatives have demonstrated a range of other anticancer activities:
-
Tubulin Polymerization Inhibition: Certain indole compounds, similar to vinca alkaloids, can interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][8]
-
Induction of Apoptosis: Many indole analogs can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2, causing mitochondrial dysfunction and activating caspases.[1]
-
Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors.[6] Derivatives have been developed to target specific kinases crucial for tumor growth, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[9]
Experimental Protocols: A Framework for Evaluation
The discovery and validation of novel anticancer agents rely on robust and reproducible experimental methodologies. Below are foundational protocols for the synthesis and cytotoxic evaluation of 2-bromo-1H-indole-3-acetonitrile analogs.
General Workflow for Synthesis and Screening
The following diagram outlines a typical workflow from the synthesis of new analogs to their initial biological evaluation.
Protocol 1: General Synthesis of Analogs via Suzuki Coupling
This protocol describes a general method for introducing aryl or heteroaryl diversity at the 2-position of the indole core.
-
Reaction Setup: To a solution of 2-bromo-1H-indole-3-acetonitrile (1 equivalent) in a suitable solvent (e.g., a mixture of dioxane and water), add the desired boronic acid (1.2 equivalents).
-
Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, such as sodium carbonate (2 equivalents).
-
Reaction Conditions: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired analog.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Conclusion
Analogs of 2-bromo-1H-indole-3-acetonitrile represent a promising and adaptable scaffold for the development of novel anticancer agents. The strategic location of the bromo and acetonitrile functionalities provides a rich platform for chemical exploration to enhance potency and selectivity. Structure-activity relationship studies underscore the importance of substitutions at the N1 and C5 positions and modifications at the C3 side chain. These compounds exert their anticancer effects by modulating key oncogenic signaling pathways, inhibiting tubulin polymerization, and inducing apoptosis. The methodologies presented herein offer a clear framework for the synthesis and evaluation of new derivatives, paving the way for the discovery of next-generation indole-based cancer therapeutics.
References
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- BenchChem. A Comparative Analysis of In Vitro and In Vivo Activity of Indole-Acetonitrile Analogs as Anticancer Agents.
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A Comparative Guide to the Synthesis of 2-(5-Nitro-1H-indol-3-yl)acetonitrile for Medicinal Chemistry Applications
Introduction
2-(5-Nitro-1H-indol-3-yl)acetonitrile is a pivotal building block in the field of medicinal chemistry. Its indole scaffold, functionalized with a nitro group at the 5-position and an acetonitrile moiety at the 3-position, serves as a versatile precursor for a wide range of pharmacologically active compounds, including tryptamine derivatives and complex heterocyclic structures.[1][2] The 5-nitroindole core is of particular interest, with derivatives showing potential as anticancer agents through mechanisms such as the targeting of G-quadruplex DNA.[3]
The efficient and scalable synthesis of this key intermediate is a significant concern for researchers in drug discovery and development.[1] This guide provides a comprehensive evaluation of three primary synthetic pathways to 2-(5-nitro-1H-indol-3-yl)acetonitrile, offering a critical comparison of their respective advantages and limitations. Each route is analyzed based on chemical strategy, reaction efficiency, step economy, and the accessibility and safety of the required reagents.
Comparative Analysis of Synthetic Pathways
Three principal synthetic strategies for the preparation of 2-(5-nitro-1H-indol-3-yl)acetonitrile have been prominently reported, each commencing from a different commercially available starting material: 5-nitroindole, indole-3-carboxaldehyde, or 5-nitroindole-3-carboxaldehyde.
Route 1: The Classical Approach from 5-Nitroindole via a Gramine Intermediate
This well-established, two-step pathway introduces the acetonitrile group at the C3 position of the indole ring through a Mannich reaction, followed by a nucleophilic substitution with a cyanide salt.[1]
Workflow Diagram:
Sources
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 2-(5-bromo-1H-indol-3-yl)acetonitrile
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 2-(5-bromo-1H-indol-3-yl)acetonitrile (CAS No. 774-14-1). As a brominated indole derivative, this compound requires meticulous management to ensure personnel safety and environmental compliance. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Core Principle: Hazard-Based Waste Management
The fundamental principle governing the disposal of this compound is that it must be treated as hazardous waste . Its chemical structure combines a halogenated organic component and a nitrile group, both of which necessitate specific disposal pathways. Under no circumstances should this compound or its containers be disposed of in standard trash or via sanitary sewer systems.[1][2] Disposal must comply with federal, state, and local hazardous waste regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3]
Hazard Profile and Immediate Safety Precautions
Understanding the hazard profile is the first step in safe handling and disposal planning. This compound is classified with multiple hazards.
Table 1: GHS Hazard Classification for this compound
| Hazard Statement | GHS Classification | Implication for Handling and Disposal |
|---|---|---|
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[4] Avoid ingestion. Contaminated materials must be handled as toxic waste. |
| H312 | Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin.[4] Skin contact must be prevented through appropriate PPE. |
| H332 | Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled.[4] All handling of the solid compound must be done in a ventilated enclosure to prevent dust generation. |
| H315 | Skin Irritation (Category 2) | Causes skin irritation.[4] Reinforces the need for protective gloves and lab coats. |
| H319 | Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[4] Mandates the use of chemical safety goggles or a face shield. |
| H335 | Specific Target Organ Toxicity | May cause respiratory irritation.[4] Engineering controls like fume hoods are critical. |
Source: PubChem CID 13805944[4]
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind PPE and engineering controls is the prevention of exposure via inhalation, ingestion, or dermal contact.
-
Engineering Control: Always handle this compound powder in a certified chemical fume hood to control airborne dust.[5]
-
Eye and Face Protection: Use chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[5] A face shield is recommended for additional protection during bulk transfers.
-
Skin Protection: Wear a fully buttoned lab coat. Use chemically resistant gloves, such as nitrile gloves. Given the compound's potential bioactivity and hazards, double-gloving is a recommended best practice, similar to protocols for handling cytotoxic drugs.[6] Gloves must be changed immediately if contaminated, torn, or punctured.[6]
-
Respiratory Protection: If a fume hood is not available or if there is a risk of aerosol generation outside of a containment unit, a NIOSH-certified respirator (e.g., N95) is required.[7][8]
-
Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even after removing gloves.[5][9]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to waste management, from the point of generation to final collection.
Step 1: Waste Container Selection and Labeling
-
Select a Compatible Container: Use a dedicated, sealable, and airtight waste container compatible with halogenated organic compounds and nitriles.[10] High-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container is in good condition with no cracks or leaks.
-
Proper Labeling: The moment waste is first added, the container must be labeled.[10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic," "Irritant")[7]
-
The accumulation start date.
-
Step 2: Waste Segregation - The Critical Step
Proper segregation is paramount to prevent dangerous chemical reactions and to facilitate cost-effective, compliant disposal. The key principle is to isolate halogenated waste .
-
Pure Compound and Grossly Contaminated Items: Dispose of expired pure compound, residues from reaction vessels, and grossly contaminated items (e.g., weigh boats, spatulas) directly into your designated solid hazardous waste container.
-
Contaminated Labware and PPE: Items with trace contamination, such as used gloves, bench paper, and pipette tips, should be collected in a separate, clearly labeled bag or container for solid hazardous waste.
-
Solutions and Liquid Waste:
-
Collect all liquid waste containing this compound in a designated "Halogenated Organic Waste" container.[11]
-
CRITICAL: Do NOT mix this waste stream with non-halogenated organic solvents. Mixing increases disposal complexity and cost significantly.[11]
-
AVOID INCOMPATIBLES: Never mix this waste with strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[5][9] Mixing nitriles with strong acids or bases can lead to vigorous reactions or the release of toxic fumes. A chemical compatibility chart should always be consulted.[12][13]
-
Caption: Waste Segregation Flowchart.
Step 3: Storage and Accumulation
-
Secure Storage: Keep waste containers tightly sealed when not in use.[14]
-
Location: Store containers in a cool, dry, well-ventilated area, away from heat or ignition sources.[14] The storage location should be a designated satellite accumulation area.
-
Secondary Containment: Place waste containers in a larger, chemically resistant secondary container (e.g., a spill bin) to contain any potential leaks.[1]
Step 4: Final Disposal and Collection
-
Contact EHS: When your waste container is full or you are finished with the project, contact your institution's Environmental Health & Safety (EHS) department.
-
Schedule Pickup: Arrange for a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.
-
Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company. The most common disposal method for this type of compound is high-temperature incineration at a facility equipped with scrubbers and other emission controls to handle the hydrogen bromide and nitrogen oxides produced during thermal decomposition.[15][16]
Spill and Emergency Procedures
Accidents require immediate and correct responses to mitigate exposure and contamination.
Small Spills (Manageable by trained lab personnel)
-
Alert & Secure: Alert personnel in the immediate area. Restrict access.
-
PPE: Don appropriate PPE, including a lab coat, double nitrile gloves, and safety goggles.
-
Containment: Cover the spill with an inert absorbent material like vermiculite or sand.[10][17] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[10]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor or PI.
Large Spills (Beyond the comfort or training of lab personnel)
-
Evacuate: Immediately evacuate the area.
-
Alert: Alert others and activate any emergency alarms.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Call for Help: Contact your institution's EHS emergency line or local emergency services (911) from a safe location.[10] Provide the chemical name and location of the spill. Do not re-enter the area.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 2-(5-bromo-1H-indol-3-yl)acetonitrile
For the innovative researcher in drug development, the synthesis and manipulation of novel compounds are daily necessities. Among these, 2-(5-bromo-1H-indol-3-yl)acetonitrile, a substituted indoleacetonitrile, presents both significant potential and notable handling challenges. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you, our scientific colleagues, to work safely and effectively, making this a trusted resource for your laboratory operations.
Hazard Profile: Understanding the Inherent Risks
This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.[1] A thorough understanding of these is the bedrock of a robust safety plan.
-
Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled.[1] This triple threat necessitates a comprehensive barrier approach to prevent any direct contact with the body.
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1] The potential for chemical burns and severe eye damage from direct contact cannot be overstated.[2][3]
-
Respiratory Irritation: The compound may cause respiratory irritation, a common hazard with fine organic powders.[1]
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is non-negotiable when handling this compound. The selection of PPE is not arbitrary; it is a direct response to the identified hazards of acute toxicity, irritation, and potential for severe tissue damage.
Core PPE Ensemble:
-
Hand Protection: Double-gloving with nitrile gloves is strongly recommended. Nitrile provides good resistance to a range of chemicals, including weak acids and some organic solvents.[4] Given that aromatic and halogenated hydrocarbons can attack many glove materials, any contamination should be treated as an immediate breakthrough.[5] Contaminated gloves must be removed and replaced at once.[6][7] After any procedure, hands should be thoroughly washed.[2]
-
Eye and Face Protection: Chemical safety goggles that form a seal around the eyes are mandatory to protect against dust particles and splashes.[3] For operations with a higher risk of splashing, such as transfers or solution preparations, a full-face shield should be worn in addition to goggles.[8]
-
Body Protection: A flame-resistant laboratory coat is standard. For larger quantities or tasks with significant dust generation, disposable Tyvek-type coveralls or sleeves taped to gloves offer superior protection against skin contact.[2][6]
-
Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood to control exposure to airborne particles.[2] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[3][6]
PPE Recommendations by Task:
| Task | Minimum Required PPE |
| Weighing and Aliquoting (Solid) | Double nitrile gloves, chemical safety goggles, lab coat, conducted within a chemical fume hood or with a fitted respirator. |
| Solution Preparation | Double nitrile gloves, chemical safety goggles and face shield, lab coat. |
| Reaction Setup and Monitoring | Double nitrile gloves, chemical safety goggles, lab coat. |
| Spill Cleanup | Double nitrile gloves, chemical safety goggles and face shield, disposable coveralls, chemical-resistant boots, NIOSH-approved respirator.[2][6] |
Operational Plan: From Receipt to Reaction
A systematic workflow minimizes the risk of exposure at every step. The following protocol is designed as a self-validating system, with built-in checks to ensure safety.
Step-by-Step Handling Protocol:
-
Preparation and Area Designation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are immediately accessible and unobstructed.[2]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and PPE before retrieving the chemical.
-
-
Handling the Solid Compound:
-
Don the full required PPE as outlined in the table above.
-
Perform all manipulations of the solid, including weighing and transfers, within the fume hood to contain dust.
-
Use tools and techniques that minimize dust generation (e.g., gentle scooping rather than pouring).
-
-
Preparing Solutions:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath for cooling.
-
Keep the container covered as much as possible during the process.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
-
Carefully remove PPE, avoiding contact with any contaminated surfaces. Remove gloves last and wash hands thoroughly with soap and water.[6]
-
Workflow Visualization
The following diagram illustrates the critical checkpoints in the handling workflow.
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal is a significant risk. Brominated organic compounds and nitriles require specific waste streams to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
-
Waste Stream Identification: Establish clearly labeled, dedicated waste containers for:
-
Solid Waste: Unused compound, contaminated weigh boats, and paper towels.
-
Liquid Halogenated Organic Waste: Reaction mixtures, excess solutions, and solvent rinses.
-
Contaminated Sharps: Needles or contaminated glassware.
-
Contaminated PPE: Gloves, disposable lab coats, and wipes.
-
-
Solid Waste Disposal:
-
Collect all solid waste in a sealed, labeled container.
-
Do not mix with non-hazardous waste.
-
The final disposal method for brominated waste often involves high-temperature incineration at a licensed hazardous waste facility to ensure complete destruction.[9]
-
-
Liquid Waste Disposal:
-
Spill Management:
-
In case of a small spill, use an absorbent material like vermiculite or sand to contain it.[12]
-
Sweep up the absorbed material and place it in the solid hazardous waste container.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Waste Disposal Decision Tree
This diagram provides a logical pathway for correct waste segregation.
Emergency Procedures: Immediate and Corrective Actions
Preparedness is key to mitigating the harm from an accidental exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[13]
By integrating these protocols into your laboratory's standard operating procedures, you can confidently and safely harness the scientific potential of this compound. This guide serves as a foundational document; always consult your institution's specific EHS guidelines and policies.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
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Acetonitrile Safety Data Sheet. (n.d.). Retrieved from [Link]
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U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA NEPIS. Retrieved from [Link]
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Science Interactive. (2013, October 10). Acetonitrile Safety Data Sheet. Retrieved from [Link]
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Unigel. (2021, May 25). HIGH PURITY ACETONITRILE Safety Data Sheet. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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FooDB. (2008, November 11). Indole-3-acetonitrile Material Safety Data Sheet. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Resistance To Chemicals of Common Glove Materials. Retrieved from [Link]
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Duke University Safety Office. (n.d.). Resistance To Chemicals of Common Glove Materials. Retrieved from [Link]
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Unigloves. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]
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Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Vehlow, J., et al. (n.d.). Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation. PubMed. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
